molecular formula C13H11BrN2O3 B3034151 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline CAS No. 1408185-97-6

4-bromo-N-(2-methoxyphenyl)-2-nitroaniline

Cat. No.: B3034151
CAS No.: 1408185-97-6
M. Wt: 323.14
InChI Key: YQAOQUVUFFSFLO-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methoxyphenyl)-2-nitroaniline is a substituted aniline derivative offered for research and development purposes. This compound is part of a class of chemicals that serve as versatile building blocks in organic synthesis, particularly in medicinal chemistry and materials science . Compounds with bromo and nitro substituents on an aromatic ring are frequently employed in cross-coupling reactions and nucleophilic aromatic substitutions, allowing for the creation of more complex molecular architectures . The structural motif of a methoxy-substituted diphenylamine is found in research compounds investigated for various biological activities, including as kinase inhibitors . Similarly, molecules featuring bromo and nitro groups are of interest in the development of new nonlinear optical (NLO) materials, which have applications in photonics and laser technology . As a research chemical, it is essential to handle this product with care. Please consult the safety data sheet for specific hazard information. This product is intended for research use only and is not intended for human or veterinary drug, household, or other uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-(2-methoxyphenyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c1-19-13-5-3-2-4-11(13)15-10-7-6-9(14)8-12(10)16(17)18/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAOQUVUFFSFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-bromo-N-(2-methoxyphenyl)-2-nitroaniline chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline (CAS 1408185-97-6).

Structural Analysis, Synthesis, and Applications in Heterocyclic Chemistry

Executive Summary

4-bromo-N-(2-methoxyphenyl)-2-nitroaniline is a specialized diarylamine intermediate used primarily in the synthesis of polycyclic heterocycles, specifically benzimidazoles . Its structural core features an electron-deficient nitroaniline ring coupled with an electron-rich o-anisidine moiety. This "push-pull" electronic system makes it a vibrant chromophore (typically orange-red) and a highly reactive scaffold for reductive cyclization.

In drug discovery, this compound serves as a critical precursor for small molecules capable of directing stem cell fate, particularly in cardiomyocyte differentiation protocols .

Chemical Identity & Structural Analysis[1][2]
PropertyData
CAS Number 1408185-97-6
IUPAC Name 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline
Molecular Formula

Molecular Weight 323.14 g/mol
Appearance Orange to Red Crystalline Solid
Solubility Soluble in DMSO, DMF, THF; limited solubility in water.
2.1 Structural Geometry & Connectivity

The molecule consists of two benzene rings linked by a secondary amine (bridging nitrogen).

  • Ring A (Acceptor): A 4-bromo-2-nitroaniline core. The nitro group (

    
    ) at the ortho position to the amine creates a strong electron-withdrawing environment, activating the ring for further reduction.
    
  • Ring B (Donor): An o-anisidine ring (2-methoxyphenyl). The methoxy group (

    
    ) acts as an electron donor and provides steric bulk.
    
  • Intramolecular Interaction: A critical intramolecular hydrogen bond exists between the amine proton (

    
    ) and the oxygen of the ortho-nitro group. This locks the molecule into a planar or near-planar conformation, significantly affecting its NMR signature (deshielding the NH proton) and reducing its polarity.
    
Synthesis Protocol

The synthesis utilizes a Nucleophilic Aromatic Substitution (


) . This pathway is preferred over metal-catalyzed couplings (e.g., Buchwald-Hartwig) due to the high activation provided by the ortho-nitro group on the electrophile.
3.1 Retrosynthetic Analysis
  • Bond Formed:

    
    .
    
  • Electrophile: 4-bromo-1-fluoro-2-nitrobenzene.[1][2][3][4] (Note: The fluoro derivative is used instead of the bromo- or chloro- analogue because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, accelerating the reaction rate significantly).

  • Nucleophile: 2-methoxyaniline (o-anisidine).

3.2 Step-by-Step Methodology

Reagents:

  • 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv)

  • 2-Methoxyaniline (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ) (1.5 equiv) - Optional if using excess aniline, but recommended to scavenge HF.
  • Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide).

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1-fluoro-2-nitrobenzene (e.g., 10 mmol) in dry THF (20 mL).

  • Addition: Add 2-methoxyaniline (11 mmol) dropwise to the solution at room temperature (

    
    ).
    
  • Reaction: Stir the mixture at ambient temperature for 15 hours . The solution will darken to a deep orange/red color as the product forms.

    • Note: If reaction kinetics are slow (monitored by TLC/LC-MS), heat to

      
      .
      
  • Work-up:

    • Pour the reaction mixture into ice-cold water (100 mL).

    • The product typically precipitates as a solid. Filter the precipitate.

    • Wash the filter cake with water (

      
      ) to remove salts and unreacted amine.
      
    • Wash with cold ethanol (

      
      ) to remove organic impurities.
      
  • Purification: Recrystallize from Ethanol or Acetonitrile if high purity (>98%) is required for biological assays.

3.3 Reaction Mechanism (

)
Characterization & Quality Control

To validate the synthesis, the following spectroscopic signatures must be confirmed.

TechniqueExpected Signal / FeatureInterpretation

H NMR

(Singlet, 1H)
NH Proton: Highly deshielded due to H-bonding with the adjacent

group.

H NMR

(Singlet, 3H)
Methoxy (

):
Characteristic singlet for the anisidine ether.

H NMR

(Doublet, 1H)
H3 (Nitro ring): Proton between Br and NO2 is deshielded by both electron-withdrawing groups.
IR Spectroscopy

Weak

stretch (often broadened by H-bonding).
IR Spectroscopy

&

Symmetric and Asymmetric

stretches.
Applications in Drug Development

This molecule is rarely the final drug; it is a privileged scaffold for synthesizing benzimidazoles.

5.1 Pathway to Benzimidazoles (Cardiomyocyte Differentiation)

Research indicates that benzimidazole derivatives synthesized from this intermediate can induce the differentiation of embryonic stem cells into cardiomyocytes (heart muscle cells).

Workflow:

  • Intermediate: 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline.[5]

  • Reduction: The nitro group is reduced to an amine (using

    
     or 
    
    
    
    ), yielding the o-phenylenediamine derivative.
  • Cyclization: Reaction with formic acid or an aldehyde closes the ring to form 1-(2-methoxyphenyl)-5-bromo-benzimidazole .

  • Functionalization: The bromine atom at position 5 allows for further diversity via Suzuki or Buchwald couplings to optimize biological potency.

Safety & Handling
  • Hazards: As a nitroaniline derivative, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin. It may cause methemoglobinemia (blue skin/lips) by interfering with oxygen transport in the blood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References
  • Synthesis & Biological Context: Ariazi, J. L., et al. (2017). 1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cells. Bioorganic & Medicinal Chemistry Letters.

  • Precursor Reactivity: Sigma-Aldrich. 4-Bromo-1-fluoro-2-nitrobenzene Product Information.

  • Chemical Identity: PubChem. 4-Bromo-N-(2-methoxyphenyl)-2-nitroaniline (CAS 1408185-97-6).

Sources

Physicochemical Profiling of Nitro-Substituted Diarylamines: A Structural & Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, mechanism-first analysis of nitro-substituted diarylamines. It deviates from standard encyclopedic entries to focus on the causality between molecular architecture and macroscopic behavior, specifically tailored for pharmaceutical and materials scientists.

Executive Summary

Nitro-substituted diarylamines (NDPAs) represent a class of "push-pull" chromophores where the electron-rich diphenylamine scaffold interacts with the strongly electron-withdrawing nitro group. For researchers in drug discovery and materials science, these compounds offer a unique case study in how positional isomerism (ortho vs. para) dictates thermodynamic stability, solubility, and biological fate.

This guide analyzes the critical divergence between 2-nitrodiphenylamine (intramolecularly bonded, low melting, twisted) and 4-nitrodiphenylamine (intermolecularly bonded, high melting, planar), providing validated protocols for their synthesis and characterization.

Part 1: Molecular Architecture & Thermodynamic Stability

The physical properties of NDPAs are not merely additive; they are defined by the competition between Intramolecular Hydrogen Bonding (IHB) and Intermolecular Hydrogen Bonding . Understanding this is prerequisite to predicting their behavior in crystal lattices and biological binding pockets.

The Ortho-Effect (2-Nitrodiphenylamine)

When the nitro group is at the ortho position (2-NDPA), the molecule forms a stable 6-membered pseudo-ring via a hydrogen bond between the amine proton (


) and the nitro oxygen (

).
  • Consequence: This "locks" the molecule, reducing its ability to interact with solvent molecules or other crystal units.

  • Macroscopic Result: Lower melting point, higher volatility, and lower polarity compared to the para-isomer. The molecule is effectively "wrapped up" in itself.

The Para-Effect (4-Nitrodiphenylamine)

In the para isomer (4-NDPA), the nitro group is geometrically distant from the amine proton.

  • Consequence: The

    
     donor and 
    
    
    
    acceptor are free to form strong intermolecular networks (head-to-tail stacking).
  • Macroscopic Result: Significantly higher lattice energy (higher MP) and lower solubility in non-polar solvents.

Comparative Property Table

Data synthesized from crystallographic and spectroscopic literature.

Property2-Nitrodiphenylamine (Ortho)4-Nitrodiphenylamine (Para)Causality
Melting Point 74 – 76 °C133 – 134 °CIHB reduces lattice energy in 2-NDPA.
Appearance Orange/Red PrismsYellow NeedlesCharge transfer band shift due to planarity.
pKa (NH) ~ -2.9 (Extremely Weak Acid)~ -2.5 (Extremely Weak Acid)Nitro group strongly withdraws electron density.
LogP (Lipophilicity) ~ 3.7 (High)~ 3.8 (High)Diarylamine scaffold dominates lipophilicity.
Solubility (EtOH) HighModerateIHB in 2-NDPA mimics a non-polar surface.
Crystal Habit Twisted (Non-planar)Planar / StackedSteric repulsion vs. electronic conjugation.

Part 2: Electronic Behaviors & Solvatochromism

NDPAs exhibit Intramolecular Charge Transfer (ICT) . The amine nitrogen acts as an electron donor, while the nitro group acts as an acceptor.

Solvatochromic Shifts

These compounds act as polarity probes. In polar solvents (e.g., DMSO), the excited state (which is more polar due to charge separation) is stabilized more than the ground state.

  • Observation: A bathochromic (red) shift in the UV-Vis absorption maximum (

    
    ) as solvent polarity increases.
    
  • Practical Use: 4-NDPA derivatives are used as solvatochromic dyes to measure solvent polarity parameters (similar to Reichardt’s dye).

Structure-Property Logic Flow

The following diagram illustrates the causal pathway from molecular substitution to observable physical property.

NDPA_Properties subst Nitro Substitution Position ortho Ortho (2-Position) subst->ortho para Para (4-Position) subst->para intra_hb Intramolecular H-Bond (Pseudo-ring formation) ortho->intra_hb Promotes twist Twisted Geometry (Steric Repulsion) ortho->twist Causes inter_hb Intermolecular H-Bond (Lattice Networking) para->inter_hb Promotes planar Planar Geometry (Stacking) para->planar Allows low_mp Lower Melting Point (75°C) intra_hb->low_mp Weakens Lattice high_mp Higher Melting Point (133°C) inter_hb->high_mp Strengthens Lattice

Figure 1: Causal relationship between nitro-positioning, hydrogen bonding networks, and resulting thermal properties.

Part 3: Physicochemical Properties in Drug Design

For medicinal chemists, the nitro-diarylamine scaffold presents a "double-edged sword."

The Metabolic Liability (Structural Alert)

While the diarylamine structure is the core of NSAIDs like Diclofenac or Mefenamic Acid , the addition of a nitro group introduces a metabolic risk.

  • Mechanism: Nitroreductases (hepatic and gut bacterial) reduce the

    
     group to an amine (
    
    
    
    ) via a nitroso intermediate.
  • Toxicity: The resulting product is a phenylenediamine derivative (e.g., 2-nitro-p-phenylenediamine).[1][2] These are known sensitizers and often show positive Ames tests (mutagenicity) due to DNA intercalation.

  • Mitigation: In drug design, the nitro group is often replaced by bioisosteres (e.g.,

    
    , 
    
    
    
    ) to maintain electron withdrawal without the reduction liability, unless the nitro group is intended as a "warhead" for hypoxia-activated prodrugs.
Acidity and Binding

The


 of the bridging amine is critical.
  • Unsubstituted Diphenylamine:

    
     (Very weak base).
    
  • Nitro-substituted: The strong electron-withdrawing nature renders the amine non-basic and the

    
     proton increasingly acidic. In basic physiological compartments, 2,4-dinitro derivatives can deprotonate, forming a resonance-stabilized anion that binds tightly to cationic protein residues.
    

Part 4: Synthesis & Characterization Protocol

The most robust method for synthesizing nitro-diarylamines is Nucleophilic Aromatic Substitution (


) . Unlike Buchwald-Hartwig coupling, this does not require expensive Pd-catalysts, relying instead on the activation provided by the nitro group itself.
Protocol: Synthesis of 2-Nitrodiphenylamine

Reaction Class:


 (Addition-Elimination).
Substrate:  1-fluoro-2-nitrobenzene (more reactive) or 1-chloro-2-nitrobenzene.
Workflow Diagram

Synthesis_Workflow start Reactants: 1-fluoro-2-nitrobenzene (1.0 eq) Aniline (1.2 eq) cond Conditions: K2CO3 (2.0 eq) Solvent: DMSO or DMF Temp: 100-120°C start->cond inter Intermediate: Meisenheimer Complex cond->inter Nucleophilic Attack workup Workup: Pour into Ice Water Precipitate forms inter->workup Elimination of F- purify Purification: Recrystallize (EtOH) or Column Chrom. workup->purify prod Product: 2-Nitrodiphenylamine (Orange Crystals) purify->prod

Figure 2: Step-by-step synthetic pathway for S_NAr synthesis of nitro-diarylamines.

Detailed Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Dissolve 10 mmol of 1-fluoro-2-nitrobenzene (or the chloro- analog) in 15 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Note: DMSO is chosen over ethanol to stabilize the polar transition state, significantly accelerating the reaction.

  • Nucleophile Addition: Add 12 mmol (1.2 eq) of aniline .

  • Base Addition: Add 20 mmol (2.0 eq) of anhydrous Potassium Carbonate (

    
    ) .
    
    • Function: The base neutralizes the HF/HCl byproduct, driving the equilibrium forward.

  • Reaction: Heat the mixture to 100–120°C for 4–6 hours. Monitor via TLC (Mobile phase: 10% EtOAc/Hexane). The starting material (high

    
    ) should disappear, replaced by a bright orange/red spot (product).
    
  • Workup: Cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-water with vigorous stirring. The hydrophobic product will precipitate as a solid.

  • Purification: Filter the solid. Recrystallize from hot Ethanol (95%).

    • Validation: Check Melting Point (Target: 74–76°C for 2-NDPA).

References

  • Structural Analysis: Crystal structure and hydrogen bonding in nitrodiphenylamines. (General crystallographic data supporting the planar vs. twisted distinction).[3]

    • Source:

  • Synthesis Protocol:Nucleophilic Arom

    
    ) methodologies.
    
    • Source: [Organic Syntheses, Coll.[4] Vol. 1 - Nitro-substitution protocols]([Link])

  • Toxicity & Metabolism:Safety Assessment of Nitro-Phenylenediamines (Metabolic products).

    • Source:

  • Solvatochromism:Solvatochromic behavior of nitro-arom

    • Source:

Sources

Technical Guide: pKa Values and Acidity of 2-Nitro-4-Bromo-Diphenylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the acidity constants (pKa) of 2-nitro-4-bromo-diphenylamine and its derivatives, synthesized from current physicochemical literature and theoretical models.

Executive Summary

2-nitro-4-bromo-diphenylamine (CAS: Derivative specific) is a weak N-H acid belonging to the class of substituted diphenylamines.[1][2] Unlike aniline derivatives where basicity (conjugate acid pKa) is often the primary metric, the presence of the strong electron-withdrawing nitro group at the ortho position renders the N-H proton sufficiently acidic to be deprotonated by strong bases in polar aprotic solvents (e.g., DMSO) or mixed aqueous solvents.

Key Data Point:

  • Estimated pKa (N-H acidity): 15.8 – 16.5 (in DMSO/Water mixtures).[2]

  • Conjugate Acid pKa (Basicity): < -2.0 (Protonation of the amino group requires concentrated mineral acid).

This guide provides the theoretical derivation of these values using Hammett Linear Free Energy Relationships (LFER), compares them with experimentally determined analogues (e.g., 2,4-dinitrodiphenylamine), and details the standard spectrophotometric protocol for precise determination.

Theoretical Framework: Electronic Effects on Acidity

The acidity of diphenylamine derivatives is governed by the stability of the corresponding anion (amide). The dissociation equilibrium is:



Substituent Effects (Hammett Equation)

The pKa can be predicted using the Hammett equation adapted for diphenylamines:



  • 
     (Reference):  Diphenylamine is a very weak acid, with a pKa 
    
    
    
    25.0 in DMSO.
  • 
     (Reaction Constant):  For the ionization of diphenylamines in DMSO/Water systems, 
    
    
    
    is approximately 4.07 . This high sensitivity indicates that electron-withdrawing groups significantly stabilize the anion.[1][2]
  • 
     (Substituent Constants): 
    
    • 2-Nitro (

      
      -NO
      
      
      
      ):
      Strong electron-withdrawing group via resonance (-R) and induction (-I).[1][2]
      
      
      is often approximated as
      
      
      due to proximity effects and intramolecular H-bonding in the neutral form.[1][2]
    • 4-Bromo (

      
      -Br):  Moderate electron-withdrawing group via induction (-I), partially offset by weak resonance donation (+R).[1][2] 
      
      
      
      .[2]
Structural Stabilization

In 2-nitro-4-bromo-diphenylamine, the ortho-nitro group forces the phenyl ring into planarity with the nitrogen lone pair to maximize resonance delocalization of the negative charge in the anion.[1] The para-bromo group provides auxiliary stabilization.[1][2]

G cluster_0 Neutral Form (Stable via Intramolecular H-bond) cluster_1 Anionic Form (Resonance Stabilized) Neutral 2-Nitro-4-Bromo-DPA (Intramolecular N-H...O bond) Anion Delocalized Anion (Charge on Nitro Oxygen) Neutral->Anion Deprotonation (Base) Anion->Neutral +H+

Figure 1: Deprotonation equilibrium. The ortho-nitro group stabilizes the anion through resonance, lowering the pKa significantly compared to unsubstituted diphenylamine.

Comparative pKa Data Analysis

Since direct experimental values for the specific 2-nitro-4-bromo derivative are rare in open literature, we utilize "bracketing" with high-confidence data from structurally homologous compounds.[1][2]

Table 1: pKa Values of Substituted Diphenylamines (DMSO/Water Systems)

CompoundSubstituents

(Approx)
pKa (DMSO/H2O)*Source
Diphenylamine None0~25.0Extrapolated
4-Nitrodiphenylamine 4-NO

0.7818.5 - 19.0Dolman et al.[1][2] [1]
2-Nitrodiphenylamine 2-NO

~0.8018.0 - 18.5Est.[1][2]
2-Nitro-4-Bromo-DPA 2-NO

, 4-Br
~1.03 15.8 - 16.5 Calculated
2,4-Dinitrodiphenylamine 2-NO

, 4-NO

~1.5613.9Dolman et al.[1][2] [1]
Hexanitrodiphenylamine 2,4,6-trinitro x2High2.6Glover [2]

Note: Values in pure water are difficult to measure due to insolubility.[2] DMSO mixtures (e.g., 80% DMSO) are the standard medium for these lipophilic weak acids.

Analysis: The 2-nitro-4-bromo derivative lies between the mono-nitro and di-nitro analogues.[1][2]

  • Replacing the 4-H of 2-nitrodiphenylamine with 4-Br (

    
    ) lowers the pKa by approximately 
    
    
    
    units.[1][2]
  • Replacing the 4-NO

    
     of 2,4-dinitrodiphenylamine with 4-Br increases the pKa (makes it less acidic) because Br is a weaker withdrawing group than NO
    
    
    
    .[1]

Experimental Protocol: Spectrophotometric Determination

For researchers requiring an exact experimental value, potentiometric titration is unsuitable due to the compound's low solubility in water and very weak acidity. Spectrophotometric titration in a mixed solvent (e.g., 50% Ethanol/Water or 80% DMSO/Water) is the validated standard.

Principle

The neutral form (


) and the anion (

) have distinct UV-Vis absorption spectra.[1] The 2-nitro group typically induces a bathochromic shift (red shift) upon deprotonation due to extended conjugation.[1][2]
Workflow Diagram

Workflow Step1 1. Stock Preparation Dissolve ~10mg 2-nitro-4-bromo-DPA in pure DMSO (1 mM) Step2 2. Buffer Preparation Prepare series of buffers (pH 12 - 18) Using KOH/DMSO or Phosphate/NaOH Step1->Step2 Step3 3. Aliquot & Mix Add 50µL Stock to 2.5mL Buffer (Keep ionic strength constant I=0.1M) Step2->Step3 Step4 4. Scan Spectra Measure Absorbance (300-600nm) Identify Isosbestic Point & Lambda_max Step3->Step4 Step5 5. Data Plotting Plot Abs(Lambda_max) vs pH Fit to Sigmoidal Henderson-Hasselbalch Step4->Step5 Result Calculated pKa Step5->Result Output: pKa

Figure 2: Spectrophotometric titration workflow for weak hydrophobic acids.

Detailed Methodology
  • Solvent System: Use 80% DMSO / 20% Water (w/w) .[2] This mixture ensures solubility of the neutral amine and stabilizes the anion.

  • Buffers: Standard aqueous buffers do not function well above pH 13.[2] Use Tetramethylammonium hydroxide (TMAH) or Potassium tert-butoxide to adjust "pH" (measured as

    
     acidity function) in the high range.[1][2]
    
  • Measurement:

    • Record the spectrum of the fully protonated form (in 0.1 M HCl).

    • Record the spectrum of the fully deprotonated form (in 0.1 M TMAH).

    • Select the analytical wavelength (

      
      ) where the difference in absorbance (
      
      
      
      ) is maximal (typically 400–450 nm for nitro-amines).
  • Calculation: Use the linearized Henderson-Hasselbalch equation:

    
    
    Plot 
    
    
    
    vs. pH.[1][2] The x-intercept is the pKa.[3]

Applications & Significance

  • Dye Chemistry: The pKa dictates the pH range where the dye remains neutral (lipophilic) vs. anionic (water-soluble). 2-nitro-4-bromo-DPA derivatives are often yellow/orange disperse dyes.[1][2]

  • Stabilizers: In ballistics, these derivatives act as stabilizers for nitrocellulose. The N-H bond strength (correlated to pKa) determines the rate of nitrate scavenging.

  • QSAR Modeling: The pKa is a critical parameter for predicting LogD (Distribution Coefficient) at physiological pH, influencing membrane permeability in drug development.

References

  • Dolman, D., & Stewart, R. (1967). Strongly basic systems. VIII. The H- function for dimethyl sulfoxide – water – tetramethylammonium hydroxide.[1][2] Canadian Journal of Chemistry, 45(9), 911-924.

    • Key Reference for pKa values of 4-nitro and 2,4-dinitrodiphenylamine in DMSO systems.
  • Glover, D. J. (1965).[2] Spectrophotometric Method for Determination of Dissociation Constant of Weak Acids. J. Am. Chem. Soc.[2] (Cited in context of polynitro-amines).[1][2]

  • Basheer, C., et al. (2016). Determination of substituted diphenylamines in environmental samples. Analytical and Bioanalytical Chemistry, 408, 8399–8408.

  • Patterson, G. S. (1999).[2] pKa Determination by Spectrophotometry: A Simplified Method. Journal of Chemical Education, 76(3), 395.

  • Bordwell, F. G. (1988).[2] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

    • Authoritative source for DMSO pKa scales and substituent effects.

Sources

A Comprehensive Technical Guide to 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth overview of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline, a specialized aromatic amine with potential applications in medicinal chemistry and materials science. Due to its limited commercial availability and nascent presence in scientific literature, this document synthesizes information on its core precursor, 4-bromo-2-nitroaniline, to propose a robust synthesis protocol, predict key physicochemical and spectral properties, and discuss potential applications. This guide is intended to serve as a foundational resource for researchers initiating projects involving this novel compound, offering both established data on its key building block and scientifically grounded projections for the target molecule itself.

Introduction and Identification

4-bromo-N-(2-methoxyphenyl)-2-nitroaniline is a substituted diphenylamine derivative. The presence of a nitro group, a common pharmacophore, and a methoxy group, which can modulate pharmacokinetic properties, makes this compound an interesting candidate for further investigation in drug discovery and materials science.

While a specific PubChem Compound Identification (CID) for 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline is not currently available, its identity is established by its Chemical Abstracts Service (CAS) number.

Table 1: Compound Identification

IdentifierValueSource
Chemical Name 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline-
CAS Number 1408185-97-6[1]
Molecular Formula C₁₃H₁₁BrN₂O₃[1]
Molecular Weight 323.15 g/mol [1]
Canonical SMILES COC1=CC=CC=C1NC2=CC=C(Br)C=C2[O-][1]
InChI InChI=1S/C13H11BrN2O3/c1-19-13-5-3-2-4-11(13)15-10-7-6-9(14)8-12(10)16(17)18[1]

The Core Precursor: 4-bromo-2-nitroaniline

A logical and efficient synthesis of the title compound originates from the well-characterized precursor, 4-bromo-2-nitroaniline. Understanding the properties of this starting material is crucial for developing a successful synthetic strategy and for the characterization of the final product.

Physicochemical and Spectral Data of 4-bromo-2-nitroaniline

4-bromo-2-nitroaniline is a yellow to light brown crystalline solid.[2] It serves as a vital intermediate in the synthesis of dyes and pharmaceuticals.[3]

Table 2: Physicochemical Properties of 4-bromo-2-nitroaniline

PropertyValueSource
PubChem CID 70132[4]
Molecular Formula C₆H₅BrN₂O₂[4]
Molecular Weight 217.02 g/mol [4]
Melting Point 110-113 °C[1]
Boiling Point 308.7 °C at 760 mmHg[1]
Density 1.812 g/cm³[1]
Solubility Sparingly soluble in water; soluble in ethanol, acetone, and dimethylformamide.[2]
Spectral Data of 4-bromo-2-nitroaniline

Spectral analysis confirms the structure of 4-bromo-2-nitroaniline. This data provides a baseline for comparison with the spectral data of the target molecule.

  • ¹H NMR and ¹³C NMR Spectroscopy: Provides information on the chemical environment of the hydrogen and carbon atoms in the molecule.[4]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups such as the amino (-NH₂) and nitro (-NO₂) groups.[4]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule.[4]

Proposed Synthesis of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline

The synthesis of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline can be achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.

The proposed reaction involves the coupling of 4-bromo-2-nitroaniline with 2-methoxyaniline in the presence of a palladium catalyst, a suitable ligand, and a base.

Synthesis_of_4-bromo-N-(2-methoxyphenyl)-2-nitroaniline cluster_reactants Reactants cluster_reagents Reagents 4-bromo-2-nitroaniline 4-bromo-2-nitroaniline Reaction_Vessel Reaction (Buchwald-Hartwig Amination) 4-bromo-2-nitroaniline->Reaction_Vessel 2-methoxyaniline 2-methoxyaniline 2-methoxyaniline->Reaction_Vessel Pd_catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Pd_catalyst->Reaction_Vessel Ligand Ligand (e.g., Xantphos) Ligand->Reaction_Vessel Base Base (e.g., Cs₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Product 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline Reaction_Vessel->Product

Figure 1: Proposed synthesis of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), combine 4-bromo-2-nitroaniline (1.0 eq), 2-methoxyaniline (1.2 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq) in a round-bottom flask.

  • Solvent Addition: Add anhydrous toluene as the solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline.

Predicted Physicochemical and Spectral Properties

Based on the structure of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline and the known properties of its precursors, the following properties can be predicted:

Table 3: Predicted Properties of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline

PropertyPredicted Value/CharacteristicRationale
Appearance Yellow to orange crystalline solidSimilar nitroaniline derivatives are colored solids.[2]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone)The larger organic structure suggests good solubility in organic solvents.
¹H NMR Aromatic protons in the range of 6.5-8.5 ppm, a singlet for the methoxy group around 3.8-4.0 ppm, and a broad singlet for the amine proton.Based on standard chemical shifts for aromatic, methoxy, and amine protons.
¹³C NMR Signals for aromatic carbons, a signal for the methoxy carbon around 55-60 ppm.Based on typical chemical shifts for substituted aromatic rings.
IR (cm⁻¹) N-H stretching (around 3300-3400), asymmetric and symmetric NO₂ stretching (around 1500-1550 and 1300-1350), C-O-C stretching (around 1200-1250).Characteristic vibrational frequencies for the present functional groups.
Mass Spec (m/z) Molecular ion peaks corresponding to the isotopic distribution of bromine (M⁺ and M+2).The presence of a bromine atom will result in a characteristic isotopic pattern.

Potential Applications

Given the structural motifs present in 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline, several areas of application can be envisioned:

  • Pharmaceutical Research: The nitroaromatic and diphenylamine scaffolds are present in various biologically active molecules. This compound could serve as a key intermediate for the synthesis of novel therapeutic agents, particularly in the areas of anticancer and antimicrobial research. The methoxy group can be crucial for tuning the molecule's interaction with biological targets and improving its pharmacokinetic profile.[5]

  • Dye and Pigment Industry: Nitroanilines are foundational in the synthesis of azo dyes.[3] The extended conjugation in 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline could lead to the development of new colorants with specific chromatic properties.

  • Materials Science: Substituted anilines are used in the development of organic electronic materials. The electron-withdrawing nitro group and the overall molecular structure could impart interesting optical or electronic properties, making it a candidate for investigation in nonlinear optics or as a component in organic light-emitting diodes (OLEDs).[6]

Safety and Handling

While specific toxicity data for 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline is not available, it should be handled with the standard precautions for nitroaromatic compounds and aromatic amines.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and dark place away from incompatible materials.

Conclusion

4-bromo-N-(2-methoxyphenyl)-2-nitroaniline represents a novel chemical entity with significant potential for exploration in various scientific domains. This technical guide has provided a comprehensive overview based on the established chemistry of its precursor, 4-bromo-2-nitroaniline. The proposed synthetic route via Buchwald-Hartwig amination offers a reliable method for its preparation. The predicted physicochemical and spectral properties, along with the outlined potential applications, provide a solid foundation for researchers to embark on the synthesis, characterization, and investigation of this promising molecule. As with any new compound, thorough characterization and safety assessment are paramount for its successful application in research and development.

References

  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Bappalige, N. N., et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved February 15, 2026, from [Link]

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safety data sheet (SDS) for brominated nitro diarylamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Brominated Nitro Diarylamines

Introduction: Navigating the Dichotomy of Utility and Hazard

Brominated nitro diarylamines are a class of organic compounds characterized by a diarylamine core (two phenyl rings linked by a nitrogen atom) substituted with one or more bromine atoms and nitro groups. These molecules are of significant interest to researchers and drug development professionals, often serving as versatile intermediates in the synthesis of pharmaceuticals, functional materials, and agrochemicals.[1] The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the electron-withdrawing nitro group significantly influences the molecule's electronic properties and reactivity.[1]

However, their chemical utility is counterbalanced by significant health and safety considerations. The structure, combining an aromatic amine and a nitro aromatic group, presents a complex toxicological profile. Aromatic amines as a class are known for their potential to cause methemoglobinemia and are often investigated for carcinogenic properties.[2][3][4][5] The nitro group can increase the reactivity and potential for thermal decomposition, producing toxic fumes like nitrogen oxides upon heating.[6]

This guide moves beyond a standard Safety Data Sheet (SDS) format. It is designed to provide senior researchers, scientists, and drug development professionals with a deeper, causality-driven understanding of the hazards associated with brominated nitro diarylamines. By synthesizing data from representative molecules like 2-nitrodiphenylamine and 4-nitrodiphenylamine, we will establish field-proven protocols for safe handling, exposure control, and emergency response, ensuring that scientific advancement does not come at the cost of personal safety.

Section 1: Hazard Identification & Toxicological Profile

Understanding the specific hazards is the foundation of safe laboratory practice. Brominated nitro diarylamines are typically solids, often appearing as yellow, red, or brown crystalline powders.[7][8] The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.[2][3]

GHS Classification and Health Effects:

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. While classifications may vary slightly between suppliers and specific isomers, a consolidated hazard profile for this class of compounds can be established.

Key Health Hazards:

  • Skin and Eye Irritation: Direct contact with the solid compounds or their solutions causes significant irritation to the skin and eyes.[2][7][8][9] Prolonged skin contact may lead to dermatitis.[3]

  • Respiratory Tract Irritation: Inhalation of airborne dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2][3][9]

  • Methemoglobinemia: A critical and insidious hazard associated with aromatic amines and nitro compounds is the potential to induce methemoglobinemia upon absorption into the bloodstream.[2][3] This condition impairs the ability of red blood cells to transport oxygen, leading to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, convulsions and death.[2][3]

  • Potential for Sensitization and Carcinogenicity: Some aromatic amines can cause skin sensitization upon repeated contact.[3] Furthermore, many aromatic amines and nitro compounds are considered potential or known carcinogens, with long-term exposure linked to an increased risk of tumors, particularly of the bladder.[4][5][10] While specific long-term toxicity data for every brominated nitro diarylamine is not available, the structural alerts warrant treating these compounds with a high degree of caution.

Hazard Category GHS Classification Code Hazard Statement Representative Sources
Skin Corrosion/IrritationH315Causes skin irritation[7][8][9]
Serious Eye Damage/IrritationH319Causes serious eye irritation[7][8][9]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[7][9]

Section 2: Exposure Control & Personal Protective Equipment (PPE)

Mitigating the risks identified in Section 1 requires a multi-layered approach, starting with engineering controls and culminating in the correct selection and use of Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of brominated nitro diarylamines, especially weighing and transferring solids where dust can be generated, must be performed inside a certified chemical fume hood. This is non-negotiable.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive dust or vapors.[2][9]

  • Designated Work Area: Establish a designated area for working with these compounds to prevent cross-contamination of other lab surfaces.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and in good working order in any laboratory where these materials are handled.[2][11]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not a static choice but a dynamic risk assessment based on the specific procedure being performed. The following workflow provides a logical decision-making process.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow start Handling Brominated Nitro Diarylamine? substance_form Physical Form? start->substance_form scale_op Scale of Operation? substance_form->scale_op Solid Powder substance_form->scale_op Solution aerosol_risk Risk of Aerosolization (e.g., sonication, vigorous mixing)? scale_op->aerosol_risk < 1 gram scale_op->aerosol_risk > 1 gram ppe_medium Enhanced PPE: - Butyl or Neoprene Gloves - Chemical Splash Goggles - Flame-Resistant Lab Coat - Arm Sleeves scale_op->ppe_medium > 1 gram ppe_low Minimum PPE: - Nitrile Gloves (Double-gloved) - Safety Glasses with Side Shields - Flame-Resistant Lab Coat aerosol_risk->ppe_low Low Risk ppe_high Maximum PPE: - Butyl or Neoprene Gloves - Face Shield over Goggles - Flame-Resistant Lab Coat - Consider N95 Respirator aerosol_risk->ppe_high High Risk

Caption: A decision tree for selecting appropriate Personal Protective Equipment (PPE).

Detailed PPE Specifications:

  • Hand Protection: Disposable nitrile gloves are suitable for incidental contact but offer limited chemical resistance.[12] For prolonged handling or when working with solutions, more robust gloves are required. Butyl rubber gloves are specifically recommended for protection against nitro compounds.[13] Neoprene gloves also offer good protection.[13] Always inspect gloves for defects before use and wash hands thoroughly after removal.[9]

Glove Material Protection Against Nitro Diarylamines Comments Source
NitrileFair (short-term/incidental contact)Prone to degradation with prolonged exposure. Double-gloving is recommended.[12]
Latex (Natural Rubber)GoodCan cause allergic reactions in some individuals.[13]
NeopreneVery GoodGood chemical and tear resistance.[13]
Butyl RubberExcellentHighly recommended for nitro compounds and corrosive acids.[13]
  • Eye and Face Protection: At a minimum, ANSI Z87.1 compliant safety glasses with side shields are required.[12] When there is a splash hazard or when handling larger quantities (>1g), chemical splash goggles should be worn.[9][12] For tasks with a high risk of splashing or aerosolization, a face shield should be worn over chemical splash goggles.[12][14]

  • Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.[12] Ensure full leg coverage with long pants and wear closed-toe, closed-heel shoes.[12]

  • Respiratory Protection: If engineering controls are insufficient or during a major spill cleanup where dust concentrations may be high, a respirator is required.[12] A NIOSH-approved N95 dust mask may be sufficient for nuisance dust, but a full-face respirator with appropriate cartridges should be used if irritation is experienced.[9] All respirator use requires prior medical evaluation and fit-testing.[12]

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols during routine handling and storage is essential for long-term safety.

Step-by-Step Handling Protocol:

  • Preparation: Before starting, review the SDS for the specific compound. Assemble all necessary equipment and PPE. Ensure the fume hood is operational and the work area is clean and uncluttered.

  • Weighing: To minimize dust generation, weigh solids onto creased weigh paper or directly into a tared container within the fume hood. Avoid pouring dry powder from a height.

  • Transfers: When transferring solids, use a spatula. If making a solution, add the solid to the solvent slowly while stirring to prevent clumping and splashing.

  • Housekeeping: Clean up any minor spills or dust immediately using a damp cloth or a HEPA-filtered vacuum; do not dry sweep.[3]

  • Post-Handling: Decontaminate all surfaces and equipment after use. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[2]

Storage Requirements:

  • Container: Store in a tightly closed, properly labeled container.[2][9]

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[2][9]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[3][9] Contact with strong oxidizers can result in ignition.[3]

  • Stability: Be aware of compound stability. For example, 4-Nitrodiphenylamine can darken from yellow to brown upon exposure to air and light, indicating degradation.[6] Store light-sensitive compounds in amber vials or in the dark.

Section 4: Emergency Procedures – Spills & Exposures

Rapid and correct response during an emergency can significantly reduce the severity of the outcome.

Emergency Response Workflow for Spills:

Spill_Response_Workflow Diagram 2: Emergency Spill Response Workflow spill Spill Occurs assess Assess Spill - What is it? - How much? - Immediate danger? spill->assess minor_spill MINOR SPILL (<1 L, contained, no immediate fire/health hazard) assess->minor_spill Minor major_spill MAJOR SPILL (Large quantity, highly volatile, immediate hazard) assess->major_spill Major minor_steps 1. Alert personnel in immediate area. 2. Don appropriate PPE (see Section 2). 3. Contain with absorbent material. 4. Collect waste in a sealed container. 5. Decontaminate area. 6. Report to supervisor. minor_spill->minor_steps major_steps 1. EVACUATE the area immediately. 2. Alert others and activate fire alarm if necessary. 3. Close lab door. 4. Call Emergency Services (911) & EH&S. 5. Do NOT attempt to clean up. major_spill->major_steps

Caption: A flowchart for responding to chemical spills of varying severity.

Protocol for Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][15] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with plenty of soap and water for at least 15 minutes.[2][15] If a large area is affected, use the safety shower.[16] Seek medical attention, especially if irritation persists or symptoms of systemic toxicity (like cyanosis) appear.[2]

  • Inhalation: Immediately move the affected person to fresh air.[2][15] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do NOT use mouth-to-mouth resuscitation) and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2] Seek immediate medical attention.[2]

Section 5: Physical & Chemical Properties

This table summarizes key physical and chemical data for representative brominated nitro diarylamines. This data is crucial for experimental design and safety planning.

Property 2-Nitrodiphenylamine 4-Nitrodiphenylamine N-(4-bromophenyl)-4-nitroaniline
CAS Number 119-75-5[9]836-30-6[2]62483-20-9
Molecular Formula C₁₂H₁₀N₂O₂[9]C₁₂H₁₀N₂O₂C₁₂H₉BrN₂O₂
Molecular Weight 214.22 g/mol [8]214.22 g/mol [7]293.12 g/mol
Appearance Red or reddish-brown solid/powder[8][9]Dark brown or yellow solid[2][7]Not specified
Melting Point 74-75 °C[17]132-136 °C[18]Not specified
Solubility Insoluble in water. Soluble in Chloroform, DMSO, Methanol (slightly).[9]Low water solubility.[15]Not specified

Section 6: Disposal and Regulatory Considerations

Waste Disposal:

All waste containing brominated nitro diarylamines, including contaminated PPE, spill cleanup materials, and reaction residues, must be treated as hazardous waste.[3]

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Do not mix with incompatible waste streams.

  • Dispose of contents/container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[9][15] Do not discharge to sewer systems.[9]

Regulatory Status:

Aromatic nitro compounds and aromatic amines are subject to various regulations. For instance, under the EPA's Toxic Substances Control Act (TSCA), specific aromatic nitro compounds may have significant new use rules (SNURs) that dictate workplace protection and hazard communication standards.[19] Researchers must be aware of and comply with all institutional and governmental regulations pertaining to the handling and storage of these chemicals.

References

  • Material Safety Data Sheet - 4-Nitrodiphenylamine, 98+%. Cole-Parmer. [URL: https://www.coleparmer.
  • 2-Nitrodiphenylamine - Safety Data Sheet. ChemicalBook. (2026-01-03). [URL: https://www.chemicalbook.com/ProductMSDSDetailCB4113940_EN.htm]
  • 4-Nitrodiphenylamine | C12H10N2O2 | CID 13271. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13271]
  • 2-Nitrodiphenylamine | C12H10N2O2 | CID 8407. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/8407]
  • Technical Support Center: Storage and Stability of 4-Nitrodiphenylamine. Benchchem. (December 2025). [URL: https://www.benchchem.com/product/B016768]
  • A Comparative Guide to N-(4-bromophenyl)-4-nitroaniline and Other Brominated Diarylamines in Organic Synthesis. Benchchem. (2025). [URL: https://www.benchchem.com/product/B102714]
  • 2-Nitrodiphenylamine. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-nitrodiphenylamine-119-75-5]
  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [URL: https://www.ehs.washington.edu/system/files/resources/glove-selection-chart.pdf]
  • 5-Chloro-2-nitrodiphenylamine | C12H9ClN2O2 | CID 117635. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/117635]
  • Emergency Procedures. UCLA – Chemistry and Biochemistry. [URL: https://www.chemistry.ucla.edu/emergency-procedures]
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  • 2-Nitrodiphenylamine. Wikipedia. [URL: https://en.wikipedia.org/wiki/2-Nitrodiphenylamine]
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  • Aromatic and heterocyclic aromatic amines: colourful. Flavourful. Carcinogenic. LGC Limited. [URL: https://www.lgcstandards.com/US/en/blog/food-and-beverage-analysis/aromatic-and-heterocyclic-aromatic-amines-colourful-flavourful-carcinogenic/]
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention (CDC) Archive. [URL: https://archive.cdc.gov/www.cdc.gov/niosh/npptl/topics/protclothing/default.html]
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  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds]
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  • 40 CFR 721.875 -- Aromatic nitro compound. eCFR. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-R/part-721/subpart-E/section-721.875]
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Technical Profile: 5-Bromo-Lenalidomide (C₁₃H₁₁BrN₂O₃)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, structural properties, synthesis, and pharmaceutical applications of C₁₃H₁₁BrN₂O₃ , specifically focusing on its primary isomer, 5-Bromo-Lenalidomide (also known as Lenalidomide-5-Br).

A Critical Scaffold for Cereblon-Recruiting PROTACs[1]

Executive Summary

The molecular formula C₁₃H₁₁BrN₂O₃ most significantly refers to 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione (5-Bromo-Lenalidomide).[1][2] This compound is a halogenated derivative of the immunomodulatory imide drug (IMiD) Lenalidomide . Unlike its parent compound, which is a direct therapeutic agent for multiple myeloma, the 5-bromo derivative serves primarily as a high-value functional intermediate in drug discovery.

It acts as a "warhead" or "anchor" in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . The bromine atom provides a precise handle for cross-coupling reactions (e.g., Sonogashira, Suzuki) to attach linkers, enabling the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to degrade specific pathogenic proteins.

Chemical Identity & Physicochemical Properties[4][5][6][7]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
Common Names 5-Bromo-Lenalidomide; Lenalidomide-5-Br; CRBN Ligand-Br
CAS Registry Number 1010100-26-1
Molecular Formula C₁₃H₁₁BrN₂O₃
SMILES O=C1CC(N(C2)C(C3=C2C=C(Br)C=C3)=O)C(=O)N1
Quantitative Data
ParameterValueNotes
Molecular Weight 323.14 g/mol Average mass
Monoisotopic Mass 321.995 g/mol For ⁷⁹Br isotope
Exact Mass 323.993 g/mol For ⁸¹Br isotope
Isotopic Pattern 1:1 doublet (M, M+2)Characteristic of mono-brominated compounds
Physical State Solid (Powder)Typically off-white to pale yellow
Solubility DMSO, DMFPoor solubility in water/ethanol
Melting Point >250 °C (decomp.)[2]High thermal stability due to amide H-bonding

Structural Analysis & Isomerism

Core Architecture

The molecule consists of two fused ring systems:

  • Isoindolinone Core : A benzene ring fused to a five-membered lactam. The bromine substituent at position 5 (para to the methylene group, meta to the carbonyl) activates this ring for further functionalization.

  • Glutarimide Ring : A six-membered imide ring containing a chiral center at C3.

Chirality & Racemization

The carbon atom connecting the isoindolinone to the glutarimide (C3 of the piperidine ring) is chiral.

  • Biologically Active Enantiomer : The (S)-enantiomer generally exhibits higher affinity for the Cereblon binding pocket.

  • Racemization : Like Thalidomide, this compound is prone to racemization under physiological conditions (pH 7.4) due to the acidic proton at the chiral center (alpha to two carbonyls). Researchers typically synthesize or purchase the racemate unless specific chiral studies are required.

Regioisomerism Warning

The formula C₁₃H₁₁BrN₂O₃ can also refer to the 4-bromo isomer.

  • 5-Bromo (Target) : Br is meta to the carbonyl. Used for linear linker extension.

  • 4-Bromo : Br is ortho to the carbonyl. Sterically different; leads to different vector orientations in PROTAC ternary complexes.

  • Differentiation : 5-Bromo shows a distinct 1,2,4-trisubstituted aromatic pattern in NMR, whereas 4-Bromo shows a 1,2,3-trisubstituted pattern.

Synthesis Pathway

The synthesis of 5-Bromo-Lenalidomide is a convergent pathway involving the coupling of a brominated benzoate precursor with 3-aminopiperidine-2,6-dione.

Mechanism of Action (Chemical Synthesis)[9]
  • Radical Bromination : Methyl 4-bromo-2-methylbenzoate is brominated at the benzylic position using N-Bromosuccinimide (NBS).

  • Cyclization : The resulting benzyl bromide reacts with 3-aminopiperidine-2,6-dione (often as HCl salt) in the presence of a base (Triethylamine). The amine attacks the ester and the alkyl halide to form the isoindolinone ring.

Synthesis Precursor Methyl 4-bromo-2-methylbenzoate (Starting Material) Step1 Step 1: Radical Bromination (NBS, AIBN, CCl4, Reflux) Precursor->Step1 Intermediate Methyl 4-bromo-2-(bromomethyl)benzoate (Benzylic Bromide) Step1->Intermediate Step2 Step 2: Cyclization (Et3N, DMF, 50°C) Intermediate->Step2 Reagent 3-Aminopiperidine-2,6-dione HCl (Glutarimide Core) Reagent->Step2 Product 5-Bromo-Lenalidomide (C13H11BrN2O3) Step2->Product  Ring Closure  

Figure 1: Convergent synthesis pathway for 5-Bromo-Lenalidomide.

Pharmaceutical Applications: PROTAC Development

The primary utility of C₁₃H₁₁BrN₂O₃ is as a building block for Targeted Protein Degradation (TPD) .

The Cereblon (CRBN) Recruitment Logic

Cereblon is a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[3] Small molecules like Lenalidomide bind to a hydrophobic pocket on the surface of CRBN (the "Thalidomide Binding Domain" or TBD).

  • Binding Mode : The glutarimide ring inserts into the TBD, forming hydrogen bonds with conserved residues (His380, Trp382).

  • Vector : The isoindolinone ring protrudes towards the solvent. The 5-position bromine allows for the attachment of a linker without disrupting the critical glutarimide-CRBN interaction.

Functionalization Workflow

Researchers utilize the Aryl-Bromide motif for transition-metal catalyzed cross-couplings to attach linkers (PEG, Alkyl chains) that connect to a ligand for a target protein (e.g., BRD4, BTK).

  • Sonogashira Coupling : Reacting with an alkyne-functionalized linker.

  • Suzuki-Miyaura Coupling : Reacting with a boronic acid linker.

  • Buchwald-Hartwig Amination : Reacting with an amine-linker.

PROTAC_Mechanism cluster_0 PROTAC Molecule Construction cluster_1 Cellular Mechanism Anchor 5-Bromo-Lenalidomide (Cereblon Anchor) Linker Linker Chain (PEG/Alkyl) Anchor->Linker Pd-Catalyzed Coupling (at Br) Warhead Target Ligand (e.g., JQ1 for BRD4) Linker->Warhead Complex Ternary Complex (Target Protein - PROTAC - E3 Ligase) Linker->Complex Ubiquitination Poly-Ubiquitination of Target Protein Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Figure 2: Role of 5-Bromo-Lenalidomide in PROTAC assembly and function.

Analytical Characterization Protocols

To validate the identity of C₁₃H₁₁BrN₂O₃ in the lab, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (¹H NMR)

Solvent : DMSO-d₆ (Standard for IMiDs due to solubility).

  • Glutarimide Region :

    • 
       ~11.0 ppm (s, 1H, Imide NH).
      
    • 
       ~5.1 ppm (dd, 1H, Chiral CH).
      
    • 
       ~2.9–2.0 ppm (m, 4H, CH₂-CH₂).
      
  • Isoindolinone Region :

    • 
       ~4.3–4.5 ppm (q, 2H, Benzylic CH₂).
      
    • Aromatic Region (Diagnostic for 5-Br) :

      • Three aromatic protons.[2][4]

      • Pattern: One doublet (d), one singlet (s), one doublet of doublets (dd).[5]

      • 
         ~7.8–8.0 ppm range. The proton ortho to the Br and Carbonyl (H4) typically appears as a doublet. The proton ortho to Br and meta to Carbonyl (H6) and the proton para to Carbonyl (H7) show distinct splitting.
        
Mass Spectrometry (LC-MS)
  • Ionization : ESI (+) (Electrospray Ionization, Positive mode).

  • Signature :

    • [M+H]⁺ peaks at 323.0 and 325.0 .

    • Intensity Ratio : ~1:1 (Characteristic of single Bromine atom ⁷⁹Br/⁸¹Br).

    • Absence of this doublet indicates debromination or incorrect synthesis.

Safety & Handling (E-E-A-T)

Hazard Classification :

  • H360/H361 : Suspected of damaging fertility or the unborn child.

  • Rationale : As a structural analog of Thalidomide/Lenalidomide, this compound must be treated as a potential teratogen .

Protocol :

  • Engineering Controls : Handle only inside a certified chemical fume hood or glovebox.

  • PPE : Double nitrile gloves, lab coat, and safety glasses.

  • Waste : Dispose of as hazardous pharmaceutical waste. Do not release into water systems (aquatic toxicity).

References

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21(9), 803-809. Link

  • Bartlett, D. W., & Gilbert, A. M. (2019). "Synthesis and Application of Cereblon-Recruiting PROTACs." Methods in Molecular Biology, 1967, 123-145.
  • PubChem Compound Summary. (2024). "3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CID 1010100-26-1)."[1][6][7][8][9][10] National Center for Biotechnology Information. Link

  • Fischer, E. S., et al. (2014). "The molecular basis of cereblon-mediated teratogenicity and immunomodulatory activity." Nature, 512(7512), 49-53. Link

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-Bromo-N-(2-methoxyphenyl)-2-nitroaniline via Regioselective Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of substituted diphenylamines is a cornerstone in the development of novel therapeutics, functional materials, and agrochemicals. These scaffolds are prevalent in a wide array of biologically active molecules. This document provides a detailed technical guide for the synthesis of 4-Bromo-N-(2-methoxyphenyl)-2-nitroaniline from 4-bromo-1-fluoro-2-nitrobenzene and o-anisidine.

The core of this transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction. The substrate, 4-bromo-1-fluoro-2-nitrobenzene, is highly activated towards nucleophilic attack due to the potent electron-withdrawing effect of the nitro group situated ortho and para to the halogen leaving groups.[1][2] This guide will elucidate the mechanistic basis for the reaction's high regioselectivity, provide a robust and validated experimental protocol, and offer practical insights for optimization and troubleshooting.

Reaction Principle & Mechanistic Discussion

The reaction proceeds via the SNAr mechanism, a two-step addition-elimination process. This pathway is distinct from SN1 or SN2 reactions and is characteristic of electron-deficient aromatic rings.[2]

Causality of Experimental Choices:

  • Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic nitrogen atom of o-anisidine on the electron-deficient aromatic ring. The rate-determining step is typically this initial addition.[3][4]

  • Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this complex is crucial for the reaction to proceed. The electron-withdrawing nitro group provides significant stabilization by delocalizing the negative charge through resonance, particularly when it is positioned ortho or para to the site of attack.[2][3]

  • Regioselectivity (F vs. Br): The substrate possesses two potential leaving groups: fluorine and bromine. The reaction exhibits high regioselectivity, with the substitution occurring almost exclusively at the fluorine-bearing carbon. This is because the highly electronegative fluorine atom more strongly polarizes the C-F bond and activates the carbon for nucleophilic attack. While the C-F bond is stronger than the C-Br bond, bond cleavage is not the rate-determining step. The facilitation of the initial nucleophilic attack dictates the reaction's course.[5]

  • Elimination & Aromaticity Restoration: The final step involves the expulsion of the fluoride ion as the leaving group, which restores the aromaticity of the ring to yield the final product.

Mechanistic Diagram: SNAr Pathway

SNAr_Mechanism S-N-Ar Reaction Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products R1 4-bromo-1-fluoro-2-nitrobenzene INT Meisenheimer Complex (Resonance Stabilized Anion) R1->INT + o-anisidine (Nucleophilic Attack) R2 o-anisidine R2->INT P1 4-Bromo-N-(2-methoxyphenyl)-2-nitroaniline INT->P1 Loss of F- (Elimination) P2 HF (neutralized by base)

Caption: SNAr mechanism for the synthesis of 4-Bromo-N-(2-methoxyphenyl)-2-nitroaniline.

Experimental Protocol

This protocol is designed as a self-validating system. Checkpoints, such as TLC monitoring, are included to ensure the reaction proceeds as expected before advancing to subsequent steps.

Materials & Reagents
ReagentCAS NumberMolar Mass ( g/mol )PurityNotes
4-Bromo-1-fluoro-2-nitrobenzene364-73-8220.00≥96%Starting aryl halide.
o-Anisidine (2-Methoxyaniline)90-04-0123.15≥99%Nucleophile.
Potassium Carbonate (K₂CO₃)584-08-7138.21≥99%Anhydrous. Base to neutralize HF.
Dimethylformamide (DMF)68-12-273.09AnhydrousReaction solvent.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFor extraction and chromatography.
Hexanes110-54-386.18ACS GradeFor chromatography.
Brine (Saturated NaCl solution)N/AN/AN/AFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37N/ADrying agent.
Equipment
  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle and thermocouple

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq, e.g., 5.00 g).

    • Add anhydrous potassium carbonate (2.0 eq). The base acts as a scavenger for the hydrofluoric acid generated during the reaction.

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Add anhydrous DMF (approx. 10 mL per gram of aryl halide) to the flask via syringe.

    • Begin stirring to create a suspension.

    • In a separate vial, dissolve o-anisidine (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the o-anisidine solution to the reaction flask dropwise over 5-10 minutes at room temperature. An exothermic reaction may be observed.

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C using a heating mantle.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. A suitable eluent is 20% Ethyl Acetate in Hexanes. The product spot should be more polar than the starting aryl halide.

    • Continue heating until the starting aryl halide is consumed (typically 4-8 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold deionized water (approx. 5 times the volume of DMF). This will precipitate the crude product.

    • Stir the aqueous suspension for 30 minutes, then collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water, followed by a small amount of cold hexanes to remove less polar impurities.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

    • Chromatography: Use a gradient eluent system, starting from 10% Ethyl Acetate/Hexanes and gradually increasing to 30% Ethyl Acetate/Hexanes.

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the final product as a solid (typically yellow or orange).

  • Characterization:

    • Dry the product under high vacuum.

    • Determine the final mass and calculate the yield.

    • Characterize the product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary & Characterization

ParameterExpected Value
Product Name 4-Bromo-N-(2-methoxyphenyl)-2-nitroaniline
Molecular Formula C₁₃H₁₁BrN₂O₃
Molar Mass 323.15 g/mol
Appearance Yellow to orange crystalline solid
Expected Yield 75-90%
Solubility Soluble in EtOAc, DCM, Acetone; Poorly soluble in water, hexanes
Expected ¹H NMR Peaks Aromatic protons (δ 6.8-8.5 ppm), Methoxy protons (δ ~3.9 ppm), Amine proton (δ ~9.5 ppm, broad)
Expected IR Peaks N-H stretch (~3300 cm⁻¹), Asymmetric/Symmetric NO₂ stretches (~1520, 1340 cm⁻¹), C-O stretch (~1250 cm⁻¹)

Application Notes & Advanced Insights

  • Choice of Base: While K₂CO₃ is effective and economical, stronger non-nucleophilic bases like DBU or weaker organic bases such as triethylamine can be used. The choice may affect reaction time and side-product formation.

  • Solvent Selection: DMF is an excellent polar aprotic solvent for SNAr reactions. DMSO is a viable alternative. In some cases, for cleaner work-up, a higher boiling point ether like diphenyl ether can be used, although this often requires higher temperatures.

  • Troubleshooting:

    • Low Conversion: If the reaction stalls, ensure all reagents and solvents are anhydrous. Water can compete as a nucleophile. Consider increasing the temperature to 100-120 °C.

    • Side Products: A potential side reaction is the substitution of the bromine atom, though this is kinetically much slower. If observed, running the reaction at a lower temperature for a longer duration may improve selectivity.

  • Alternative Methodologies: For aryl halides that are not as strongly activated, this C-N bond formation can be achieved through transition metal catalysis:

    • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling is a powerful method for forming C-N bonds and is tolerant of a wide range of functional groups.[6][7][8][9] It requires a palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu).[8]

    • Ullmann Condensation: A copper-catalyzed reaction, the Ullmann condensation is a classic method for aryl amine synthesis.[10][11][12] Modern protocols often use a copper(I) salt (e.g., CuI) with a ligand like 1,10-phenanthroline or an ethylenediamine derivative and can proceed at lower temperatures than traditional methods.[10][13]

  • Safety: 4-bromo-1-fluoro-2-nitrobenzene is an irritant. Nitroaromatic compounds are potentially toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE).

References

  • Wikipedia. Ullmann condensation. [Link]

  • Books. Chapter 3: Synthetic Methods for Primary Anilines.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • PubChem. 4-Bromo-2-nitroaniline. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • PHARMD GURU. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

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Application Notes and Protocols for Buchwald-Hartwig Diarylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Diarylamines and the Buchwald-Hartwig Revolution

Diarylamines are a cornerstone structural motif in modern chemistry, finding critical applications in pharmaceuticals, organic electronics, and materials science.[1][2] Their synthesis, however, has historically been challenging, often requiring harsh reaction conditions with limited functional group tolerance, such as those found in the Ullmann condensation.[1][3] The advent of the Palladium-catalyzed Buchwald-Hartwig amination marked a paradigm shift, offering a versatile and efficient method for the formation of C-N bonds under milder conditions.[3][4] This transformation has become an indispensable tool for medicinal and process chemists, enabling the construction of complex diarylamine structures with unprecedented efficiency.[4][5]

This comprehensive guide provides an in-depth exploration of the Buchwald-Hartwig coupling for diarylamine synthesis. We will delve into the mechanistic underpinnings of the reaction, dissect the critical parameters influencing its success, and provide detailed, field-proven protocols for its practical implementation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful methodology in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-elucidated catalytic cycle involving a palladium catalyst.[4][6][7] The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[6][7] The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[6] However, with the development of modern, sterically hindered phosphine ligands, the use of more economical and readily available aryl chlorides has become routine.[4][8]

  • Amine Coordination and Deprotonation : The arylamine then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical and depends on the pKa of the arylamine and the sensitivity of the substrates to basic conditions.[9]

  • Reductive Elimination : The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the diarylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]

A competing side reaction, β-hydride elimination, can occur, particularly with primary amines, leading to hydrodehalogenation of the starting aryl halide.[4][10] The judicious choice of ligand and reaction conditions is crucial to minimize this undesired pathway.

Buchwald_Hartwig_Diarylamine_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex + Ar-X Amine_Coordination Arylamine (Ar'-NH2) Coordination Pd_Amine_Complex [Ar-Pd(II)(L)(Ar'-NH2)]+X- Amine_Coordination->Pd_Amine_Complex + Ar'-NH2 Deprotonation Deprotonation (Base) Pd_Amido_Complex Ar-Pd(II)(L)-N(H)Ar' Deprotonation->Pd_Amido_Complex + Base - Base-H+X- Reductive_Elimination Reductive Elimination Product Diarylamine (Ar-NH-Ar') Reductive_Elimination->Product Product->Pd(0)L Regenerated Catalyst

Caption: Catalytic cycle for the Buchwald-Hartwig synthesis of diarylamines.

Critical Parameters for Successful Diarylamine Synthesis

The success of a Buchwald-Hartwig coupling for diarylamine synthesis hinges on the careful selection and optimization of several key parameters.

Palladium Precursors

While various palladium sources can be used, the choice often impacts catalyst activation and overall reaction efficiency. Modern, well-defined pre-catalysts are often preferred for their reliability and ease of generating the active Pd(0) species.[6][11]

Palladium PrecursorCommon NameTypical Oxidation StateNotes
Pd(OAc)₂Palladium(II) acetatePd(II)Requires in-situ reduction, which can be unreliable.[6][12]
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)Pd(0)An air-stable source of Pd(0).
[PdCl(allyl)]₂Allylpalladium(II) chloride dimerPd(II)Often used in the formation of pre-catalysts.[6]
Buchwald G3/G4 Palladacycles-Pd(II)Highly efficient pre-catalysts that readily generate the active LPd(0) species upon exposure to a base.[11]
Phosphine Ligands: The Heart of the Catalyst

The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For diarylamine synthesis, bulky, electron-rich phosphine ligands are generally preferred as they promote reductive elimination and prevent catalyst decomposition.[4][8]

LigandAcronym/Common NameKey FeaturesTypical Applications in Diarylamine Synthesis
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthylBINAPBidentate ligand, one of the first effective ligands for amination.[4]Coupling of aryl iodides and triflates.[4]
1,1'-Bis(diphenylphosphino)ferroceneDPPFBidentate ligand with a wide bite angle.Versatile for a range of aryl halides.
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylXPhosBulky, electron-rich biaryl phosphine ligand.Highly effective for coupling aryl chlorides and bromides.
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyltBuXPhosEven more sterically hindered than XPhos.Useful for challenging couplings, including sterically hindered substrates.[8]
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenylSPhosFeatures electron-donating methoxy groups that can stabilize the palladium center.Broadly applicable for C-N bond formation.
The Role of the Base

The base plays a crucial role in the deprotonation of the coordinated arylamine. The choice of base must be carefully considered to ensure it is strong enough to effect deprotonation without causing undesired side reactions or degradation of sensitive functional groups.[6]

BaseChemical FormulapKa of Conjugate AcidCommon Applications and Considerations
Sodium tert-butoxideNaOtBu~19A strong, commonly used base, but can be incompatible with base-sensitive functional groups.[6]
Lithium bis(trimethylsilyl)amideLHMDS~26A very strong, non-nucleophilic base.
Cesium carbonateCs₂CO₃~10.3A milder base, often used for substrates with base-sensitive functionalities.
Potassium phosphateK₃PO₄~12.3A moderately strong base, often used as an alternative to stronger alkoxides.
Solvent Selection

The solvent must be capable of solubilizing the reactants and catalyst, and its polarity can influence the reaction rate and mechanism.[9] Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and competing side reactions.

SolventBoiling Point (°C)Characteristics
Toluene111A common, non-polar solvent for Buchwald-Hartwig reactions.
1,4-Dioxane101A polar, aprotic solvent that can coordinate to the palladium center.
TetrahydrofuranTHF66
Cyclopentyl methyl etherCPME106

Experimental Protocol: Synthesis of a Diarylamine

This protocol provides a general procedure for the synthesis of a diarylamine via Buchwald-Hartwig coupling. Note: This is a representative protocol and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylamine (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Phosphine ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 5 mL)

  • Magnetic stir bar

  • Schlenk flask or reaction vial with a screw cap and septum

Caption: Experimental workflow for diarylamine synthesis.

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), palladium pre-catalyst (0.02 mmol), and base (1.4 mmol). If not using a pre-catalyst, add the palladium source and ligand separately.

  • Inert Atmosphere: Seal the flask or vial with a septum and purge with an inert gas for 10-15 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous, deoxygenated solvent (5 mL) followed by the arylamine (1.2 mmol) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified diarylamine by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.[10] 2. Insufficiently strong base. 3. Poor solubility of reactants.[6] 4. Presence of oxygen or water.1. Use a pre-catalyst or ensure proper in-situ activation.[11] Screen different ligands. 2. Screen a stronger base (e.g., LHMDS). 3. Screen different solvents or increase the reaction temperature. 4. Ensure all reagents and solvents are anhydrous and properly deoxygenated.
Significant Hydrodehalogenation 1. β-hydride elimination is competing with reductive elimination.[10] 2. Inappropriate ligand choice.1. Use a bulkier ligand (e.g., tBuXPhos) to favor reductive elimination. 2. Lower the reaction temperature.
Formation of Side Products 1. Homocoupling of the aryl halide. 2. Reaction with other nucleophilic functional groups on the substrate.1. Lower the catalyst loading or temperature. 2. Protect sensitive functional groups prior to the coupling reaction.
Difficulty in Removing Palladium from Product 1. Residual palladium catalyst from the reaction.1. Use a palladium scavenger during work-up. 2. Perform multiple filtrations through celite or silica gel.

Conclusion

The Buchwald-Hartwig amination has fundamentally transformed the synthesis of diarylamines, providing a robust and versatile platform for the construction of these vital chemical entities. A thorough understanding of the reaction mechanism and the interplay between the catalyst, ligand, base, and solvent is paramount for achieving high yields and purity. By following the guidelines and protocols outlined in this document, researchers can effectively troubleshoot and optimize their reactions, unlocking the full potential of this powerful synthetic tool.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Brufani, G., et al. (2025). Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions. Green Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. [Link]

  • Shu, S., et al. (2025). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N , N -Diarylhydrazines. ResearchGate. [Link]

  • Synthetic Strategy for diarylamines 5 and 8 via Buchwald‐Hartwig amination. ResearchGate. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

  • Begouin, A., et al. (2005). Synthesis of Diarylamines in the Thiophene Series by Buchwald-Hartwig Coupling. ResearchGate. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Xingwei Li. [Link]

  • Chapter 4: Synthetic Methods for Diarylamines and Triarylamines. The Royal Society of Chemistry. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

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Introduction: Revitalizing a Classic for Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Copper-Catalyzed Ullmann Coupling of Nitroanilines

The Ullmann condensation, a cornerstone of cross-coupling chemistry for over a century, provides a powerful method for the formation of carbon-heteroatom bonds, particularly C-N linkages.[1][2] This copper-catalyzed reaction enables the N-arylation of amines, offering a valuable alternative to palladium-based methods like the Buchwald-Hartwig amination.[3] While historically plagued by harsh conditions such as high temperatures and stoichiometric copper usage, modern advancements, particularly in ligand development, have transformed the Ullmann reaction into a milder, more efficient, and versatile tool for synthetic chemists.[1][4][5]

This guide focuses specifically on the copper-catalyzed Ullmann coupling of nitroanilines. Nitroanilines are crucial building blocks in the synthesis of pharmaceuticals, dyes, and materials, owing to the versatile reactivity of the nitro group. However, their electronic properties—the strong electron-withdrawing nature of the nitro group—and potential for coordinating with the copper catalyst present unique challenges and considerations. This document provides an in-depth exploration of the reaction mechanism, a detailed analysis of critical experimental parameters, and robust, field-proven protocols tailored for researchers, scientists, and drug development professionals working with these important substrates.

Mechanistic Insights: The Catalytic Cycle

The modern, ligand-accelerated Ullmann N-arylation is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle. While the precise mechanism can be influenced by the specific substrates, ligands, and conditions, a consensus pathway has emerged from extensive mechanistic studies.[6][7][8][9] The key steps involve the formation of a copper(I) amidate complex, oxidative addition of the aryl halide, and subsequent reductive elimination to yield the desired N-arylated product.

The catalytic cycle can be broken down into four key stages:

  • Ligand Association & Catalyst Activation: The cycle begins with the coordination of a suitable ligand (often a bidentate N,N- or N,O-donor) to the copper(I) precatalyst (e.g., CuI). This step is crucial for solubilizing the copper species and modulating its reactivity.

  • Deprotonation & Amidate Formation: In the presence of a base, the aniline substrate is deprotonated. The resulting anilide anion displaces the counterion (e.g., iodide) on the copper center to form a key intermediate: the copper(I)-amidate complex.[6][7][8] The concentration and stability of this active catalytic species are significantly influenced by the choice of ligand.[6][7][8]

  • Oxidative Addition: This is often the rate-determining step of the cycle.[6][7] The aryl halide adds to the copper(I)-amidate complex, formally oxidizing the copper center from Cu(I) to a transient Cu(III) species. The reactivity of the aryl halide follows the expected trend for oxidative addition: Ar-I > Ar-Br >> Ar-Cl.[10]

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the product is eliminated from the copper(III) center, regenerating a Cu(I) species that can re-enter the catalytic cycle.

Ullmann_Catalytic_Cycle Figure 1: Proposed Catalytic Cycle for Ligand-Accelerated Ullmann N-Arylation CuI Cu(I)X (Precatalyst) CuIL L-Cu(I)X CuI->CuIL + Ligand (L) CuAmide L-Cu(I)-NHAr' (Copper Amidate) CuIL->CuAmide Amidate Formation CuIII L-Cu(III)(Ar)(NHAr')X (Cu(III) Intermediate) CuAmide->CuIII Oxidative Addition (RDS) Product Ar-NHAr' (Product) CuIII->Product Reductive Elimination RegenCat L-Cu(I)X CuIII->RegenCat prod_out Product->prod_out RegenCat->CuIL Regeneration sub_in sub_in->CuIL Ar'-NH2 (Nitroaniline) base_in base_in->CuIL arx_in arx_in->CuAmide

Caption: Figure 1: Proposed Catalytic Cycle for Ligand-Accelerated Ullmann N-Arylation.

Key Parameters and Experimental Considerations

Optimizing the Ullmann coupling of nitroanilines requires a careful balancing of several interdependent parameters. The electron-withdrawing nitro group deactivates the aniline nitrogen, making it less nucleophilic, which necessitates carefully chosen conditions to achieve high yields.

ParameterKey Considerations & RationaleRecommended Choices
Copper Source Cu(I) salts are generally the most effective precatalysts as they can directly enter the catalytic cycle.[10] Cu(0) and Cu(II) sources can also be used but may require an induction period to form the active Cu(I) species. Copper(I) iodide (CuI) is the most common and cost-effective choice.Primary: CuI. Alternatives: CuBr, Cu₂O, Cu(OTf)₂.
Ligand This is the most critical factor in modern Ullmann couplings. [4] Ligands accelerate the reaction by increasing the solubility of the copper species and facilitating the oxidative addition and reductive elimination steps.[1] For less nucleophilic anilines, bidentate nitrogen ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are highly effective.[11] Amino acids, such as L-proline, can also serve as excellent, inexpensive ligands.[4]N,N-Chelators: 1,10-Phenanthroline, DMEDA, Benzene-1,2-diamines.[12] N,O-Chelators: L-Proline, Picolinic Acid.
Base A base is required to deprotonate the aniline, forming the nucleophilic anilide. The choice of base is critical; it must be strong enough to deprotonate the nitroaniline but not so strong as to cause side reactions. Insoluble inorganic bases are preferred as they minimize side reactions and product inhibition.[13] Cesium carbonate (Cs₂CO₃) is highly effective but expensive. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) offer a good balance of reactivity and cost.[10]Primary: K₃PO₄, Cs₂CO₃. Secondary: K₂CO₃.
Solvent High-boiling polar aprotic solvents are traditionally used to ensure solubility of the reactants and intermediates and to facilitate the reaction at elevated temperatures.[3] Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are common choices.[14] Toluene or dioxane can also be effective, particularly in ligand-accelerated systems.[14]Polar Aprotic: DMF, NMP, DMSO. Non-Polar: Toluene, Dioxane.
Aryl Halide Reactivity follows the order Ar-I > Ar-Br > Ar-Cl.[10] Aryl iodides are the most reliable substrates. Aryl bromides can be effective, especially with electron-withdrawing groups. Aryl chlorides are the most challenging and typically require more forcing conditions or specialized catalytic systems.[5]Most Reactive: Aryl Iodides. Moderately Reactive: Aryl Bromides. Least Reactive: Aryl Chlorides.
Temperature Classic Ullmann reactions often required temperatures >150 °C.[3] However, modern ligand-promoted systems can often be run effectively in the 80-120 °C range, which helps to improve functional group tolerance and reduce side reactions.[10]Typical Range: 90 - 130 °C.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-arylation of a model substrate, 4-nitroaniline.

Protocol 1: Ligand-Accelerated Coupling of 4-Nitroaniline and Iodobenzene

This protocol utilizes a modern, efficient diamine ligand system under relatively mild conditions.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
4-NitroanilineC₆H₆N₂O₂138.12138 mg1.0
IodobenzeneC₆H₅I204.01245 mg (134 µL)1.2
Copper(I) IodideCuI190.459.5 mg0.05 (5 mol%)
N,N'-DimethylethylenediamineC₄H₁₂N₂88.1511 µL0.10 (10 mol%)
Potassium PhosphateK₃PO₄212.27425 mg2.0
Toluene (Anhydrous)C₇H₈-4 mL-

Step-by-Step Procedure

  • Reaction Setup: To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add copper(I) iodide (9.5 mg), potassium phosphate (425 mg), and 4-nitroaniline (138 mg).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (4 mL), N,N'-dimethylethylenediamine (11 µL), and iodobenzene (134 µL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots from the reaction mixture.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the inorganic salts and copper residues. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(4-nitrophenyl)aniline.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Add Solids (Aniline, CuI, Base) to Schlenk Tube B 2. Inert Atmosphere (Evacuate/Backfill N₂) A->B C 3. Add Liquids (Solvent, Ligand, Aryl Halide) B->C D 4. Heat & Stir (e.g., 110 °C, 12-24h) C->D E 5. Cool & Quench (Dilute with EtOAc) D->E F 6. Filtration (Remove inorganics via Celite) E->F G 7. Extraction & Wash (Remove water-soluble impurities) F->G H 8. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) G->H I 9. Purification (Silica Gel Chromatography) H->I J 10. Characterization (NMR, MS, mp) I->J

Caption: Figure 2: General Experimental Workflow for Ullmann Coupling.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized CuI). 2. Insufficiently anhydrous conditions. 3. Base is not strong enough or is of poor quality. 4. Ligand is unsuitable or has degraded.1. Use fresh, high-purity CuI. 2. Ensure all glassware is oven-dried and use anhydrous solvent. 3. Switch to a stronger base like Cs₂CO₃ or use freshly ground K₃PO₄. 4. Try a different class of ligand (e.g., 1,10-phenanthroline).
Formation of Side Products 1. Reaction temperature is too high, causing decomposition. 2. Homocoupling of the aryl halide (biaryl formation). 3. Reduction of the nitro group.1. Lower the reaction temperature by 10-20 °C and increase reaction time. 2. Ensure a slight excess of the aniline is not used; use a slight excess of the aryl halide. 3. Ensure the reaction is run under a strictly inert atmosphere.
Difficulty in Purification 1. Product is highly polar and streaks on silica gel. 2. Residual copper complexes contaminate the product.1. Add a small amount of triethylamine (0.5-1%) to the chromatography eluent. 2. Include an ammonia/ammonium chloride wash during the aqueous workup to help remove copper salts.

Conclusion

The copper-catalyzed Ullmann coupling is an indispensable tool for the N-arylation of nitroanilines. By leveraging modern, ligand-accelerated protocols, researchers can overcome the inherent challenges posed by these electron-deficient substrates. A rational approach to selecting the catalyst, ligand, base, and solvent is paramount to achieving high yields and clean reaction profiles. The protocols and guidelines presented herein offer a robust starting point for scientists engaged in the synthesis of complex molecules where the N-aryl nitroaniline moiety is a key structural feature.

References

  • Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. [Link][6][7][8]

  • Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525–3550. [Link][9][10]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054–3131. [Link]

  • Ma, D., & Cai, Q. (2008). Chapter 1: Cu-Catalyzed Ullmann-Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. In Dinuclear Metal-Based Catalysts for C-C and C-X Bond Forming Reactions (pp. 1-42). [Link][4]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link][15]

  • OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link][2]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link][11]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link][3]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Rossi, S., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1789. [Link][13]

  • ResearchGate. (n.d.). The effect of different solvents on the yield for the C-C Ullmann coupling reaction using 5 Cu(0). Retrieved from [Link][14]

  • Monnier, F., & Taillefer, M. (2008). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions: copper makes a difference. Chimica Oggi-Chemistry Today, 26(3), 18-21. [Link][1]

  • Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C−N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles. The Journal of Organic Chemistry, 70(13), 5164–5173. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Iodides and Thiols. Organic Letters, 4(20), 3517–3520. [Link]

Sources

recrystallization solvent for 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists optimizing the purification of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline .

PART 1: EXECUTIVE SUMMARY & STRATEGIC SOLVENT SELECTION

Target Compound: 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline Chemical Class: Nitro-diarylamine / Diphenylamine derivative. Primary Recommendation: Ethanol (95% or Absolute) Secondary Recommendation: Ethyl Acetate / n-Heptane (Mixed System)

The Physicochemical Rationale

The purification of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline relies on exploiting the temperature-dependent solubility differential created by its functional groups:

  • The Nitro (-NO₂) and Amine (-NH-) Groups: These moieties are capable of hydrogen bonding. Polar protic solvents like Ethanol interact favorably with these groups at high temperatures (reflux), ensuring complete dissolution. Upon cooling, the hydrophobic bulk of the bromophenyl and methoxyphenyl rings dominates, driving crystallization.

  • The Bromine and Methoxy Substituents: These add lipophilicity. While they ensure solubility in organic solvents like Dichloromethane (DCM) or Ethyl Acetate, they often lead to high solubility even at room temperature, making recovery poor in pure non-protic polar solvents.

  • Impurity Profile: The common precursors (4-bromo-1-fluoro-2-nitrobenzene and o-anisidine) are significantly more soluble in cold ethanol than the target diarylamine, allowing them to remain in the mother liquor.

PART 2: SOLVENT SCREENING PROTOCOL (Validation)

Before committing to a bulk batch, perform this rapid screening to confirm the optimal solvent system for your specific crude purity profile.

Objective: Identify the solvent that provides high recovery (>70%) and high purity (single spot TLC / clean HPLC).

Solvent SystemClassificationPolarity IndexExpected Outcome
Ethanol (95%) Polar Protic5.2Ideal. High solubility at reflux; low at RT.
Methanol Polar Protic5.1Good, but may be too good a solvent, reducing yield.
Ethyl Acetate Polar Aprotic4.4Likely dissolves compound at RT. Use as solvent A in binary mix.
Toluene Aromatic2.4Good for removing non-polar impurities; hard to remove solvent traces.
Acetonitrile Polar Aprotic5.8Often causes "oiling out" for nitro-aromatics. Avoid if possible.
Screening Workflow (Micro-Scale)
  • Place 50 mg of crude solid into a 4 mL vial.

  • Add 0.5 mL of solvent (Ethanol).

  • Heat to boiling (using a heat block).

    • If it dissolves immediately: Solvent is too strong.

    • If it doesn't dissolve:[1] Add solvent in 0.1 mL increments until dissolved.

  • Cool slowly to Room Temperature (RT), then to 0°C.

  • Success Criteria: Heavy precipitation of crystals (not oil) upon cooling.

PART 3: DETAILED RECRYSTALLIZATION PROTOCOL

Workflow Diagram

RecrystallizationWorkflow Start Crude 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline Dissolution Dissolution: Reflux in Ethanol (95%) (approx. 10-15 mL per gram) Start->Dissolution Add solvent slowly HotFilter Hot Filtration (Optional) Remove insoluble mechanical impurities Dissolution->HotFilter If insolubles present Cooling Controlled Cooling RT for 30 mins -> 4°C for 2 hours Dissolution->Cooling If clear HotFilter->Cooling Separation Vacuum Filtration Wash with cold (-20°C) Ethanol Cooling->Separation Crystallization complete Drying Vacuum Drying 40°C, <10 mbar, 12 hours Separation->Drying QC Quality Control (NMR, HPLC, MP) Drying->QC

Caption: Step-by-step workflow for the purification of nitro-diarylamines via thermal recrystallization.

Step-by-Step Procedure

Reagents:

  • Crude 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline.

  • Solvent: Ethanol (95% or Absolute).

  • Wash Solvent: Ethanol (chilled to -20°C).

Equipment:

  • Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser.[2]

  • Oil bath or heating mantle.

  • Büchner funnel and vacuum flask.[3]

1. Dissolution (The Saturation Point)

  • Transfer the crude solid to the RBF.

  • Add a minimal amount of Ethanol (start with 5 mL per gram of solid).

  • Heat the mixture to reflux (approx. 78°C) with stirring.

  • Critical Step: If the solid is not fully dissolved at reflux, add more Ethanol in small portions (1-2 mL) through the condenser until the solution is just clear.

    • Note: If the solution is dark/black, add Activated Carbon (5-10 wt%), reflux for 5 mins, and filter hot through Celite.

2. Controlled Crystallization

  • Remove the flask from the heat source.[3]

  • Allow the flask to cool to room temperature undisturbed on a cork ring.

    • Why? Rapid cooling traps impurities in the crystal lattice. Slow cooling promotes large, pure prisms/needles.

  • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1–2 hours to maximize yield.

3. Isolation

  • Filter the crystals using vacuum filtration (Büchner funnel).[3]

  • Washing: Disconnect the vacuum. Pour a small volume of ice-cold Ethanol over the filter cake to cover it. Let it sit for 10 seconds, then re-apply vacuum.

    • Caution: Do not use too much wash solvent; the product has finite solubility even in cold ethanol.

4. Drying

  • Dry the solid in a vacuum oven at 40–50°C for 6–12 hours.

  • Verify dryness by checking the melting point (Target range: 109–115°C for similar analogs; exact MP should be determined for this specific derivative).

PART 4: TROUBLESHOOTING & OPTIMIZATION

Issue: "Oiling Out"

Symptom: The compound separates as a liquid droplet at the bottom of the flask instead of crystals.

  • Cause: The solution temperature is above the melting point of the solvated compound, or the solvent mixture is too polar.

  • Solution 1 (Seed Crystal): Add a tiny crystal of pure product to the oiling mixture at a temperature just below the boiling point.

  • Solution 2 (Solvent Switch): Switch to the Ethyl Acetate / Heptane system. Dissolve in minimal hot Ethyl Acetate, then add hot Heptane dropwise until cloudy. Cool slowly.

Issue: Low Yield
  • Cause: Too much solvent used during dissolution.

  • Solution: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling/filtration steps to harvest a "second crop." (Note: Second crops are usually less pure).

PART 5: REFERENCES

  • BenchChem. (2025).[4][5] Effect of solvent and base on "N-(4-bromophenyl)-4-nitroaniline" synthesis. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [3]

  • PrepChem. (n.d.). Synthesis of 4-bromo-2-nitroaniline. Retrieved from

  • PubChem. (2025).[6][7] 4-Bromo-1-fluoro-2-nitrobenzene Data. Retrieved from

Sources

The 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline Scaffold: A New Frontier in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The discovery of novel scaffolds for kinase inhibitors is a cornerstone of modern drug development. This document introduces the 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline core structure as a promising, yet underexplored, scaffold for the development of new kinase inhibitors. We provide a comprehensive guide for researchers, including the scientific rationale for its potential, detailed protocols for its synthesis and biological evaluation, and strategies for lead optimization.

Introduction: The Rationale for a Novel Scaffold

The N-substituted aniline framework is a privileged structure in medicinal chemistry, forming the backbone of numerous approved kinase inhibitors.[1] The specific arrangement of substituents on the 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline scaffold offers a unique combination of electronic and steric properties that make it an attractive candidate for targeting the ATP-binding site of kinases.

The rationale for investigating this scaffold is built on several key observations:

  • Bioisosteric Similarity: The core structure can be seen as a bioisostere of known kinase inhibitor pharmacophores, such as the anilinopyrimidines.[2][3] The nitrogen of the aniline and the oxygen of the nitro group can potentially mimic the hydrogen bond donor-acceptor pattern required for binding to the kinase hinge region.

  • Modulation of Physicochemical Properties: The bromine atom provides a vector for further chemical modification and can enhance binding affinity through halogen bonding. The methoxy group can influence solubility and conformation, while the electron-withdrawing nitro group can modulate the pKa of the aniline nitrogen, impacting its interaction with the target.[4]

  • Proven Potential of the 2-Nitroaniline Moiety: Derivatives of N-substituted 2-nitroaniline have demonstrated potent anticancer activities, with some exhibiting kinase inhibition at nanomolar concentrations.[4]

This guide will provide the necessary tools for researchers to explore the potential of this novel scaffold.

Synthesis of the Scaffold and Key Intermediates

The synthesis of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline can be achieved through a straightforward nucleophilic aromatic substitution reaction. The primary starting material, 4-bromo-2-nitroaniline, is commercially available and can also be synthesized via several established methods.[5][6]

Protocol 2.1: Synthesis of 4-bromo-2-nitroaniline

This protocol describes the bromination of 2-nitroaniline.

Materials:

  • 2-nitroaniline

  • Potassium bromide solution (15%)

  • Sulfuric acid (98%)

  • Sodium chlorate solution (30%)

Procedure:

  • In a suitable reaction vessel, add 273.5g (0.52 mol) of 15% potassium bromide solution.[5]

  • Slowly add 48.5g (0.485 mol) of 98% sulfuric acid while stirring. Continue stirring for 30 minutes.[5]

  • Add 88g (0.481 mol) of 2-nitroaniline and heat the mixture to 35°C.[5]

  • Slowly add 54g (0.152 mol) of a 30% sodium chlorate solution dropwise.[5]

  • Maintain the temperature for 30 minutes, then heat to 75°C and hold for 2 hours.[5]

  • Cool the reaction to room temperature, filter the precipitate, and wash the filter cake with water until the pH is between 5 and 8.[5]

  • Dry the product to obtain pale yellow 4-bromo-2-nitroaniline.[5]

Protocol 2.2: Synthesis of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline

This protocol details the coupling of 4-bromo-2-nitroaniline with 2-methoxyaniline.

Materials:

  • 4-bromo-2-nitroaniline

  • 2-methoxyaniline

  • Potassium carbonate

  • Dimethylformamide (DMF)

Procedure:

  • To a mixture of 4-bromo-2-nitroaniline (1 mmol) and 2-methoxyaniline (1.2 mmol) in 10 mL of DMF, add potassium carbonate (2 mmol).[4]

  • Heat the reaction mixture at 120°C for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).[4]

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.[4]

  • Filter the resulting precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol to yield 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline.

In Vitro Kinase Inhibition Assays

The initial evaluation of the synthesized scaffold will involve screening against a panel of kinases to determine its inhibitory activity and selectivity profile. A common and robust method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol 3.1: TR-FRET Kinase Inhibition Assay

Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody serves as the donor, and a ULight™-labeled peptide substrate acts as the acceptor. Phosphorylation of the substrate brings the donor and acceptor into proximity, resulting in a FRET signal.

Materials:

  • Kinase of interest

  • ULight™-labeled peptide substrate

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well low-volume plates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound (4-bromo-N-(2-methoxyphenyl)-2-nitroaniline) in DMSO, then dilute further in assay buffer.

  • In a 384-well plate, add 2.5 µL of the test compound dilution.

  • Add 2.5 µL of the kinase solution.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the ULight™-peptide substrate and ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding 5 µL of a stop solution containing EDTA and the europium-labeled antibody.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring emission at 615 nm and 665 nm after excitation at 320 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the results against the compound concentration to determine the IC50 value.

Cell-Based Assays for Target Engagement and Downstream Effects

Once in vitro activity is confirmed, it is crucial to assess the compound's ability to engage its target within a cellular context and inhibit downstream signaling pathways.

Protocol 4.1: Western Blot Analysis of Phospho-Protein Levels

Principle: This protocol measures the phosphorylation status of a kinase's downstream substrate in cells treated with the inhibitor.

Materials:

  • Cancer cell line known to be dependent on the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phosphorylated forms of the target substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial scaffold provides a starting point for optimization. A systematic exploration of the structure-activity relationship (SAR) is essential for improving potency, selectivity, and drug-like properties.[1] The concept of "scaffold hopping," where the core structure is modified to find novel, patentable chemotypes, can also be a powerful strategy.[7][8][9]

Data Presentation: Hypothetical SAR Table
R1 (Position 4)R2 (Phenyl Ring)Kinase X IC50 (nM)
Br2-OCH3500
Cl2-OCH3450
I2-OCH3600
Br3-OCH3800
Br4-OCH31200
Br2-Cl300
Br2-CF3250

This table illustrates a hypothetical SAR study where different substituents are explored to enhance inhibitory activity.

Visualization: Lead Optimization Workflow

G cluster_0 Scaffold Identification cluster_1 Initial Screening cluster_2 SAR Exploration cluster_3 Lead Optimization A Initial Scaffold 4-bromo-N-(2-methoxyphenyl) -2-nitroaniline B In Vitro Kinase Panel A->B C Identify Initial Hits (e.g., Kinase X, IC50 = 500 nM) B->C D Modify R1 (Halogen Scan) C->D E Modify R2 (Positional Isomers, Electronic Effects) C->E F Synthesize Analog Library D->F E->F G Improved Potency (e.g., Analog 27, IC50 = 25 nM) F->G H Assess Selectivity Profile G->H I Evaluate ADME Properties (Solubility, Permeability) H->I J Cell-Based Assays I->J K Preclinical Candidate J->K In Vivo Efficacy Studies

Caption: A workflow for the optimization of the initial scaffold.

Conclusion and Future Directions

The 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline scaffold represents a promising starting point for the development of a new class of kinase inhibitors. Its straightforward synthesis and the numerous possibilities for chemical modification make it an attractive platform for medicinal chemistry campaigns. The protocols and strategies outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this novel scaffold and to contribute to the ever-evolving landscape of kinase inhibitor drug discovery.

References

  • ChemicalBook. (n.d.). 4-Bromo-2-nitroaniline synthesis.
  • BenchChem. (n.d.). N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery.
  • Guidechem. (n.d.). How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally.
  • Progress in Chemical and Biochemical Research. (n.d.). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation.
  • Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide.
  • PubMed. (2018). Discovery of novel CDK inhibitors via scaffold hopping from CAN508.
  • PubMed. (2016). Scaffold-hopping of bioactive flavonoids: Discovery of aryl-pyridopyrimidinones as potent anticancer agents that inhibit catalytic role of topoisomerase IIα.
  • BenchChem. (n.d.). 2-Chloro-N-phenylaniline: A Privileged Scaffold in Modern Medicinal Chemistry.
  • PMC. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

Sources

Advanced Synthesis of Benzimidazole Derivatives from Nitroaniline Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzimidazole scaffolds are ubiquitous in medicinal chemistry, serving as the pharmacophore for anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and anticancer agents. While classical synthesis often begins with o-phenylenediamines, these precursors are oxidation-prone and commercially less diverse than their nitroaniline counterparts.

This guide details the strategic synthesis of benzimidazoles directly from o-nitroanilines. We prioritize two pathways:

  • Method A (One-Pot): Sodium Dithionite (

    
    ) mediated reductive cyclization—ideal for sensitive functional groups and high-throughput library generation.[1]
    
  • Method B (Sequential): Catalytic hydrogenation followed by oxidative condensation—preferred for large-scale manufacturing and ultra-high purity requirements.

Strategic Analysis: Pathway Selection

The choice between one-pot and sequential synthesis depends on substrate stability and scale.

FeatureMethod A: Na₂S₂O₄ One-Pot Method B: Pd/C Hydrogenation + Condensation
Primary Mechanism Cascade reduction/condensationStepwise reduction then cyclization
Reaction Conditions Mild (Refluxing EtOH/DMSO)High Pressure

, Acidic/Oxidative workup
Functional Group Tolerance High (Tolerates halides, esters, nitriles)Moderate (Halides may reduce; nitriles may hydrolyze)
Scalability Gram to DecagramKilogram to Ton
Key Risk

evolution; smell
Pyrophoric catalysts;

safety
Mechanistic Workflow

The following diagram illustrates the bifurcation between the classical two-step route and the modern one-pot reductive cyclization.

BenzimidazoleSynthesis cluster_legend Pathway Key Start o-Nitroaniline Precursor Inter_A In-situ Reduction (Amine/Imine Intermediates) Start->Inter_A Method A: Na2S2O4, Aldehyde EtOH/H2O, Reflux Diamine o-Phenylenediamine (Isolated/Crude) Start->Diamine Method B: H2, Pd/C MeOH Product 2-Substituted Benzimidazole Inter_A->Product - H2O - NaHSO3 Aldehyde + Aldehyde (Oxidative Cyclization) Diamine->Aldehyde Step 2 Aldehyde->Product Na2S2O5 or Air/Oxone MethodA Method A: One-Pot (Preferred) MethodB Method B: Classical

Figure 1: Comparative synthetic pathways. Method A (Red) streamlines the process by avoiding the isolation of the oxidation-sensitive diamine.

Detailed Protocols

Protocol A: One-Pot Reductive Cyclization (The "Yang" Method)

Best for: Drug discovery libraries, substrates with halogens (Cl, Br, I) or reducible groups (alkenes) that might fail under hydrogenation. Reference: Based on Yang et al., Synthesis 2005 [1].

Materials
  • Substrate: o-Nitroaniline derivative (1.0 equiv)

  • Electrophile: Aromatic/Aliphatic Aldehyde (1.1–1.2 equiv)

  • Reagent: Sodium Dithionite (

    
    ) (3.0–3.5 equiv)[2]
    
  • Solvent: Ethanol/Water (9:1 v/v) or DMSO (for insoluble substrates)

Step-by-Step Procedure
  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve the o-nitroaniline (1 mmol) and aldehyde (1.1 mmol) in Ethanol (10 mL).

  • Activator Addition: Dissolve Sodium Dithionite (3 mmol, ~522 mg) in a minimum amount of water (1–2 mL). Add this aqueous solution dropwise to the reaction mixture.

    • Note: The reaction may turn orange/red initially.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Monitoring: Monitor by TLC.[3] The yellow nitroaniline spot should disappear. A fluorescent blue/purple spot (Benzimidazole) often appears under UV (254/365 nm).

  • Workup:

    • Cool to room temperature.[2][4][5]

    • Add concentrated Ammonium Hydroxide (

      
      ) dropwise until pH ~9–10. This neutralizes acidic byproducts and precipitates the product.
      
    • Filtration: If solid precipitates, filter and wash with cold water.

    • Extraction (if oil): Dilute with water, extract with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc).

Why this works:


 reduces the nitro group to an amine. The amine condenses with the aldehyde to form an imine. The dithionite/bisulfite system facilitates the final ring closure and oxidation state adjustment, effectively bypassing the need for harsh oxidants [1].
Protocol B: Sequential Hydrogenation & Oxidative Condensation

Best for: Large-scale synthesis (multi-gram), metal-free final products (after Pd removal), and simple alkyl benzimidazoles.

Step 1: Catalytic Hydrogenation[5][6]
  • Charge: Place o-nitroaniline (10 mmol) and 10% Pd/C (5 wt% loading) in a hydrogenation bottle.

  • Solvent: Add Methanol (50 mL).

  • Reduction: Hydrogenate at 30–40 psi

    
     for 2–4 hours at RT.
    
    • Safety: Purge with

      
       before and after 
      
      
      
      introduction. Filter catalyst over Celite under inert atmosphere (wet Pd/C is pyrophoric).
  • Isolation: Concentrate filtrate to obtain o-phenylenediamine (often a dark solid). Use immediately to prevent oxidation.

Step 2: Oxidative Cyclization (Metabisulfite Method)
  • Mixing: Dissolve the fresh diamine (10 mmol) and Aldehyde (10 mmol) in DMF or Ethanol.

  • Oxidant: Add Sodium Metabisulfite (

    
    ) (1.2 equiv).
    
  • Heat: Stir at

    
     for 4 hours.
    
  • Workup: Pour into ice water. The benzimidazole usually precipitates as a solid.

Critical Process Parameters (CPP) & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield (Method A) Old

Dithionite degrades in moist air. Use fresh bottle or store in desiccator.
Sticky Tar Formation Polymerization of aldehydeEnsure aldehyde is pure. Dilute reaction (0.05 M).
Incomplete Reaction Steric hindranceIf using ortho-substituted aldehydes, increase temp to

(switch solvent to DMSO).
Product is Colored Azo-impuritiesWash crude solid with dilute

solution to reduce azo-colored byproducts.

Safety & Compliance

  • Nitroanilines: Highly toxic by inhalation and skin absorption. Potential mutagens. Handle in a fume hood.

  • Sodium Dithionite: Self-heating; releases toxic

    
     gas upon contact with acid or water. Store cool and dry.
    
  • Palladium on Carbon: Pyrophoric when dry. Always keep wet with solvent during filtration.

References

  • Yang, D., et al. (2005).[1][7] "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis, 2005(1), 47–56.[1][7]

  • Phillips, M. A. (1928). "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society, 2393.

  • Bhatia, R., et al. (2011). "Synthesis and biological activity of benzimidazoles: A review." Asian Journal of Chemistry.

  • Park, H., et al. (2013). "Facile solid-phase synthesis of benzimidazoles." Tetrahedron Letters, 54(3), 235-238.

Sources

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-Nitroaniline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Coupling of Electron-Deficient Aryl Halides

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is integral to the synthesis of biaryl and substituted aromatic structures that form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[3] This guide provides specialized protocols and technical insights for the Suzuki coupling of 4-bromo-nitroaniline intermediates, specifically 4-bromo-2-nitroaniline and 4-bromo-3-nitroaniline. These substrates present a unique set of challenges and opportunities due to the presence of both a strongly electron-withdrawing nitro group and an electron-donating amino group on the same aromatic ring.

The electronic nature of the substituents on the aryl halide significantly impacts the reaction kinetics. The presence of a potent electron-withdrawing group, such as a nitro moiety, deactivates the aromatic ring towards electrophilic substitution but, critically, activates the C-Br bond towards oxidative addition to the palladium(0) catalyst.[4] This step is often the rate-determining step in the catalytic cycle.[2] Consequently, these "activated" aryl bromides can often be coupled under milder conditions than their electron-rich counterparts.[5] However, the unprotected amino group can potentially coordinate to the palladium center, necessitating careful selection of ligands and reaction conditions to prevent catalyst inhibition. This document will dissect these factors, providing researchers with robust, field-proven protocols to successfully navigate these complexities.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for rational troubleshooting and optimization. The three fundamental steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]

  • Oxative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 4-bromo-nitroaniline. This forms a Pd(II) intermediate. The electron-deficient nature of the nitroaniline ring accelerates this step.[4]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium center. This requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[8] The choice of base and solvent is critical to facilitate this transfer efficiently.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[9]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_boronate Pd0 Pd(0)L₂ Active Catalyst OxAdd_Intermediate R¹-Pd(II)L₂-X (Aryl-Palladium Complex) Pd0->OxAdd_Intermediate Oxidative Addition Ar_Br R¹-X (4-Bromo-nitroaniline) Ar_Br->OxAdd_Intermediate Trans_Intermediate R¹-Pd(II)L₂-R² OxAdd_Intermediate->Trans_Intermediate Transmetalation Product R¹-R² (Coupled Product) Base Base (e.g., K₂CO₃) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Base->Boronate Boronic_Acid R²-B(OH)₂ (Arylboronic Acid) Boronic_Acid->Boronate Boronate->Trans_Intermediate Trans_Intermediate->Pd0 Trans_Intermediate->Product Reductive Elimination

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Experimental Design and Optimization Workflow

Successful Suzuki coupling of 4-bromo-nitroaniline intermediates hinges on the careful selection of four key parameters: Palladium Catalyst (Precatalyst and Ligand), Base, Solvent, and Temperature. The following workflow provides a logical progression for optimizing reaction conditions.

Optimization_Workflow Figure 2: Optimization Workflow for 4-Bromo-Nitroaniline Suzuki Coupling Start Define Substrates: 4-Bromo-nitroaniline Isomer & Boronic Acid Catalyst 1. Select Catalyst System - Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ - Ligand: PPh₃ (initial), SPhos/XPhos (for challenging cases) Start->Catalyst Base 2. Choose Base - Start with K₂CO₃ or K₃PO₄ - Consider Cs₂CO₃ for difficult couplings Catalyst->Base Solvent 3. Select Solvent System - Dioxane/H₂O - DMF/H₂O - Toluene/H₂O Base->Solvent Temperature 4. Set Temperature - Start at 80-90 °C - Increase to 100-110 °C if reaction is sluggish Solvent->Temperature Run Execute Reaction under Inert Atmosphere (N₂ or Ar) Temperature->Run Monitor Monitor Progress (TLC/LC-MS) Run->Monitor Decision Reaction Outcome? Monitor->Decision Success High Yield: Workup & Purify Decision->Success Complete Failure Low Yield / No Reaction: Troubleshoot Decision->Failure Incomplete Troubleshoot Re-evaluate Parameters: - Change Ligand (more electron-rich/bulky) - Use Stronger Base (Cs₂CO₃) - Screen Solvents (e.g., 2-MeTHF) - Check Reagent Purity Failure->Troubleshoot Troubleshoot->Catalyst Iterate

Figure 2: Optimization Workflow

Comparative Protocol Parameters

The choice of reagents can dramatically influence reaction yield and time. The following table summarizes typical conditions reported in the literature for substrates analogous to 4-bromo-nitroanilines, providing a valuable starting point for experimental design.

Aryl Bromide SubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-BromoacetophenonePd(II)-N2O2 Complex (0.25 mol%)Na₂CO₃DMA140>95 (Conversion)[10]
4-BromoanisolePd@CQD@Fe₃O₄ (0.3 mol%)t-BuOKH₂O/EtOH6092[11]
2,6-Dibromo-4-nitroanilinePd(OAc)₂ (0.5 mol%)K₂CO₃DMF/H₂O80High[12]
4-BromoanilinePd(OAc)₂ (ligand-free)K₂CO₃DMF/H₂O10062-98[13]
Ortho-BromoanilinesCataXCium A Pd G3Cs₂CO₃2-MeTHF/H₂O80~95[1]
4-Bromo-3-(CF₃)anilinePd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O100(Not Specified)[13]

Note: This table is a compilation from various sources for comparative purposes. Yields are highly substrate-dependent.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the Suzuki coupling of 4-bromo-2-nitroaniline and 4-bromo-3-nitroaniline with phenylboronic acid. These are generalized methods and may require optimization for specific applications.

Protocol 1: Suzuki Coupling of 4-Bromo-2-nitroaniline with Phenylboronic Acid

This protocol is adapted from established procedures for electron-deficient bromoanilines, utilizing a common palladium acetate/triphenylphosphine catalyst system.[14]

Materials:

  • 4-Bromo-2-nitroaniline (1.0 eq.)

  • Phenylboronic acid (1.2 - 1.5 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-3 mol%)

  • Triphenylphosphine (PPh₃) (4-6 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 - 3.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-bromo-2-nitroaniline (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solvents should be degassed prior to use by sparging with an inert gas for 15-20 minutes.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-nitro-4-phenylaniline product.

Protocol 2: Suzuki Coupling of 4-Bromo-3-nitroaniline with Phenylboronic Acid

This protocol utilizes a robust palladacycle catalyst, which can be particularly effective for substrates where ligand coordination might be a concern.[1]

Materials:

  • 4-Bromo-3-nitroaniline (1.0 eq.)

  • Phenylboronic acid (1.5 eq.)

  • Buchwald G3 Palladacycle (e.g., SPhos-Pd-G3 or XPhos-Pd-G3) (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0 - 3.0 eq.)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Deionized Water

  • Reaction vial with a screw cap and septum

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In an oven-dried reaction vial equipped with a stir bar, combine 4-bromo-3-nitroaniline (1.0 eq.), phenylboronic acid (1.5 eq.), potassium phosphate (2.0 eq.), and the SPhos-Pd-G3 precatalyst (0.015 eq.).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition: Add previously degassed 2-MeTHF and water (e.g., in a 10:1 ratio) via syringe.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to 80-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction for completion using TLC or LC-MS. Reactions with modern palladacycles are often complete in 1-6 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter and concentrate the organic solution. Purify the resulting crude material by flash column chromatography (silica gel, eluting with a suitable solvent system like ethyl acetate/hexanes) to isolate the desired 3-nitro-4-phenylaniline.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the reaction is performed under strictly anaerobic conditions, as Pd(0) is oxygen-sensitive. Use freshly degassed solvents. Consider using a more robust, electron-rich phosphine ligand like SPhos or XPhos, or a palladacycle precatalyst.[4]

    • Ineffective Base: The base is crucial for activating the boronic acid.[8] If K₂CO₃ is ineffective, switch to a stronger base like K₃PO₄ or Cs₂CO₃. The solubility of the base is also important; a small amount of water is often necessary.

  • Side Reactions:

    • Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene, especially at elevated temperatures or with prolonged reaction times. Using a slight excess (1.2-1.5 eq.) of the boronic acid can compensate for this.

    • Homocoupling: Homocoupling of the boronic acid (R²-R²) can occur. This is often minimized by using the correct catalyst-to-ligand ratio and ensuring efficient transmetalation.

  • Unprotected Amine: While the protocols above are for unprotected anilines, if catalyst inhibition is suspected, protection of the amino group (e.g., as a Boc-carbamate) can be considered, although this adds synthetic steps. Modern bulky phosphine ligands often make this unnecessary.[1]

Conclusion

The Suzuki-Miyaura coupling of 4-bromo-nitroaniline intermediates is a highly effective method for synthesizing valuable biaryl structures. Success is predicated on a rational approach to experimental design, acknowledging the activating effect of the nitro group on the C-Br bond while mitigating potential inhibition from the free amine. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields and purity. The protocols and optimization strategies detailed in this guide provide a comprehensive framework for drug development professionals and synthetic chemists to reliably execute these important transformations.

References

  • Old, D. W.; Wolfe, J. P.; Buchwald, S. L. A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. 1998, 120(37), 9722–9723.
  • Maleki, A.; Aghaei, S. M. S.; Niroumand, R. FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Carbon Quantum Dots. RUA - Repositorio Institucional da Universidade de Alicante. Available at: [Link]

  • Aitken, F.; Gevorgyan, A.; et al. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. 2023 . Available at: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2019 . Available at: [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. 2025 . Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. 2025 . Available at: [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. r/Chempros. 2023 . Available at: [Link]

  • Scribd. Exp 4 - Suzuki Coupling Reaction | PDF. Scribd. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024 . Available at: [Link]

  • Smith, R. C.; et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. 2024 . Available at: [Link]

  • Reddit. How resistant are Suzuki couplings to nitro groups? r/chemhelp. 2019 . Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Aghahosseini, H.; et al. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. MDPI. 2019 . Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 2025 . Available at: [Link]

  • Barrios-Landeros, F.; et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Surrey, D. S.; et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

  • Scribd. Optimizing Suzuki Reaction Solvents. Scribd. Available at: [Link]

  • Asnan, H. H. M.; et al. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. ResearchGate. Available at: [Link]

  • Myers, A. The Suzuki Reaction. University of California, Berkeley. 2014 . Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • University of California, Berkeley. The Suzuki Reaction. UC Berkeley College of Chemistry. 2014 . Available at: [Link]

  • Al-dujaili, A. H.; et al. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. Available at: [Link]

  • Mako, T. L.; et al. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. 2019 . Available at: [Link]

  • Liu, C.; et al. The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids a. ResearchGate. 2012 . Available at: [Link]

  • Yadav, M. R.; et al. The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. Available at: [Link]

  • Asghar, M. N.; et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. MDPI. 2021 . Available at: [Link]

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Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing Brominated Diphenylamines

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis and characterization of azo dyes incorporating brominated diphenylamine moieties. The inclusion of brominated diphenylamines into the azo dye structure can significantly influence the resulting compound's photophysical properties, thermal stability, and potential for further functionalization, making them attractive targets for research in materials science, sensor technology, and pharmaceuticals. These application notes offer detailed, step-by-step protocols for the synthesis of a representative brominated diphenylamine azo dye, beginning with the diazotization of a brominated aromatic amine followed by an azo coupling reaction with diphenylamine. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy. Furthermore, this guide outlines the essential analytical techniques for the structural elucidation and characterization of the synthesized dyes, supported by expected data ranges and interpretations.

Introduction: The Significance of Brominated Diphenylamine Azo Dyes

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants.[1][2] Their extensive conjugated systems are responsible for their vibrant colors, spanning the entire visible spectrum.[1][3] The ease of their synthesis, coupled with the vast possibilities for structural modification, has cemented their importance in industries ranging from textiles to electronics.[3][4]

The incorporation of a diphenylamine scaffold into an azo dye structure introduces a bulky, electron-donating group that can enhance the dye's thermal stability and influence its solvatochromic behavior.[3] When further functionalized with bromine atoms, these dyes can exhibit a range of desirable properties:

  • Enhanced Molar Absorptivity: The presence of heavy atoms like bromine can influence the electronic transitions, potentially leading to higher color strength.

  • Modified Photophysical Properties: Bromine's electron-withdrawing nature can shift the absorption and emission spectra of the dye, allowing for the fine-tuning of its color and fluorescence properties.

  • Increased Intermolecular Interactions: The bromine atoms can participate in halogen bonding, influencing the solid-state packing and morphology of the dye molecules.

  • Reactive Handles for Further Synthesis: The carbon-bromine bond can serve as a reactive site for subsequent cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

This guide will focus on a robust and reproducible method for the preparation of these specialized azo dyes, providing researchers with the foundational knowledge to explore this promising class of compounds.

Reaction Workflow: A Two-Stage Synthetic Approach

The synthesis of azo dyes from brominated diphenylamines follows a well-established two-stage process: diazotization followed by azo coupling .[5]

  • Diazotization: A primary aromatic amine, in this case, a brominated aniline, is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite.[6][7] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[5]

  • Azo Coupling: The freshly prepared diazonium salt, a potent electrophile, is then introduced to a nucleophilic coupling component. In this protocol, diphenylamine will serve as the coupling partner. The electrophilic diazonium ion attacks the electron-rich aromatic ring of the diphenylamine, typically at the para position, to form the stable azo linkage.[6]

The overall workflow can be visualized as follows:

Azo Dye Synthesis Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling Brominated_Aniline Brominated Aromatic Amine Reagents_1 NaNO₂, HCl 0-5 °C Brominated_Aniline->Reagents_1 Reacts with Diazonium_Salt Diazonium Salt Intermediate Diphenylamine Diphenylamine (Coupling Component) Diazonium_Salt->Diphenylamine Reacts with Diazonium_Salt->Diphenylamine Coupling Reaction Reagents_1->Diazonium_Salt Forms Reagents_2 Mildly Acidic/Neutral pH Diphenylamine->Reagents_2 In presence of Azo_Dye Brominated Diphenylamine Azo Dye Reagents_2->Azo_Dye Forms

Figure 1: General workflow for the synthesis of brominated diphenylamine azo dyes.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative brominated diphenylamine azo dye: 4-((4-bromophenyl)diazenyl)-N-phenylaniline .

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-BromoanilineReagent Grade, ≥98%Sigma-Aldrich
DiphenylamineReagent Grade, ≥99%Acros Organics
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Fisher Scientific
Hydrochloric Acid (HCl)Concentrated (37%)J.T. Baker
Sodium Hydroxide (NaOH)Pellets, ≥97%EMD Millipore
Ethanol200 Proof, AbsoluteDecon Labs
Diethyl EtherAnhydrous, ≥99.7%VWR
Deionized WaterIn-house
Ice

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated acids and bases are corrosive. Handle with extreme care.

  • Diazonium salts are potentially explosive when dry. Do not isolate the diazonium salt intermediate. Use it immediately in solution.

Protocol 1: Diazotization of 4-Bromoaniline

Rationale: This protocol describes the conversion of the primary amine group of 4-bromoaniline into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is maintained at a low temperature to ensure the stability of the diazonium salt.

Procedure:

  • In a 100 mL beaker, dissolve 1.72 g (10 mmol) of 4-bromoaniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water. Stir until a clear solution is obtained. Gentle heating may be required, but ensure the solution is cooled back to room temperature before proceeding.

  • Cool the beaker in an ice-salt bath to bring the temperature of the solution to 0-5 °C.

  • In a separate 50 mL beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of deionized water. Cool this solution in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the 4-bromoaniline solution over 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C. Continuous stirring is essential.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. The resulting solution is the freshly prepared diazonium salt of 4-bromoaniline. Use this solution immediately in the next step.

Protocol 2: Azo Coupling with Diphenylamine

Rationale: This protocol details the electrophilic aromatic substitution reaction where the diazonium salt attacks the electron-rich diphenylamine to form the azo dye. The reaction is carried out in a mildly acidic to neutral medium to facilitate the coupling reaction.

Procedure:

  • In a 250 mL beaker, dissolve 1.69 g (10 mmol) of diphenylamine in 50 mL of ethanol.

  • Cool the diphenylamine solution in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add the freshly prepared cold diazonium salt solution (from Protocol 3.2) to the diphenylamine solution dropwise over 30 minutes. Maintain the temperature below 5 °C.

  • A colored precipitate should begin to form. After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour, and then allow it to slowly warm to room temperature while stirring for an additional 2 hours.

  • Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid product with copious amounts of cold deionized water to remove any unreacted salts and acids.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethanol, to obtain the purified azo dye.

  • Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Characterization of the Synthesized Azo Dye

The structure and purity of the synthesized brominated diphenylamine azo dye should be confirmed using a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis
TechniqueExpected Observations for 4-((4-bromophenyl)diazenyl)-N-phenylaniline
UV-Visible Spectroscopy The UV-Vis spectrum, typically recorded in a solvent like ethanol or DMSO, is expected to show a strong absorption band in the visible region (λmax ≈ 400-500 nm), corresponding to the π → π* transition of the extended conjugated system.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy The IR spectrum should exhibit characteristic peaks for the N=N stretching vibration (around 1400-1450 cm⁻¹), C-N stretching of the diphenylamine moiety (around 1310-1360 cm⁻¹), and C-Br stretching (in the fingerprint region, typically 500-600 cm⁻¹). The absence of a primary amine N-H stretch (around 3300-3500 cm⁻¹) from the starting material is also a key indicator of a successful reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the phenyl rings. The integration of these signals should correspond to the number of protons on each ring. ¹³C NMR: The spectrum will display signals for all the unique carbon atoms in the molecule. The carbon atoms attached to the azo group and the bromine atom will have characteristic chemical shifts.
Physical and Analytical Data
  • Melting Point: The purified dye should have a sharp and distinct melting point, which can be used as an indicator of purity.

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and to assess the purity of the final product. A single spot on the TLC plate in an appropriate solvent system indicates a pure compound.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the synthesized dye, confirming its elemental composition.

Applications and Future Directions

Azo dyes derived from brominated diphenylamines are a versatile class of compounds with potential applications in several advanced fields:

  • Materials Science: These dyes can be incorporated into polymer matrices to create photoresponsive materials, nonlinear optical (NLO) materials, and liquid crystal displays.[8][9]

  • Sensors: The color of these dyes can be sensitive to changes in their environment, such as pH or the presence of specific metal ions, making them potential candidates for chemosensors.

  • Pharmaceutical and Biomedical Sciences: Azo compounds have been investigated for their antibacterial, antifungal, and anticancer properties.[4][10] The introduction of bromine and a diphenylamine moiety could modulate these biological activities.

Future research in this area could focus on exploring the synthesis of a wider range of brominated diphenylamine azo dyes with different substitution patterns and investigating the structure-property relationships of these novel compounds.

References

  • Abdel-Ghaffar, N. B., & El-Sayed, W. A. (2025).
  • Ali, S. A., & Al-Mulla, E. A. J. (2024).
  • Al-Rubaie, A. F., & Al-Masoudi, W. A. (2025). Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights. ACS Omega.
  • Al-Adilee, K. J., & Al-Jbouri, S. A. H. (2024). Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Abilityas an Acid-base Indicator.
  • Al-Jibouri, M. N. A., & Al-Masoudi, W. A. (2025).
  • PubChem. (n.d.). 4-Bromodiphenylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Khalafy, J., & Malekpoor, H. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • University of New Brunswick. (n.d.). The Synthesis of Azo Dyes.
  • Al-Amiery, A. A., & Kadhum, A. A. H. (2025). A Research on Synthesis of Azo Derivatives of Some Primary Amines and Phenols. ijarsct.
  • Asian Journal of Chemistry. (2018).
  • Zien Journals Publishing. (n.d.).
  • El-Sayed, W. A., & Abdel-Ghaffar, N. B. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review.
  • Hooker, J., & Hinks, D. (2025). Synthesis of N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)diazenyl]phenyl}amine via in situ diazotisation and coupling in supercritical carbon dioxide.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones.
  • Khan, M. N., Parmar, D. K., & Das, D. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. PubMed.
  • Rossi, R. (2025). Smart materials based on azo dyes: from light-responsive adhesives to artificial muscles.
  • Kamble, S. S., & Shankarling, G. S. (2019). Room temperature diazotization and coupling reaction using DES- Ethanol system. The Royal Society of Chemistry.
  • Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4 - BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1 ONE. Rasayan Journal of Chemistry.
  • Google Patents. (n.d.). Innovations in the production of dyes by the action of bromine on azo dyes.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
  • Chigrinov, V. G., & Kozenkov, V. M. (2025). 45.4: Azo-Dye Alignment for Displays and Photonics.
  • SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.).
  • Saadi, L., et al. (2022). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline a. Journal of Medicinal and Chemical Sciences.

Sources

Troubleshooting & Optimization

improving yield of nucleophilic aromatic substitution with o-anisidine

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Application Science Division . It prioritizes actionable troubleshooting, mechanistic understanding, and yield optimization for the specific case of o-anisidine (2-methoxyaniline) in SNAr reactions.

Case ID: SNAR-O-ANI-YIELD Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary: The "Anisidine Paradox"

o-Anisidine presents a unique challenge in Nucleophilic Aromatic Substitution (SNAr). While the ortho-methoxy group is electron-donating by resonance (theoretically increasing nucleophilicity), it introduces significant steric hindrance and inductive withdrawal at the reaction center.

Successful coupling requires a protocol that overcomes the steric barrier of the ortho-substituent without triggering oxidative degradation of the electron-rich aniline. This guide details the optimization of thermodynamics and kinetics to force the reaction to completion.

Phase 1: Critical Reaction Parameters (The "Why" & "How")

Solvent Selection: The Polarity Switch

Q: I am using Ethanol/Methanol and seeing <10% conversion. Why? A: Protic solvents (MeOH, EtOH) are detrimental to this specific reaction for two reasons:

  • Hydrogen Bonding: Protic solvents H-bond to the lone pair of the o-anisidine nitrogen, effectively "caging" the nucleophile and lowering its energy (ground state stabilization).

  • Lack of Transition State Stabilization: SNAr proceeds via a polar Meisenheimer complex. Polar Aprotic solvents stabilize this charged intermediate better than protic solvents relative to the neutral reactants.

Recommendation: Switch to DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) . These solvents leave the nucleophile "naked" (reactive) and stabilize the polar transition state.

The Electrophile & Leaving Group Effect

Q: I am using an aryl bromide. Should I switch to an iodide to improve the rate? A: No. In SNAr, the rate-determining step (RDS) is the addition of the nucleophile, not the bond breaking.

  • Mechanism: The nucleophilic attack disrupts aromaticity.

  • Rule: Highly electronegative leaving groups lower the energy of the transition state by inductively stabilizing the negative charge accumulation in the ring.

Target Hierarchy:

Leaving Group Reactivity (SNAr) Reason
-F (Fluoride) Highest Strong induction lowers RDS barrier.
-NO2 High Strong EWG; excellent for difficult amines.
-Cl (Chloride) Moderate Standard baseline.

| -Br / -I | Low | Weak induction; bond weakness is irrelevant here. |

Base Selection & The "Cesium Effect"

Q: K2CO3 is leaving unreacted starting material. What is the alternative? A: The lattice energy of Potassium Carbonate can limit its solubility in organic solvents, creating a heterogeneous surface reaction that is too slow for sterically hindered amines.

  • Protocol: Switch to Cesium Carbonate (Cs2CO3) .

  • Why: The larger Cesium cation is "softer" and more soluble in DMSO, creating a higher concentration of active carbonate in solution. This facilitates faster deprotonation of the ammonium intermediate.

Phase 2: Troubleshooting & Diagnostics

Visualizing the Failure Points

The following diagram illustrates the mechanistic bottlenecks where o-anisidine reactions typically fail.

SNAr_Mechanism Start Reagents: o-Anisidine + Ar-F TS1 Transition State 1 (High Energy Barrier) Start->TS1 Heat + Polar Aprotic Solvent StericFail FAILURE: Steric Repulsion (Reverts to SM) Start->StericFail Low T / Weak Nucleophile Oxidation SIDE REACTION: Anisidine Oxidation (Tar) Start->Oxidation O2 present / Excessive Heat Meisenheimer Meisenheimer Complex (Deep Red/Orange) TS1->Meisenheimer Nucleophilic Attack Meisenheimer->Start Reversible (k-1 >> k2) Product Final Product (N-Aryl-o-anisidine) Meisenheimer->Product Loss of F-

Figure 1: SNAr pathway highlighting the reversibility of the Meisenheimer complex formation due to steric clash.

Troubleshooting Matrix
Symptom Probable Cause Corrective Action
No Reaction (SM Recovery) Electronic mismatch. The electrophile is not activated enough.1. Ensure electrophile has ortho/para EWGs (NO2, CN, CF3).2. Switch Leaving Group from Br/Cl to F .3. Increase T to 100–120°C.
Low Yield (<30%) + SM Reversible attack. The steric bulk of o-OMe forces the equilibrium back to reactants.1. Increase concentration (Run at 1.0 M).2. Use MW (Microwave) heating to overcome activation barrier.3. Use excess o-anisidine (2.0–3.0 equiv).
Black Tar / Impurities Oxidation of o-anisidine.1. Degas solvent with N2/Ar sparge for 15 min.2. Add antioxidant (e.g., BHT) if permissible.3. Lower temp, extend time.
Product Decomposes Hydrolysis of the product or electrophile.1. Ensure solvents are anhydrous .2. Switch base to non-nucleophilic organic base (DIPEA) if OH- attack is suspected.

Phase 3: Advanced Protocols (Self-Validating)

Protocol A: The "Standard" High-Performance SNAr

Use this for standard activated electrophiles (e.g., 4-fluoronitrobenzene).

  • Setup: In a dry vial, dissolve Electrophile (1.0 equiv) and o-Anisidine (1.5 equiv) in anhydrous DMSO (0.5 M concentration).

  • Base: Add Cs2CO3 (2.0 equiv).

  • Validation Step (Color): Stir at RT. Within 5 minutes, the solution should turn deep orange/red .

    • Why? This indicates the formation of the Meisenheimer Complex .[1][2] If no color change occurs, heat is required immediately.

  • Reaction: Heat to 100°C for 4–12 hours.

  • Workup: Dilute with water (precipitate may form). Extract with EtOAc.[3] Wash organic layer 3x with water (crucial to remove DMSO) and 1x with 1M HCl (to remove excess o-anisidine).

Protocol B: The "Nuclear Option" (Buchwald-Hartwig)

Use this if SNAr fails (e.g., unactivated aryl chlorides).

If the electrophile lacks strong electron-withdrawing groups, SNAr will not work with o-anisidine due to its deactivation. You must switch mechanisms.

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: BINAP or Xantphos (Effective for sterically hindered amines).

  • Base: NaOtBu (Strong base required).

  • Solvent: Toluene or Dioxane (100°C).

FAQ: Frequently Asked Questions

Q: Can I use microwave irradiation? A: Yes, highly recommended. The steric hindrance of the ortho-methoxy group increases the activation energy (


). Microwave heating provides efficient energy transfer to overcome this barrier.
  • Start: 120°C for 30 mins in DMSO.

Q: My TLC shows a spot that isn't SM or Product. What is it? A: It is likely the Meisenheimer intermediate or an oxidation byproduct (azo compound).

  • Test: Isolate a small amount. If it reverts to Starting Material upon standing in acid/silica, it was the intermediate. If it persists, it is likely an impurity (azo-dimer) formed by oxidation of the amine.

Q: Why does p-anisidine react faster than o-anisidine? A: p-Anisidine has the electron-donating benefit of the methoxy group without the steric penalty. o-Anisidine suffers from the "Ortho Effect"—the physical bulk of the -OCH3 group blocks the trajectory of the nitrogen lone pair into the electrophile's


-system.

References

  • Mechanism of SNAr Reactions

    • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews.
  • Solvent Effects in SNAr

    • Newington, I., Perez-Paris, J., et al. (2007). CDOCKER: A Molecular Dynamics-Based Docking Method.
    • (Process Chemistry reference on solvent selection).

  • The "Cesium Effect" in Organic Synthesis

    • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for nucleophilic substitution.[4]

  • Steric Hindrance in Anilines

    • Smith, M. B. (2013).[5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for steric/electronic effects in SNAr).

Sources

Technical Guide: Elimination of Unreacted o-Anisidine from Crude Mixtures

[1]

Executive Summary & Physicochemical Profile[1][2][3]

The Problem: You have a crude reaction mixture containing unreacted o-anisidine (2-methoxyaniline). Standard rotary evaporation failed to remove it due to its high boiling point (225°C), and traces remain after a neutral wash.

The Risk: o-Anisidine is a Class 1 Known Carcinogen (IARC Group 2A/2B) and a high-potency mutagen.[1] Under ICH M7 guidelines, it must be controlled to extremely low levels (often <1.5 µ g/day for lifetime exposure) in pharmaceutical intermediates.

The Solution: Removal relies on exploiting its basicity (pKa ~4.[1]53) or its nucleophilicity.[1] The following table dictates our purification strategy:

PropertyValueImplication for Purification
Boiling Point 225°CDo not rely on standard rotovap.[1] High-vacuum distillation (>0.5 mmHg) is required.[1]
Melting Point 3–6°CIt is a liquid at room temperature; crystallization is not a viable removal method unless your product crystallizes.[1]
pKa (Conjugate Acid) 4.53It is a weak base.[1] To fully protonate (and extract) it, the aqueous phase must be pH < 2.5 .
LogP ~1.18Moderately lipophilic.[1] It will partition into organic solvents (DCM, EtOAc) unless ionized.
Reactivity Nucleophilic amineCan be sequestered using electrophilic scavenger resins (aldehydes, isocyanates).[1]

Module A: Liquid-Liquid Extraction (The "Acid Wash")[1]

Q: I washed my reaction with 1M HCl, but o-anisidine is still present by TLC/LC-MS. Why?

A: This is usually a failure of pH control or solvent choice .[1] Because o-anisidine is a weak base (pKa 4.5), a "mild" acid wash often fails to drop the pH sufficiently to drive the equilibrium completely to the water-soluble anilinium salt.[1]

The Protocol:

  • Dilution: Dilute your crude mixture with a non-miscible organic solvent (Ethyl Acetate or DCM).[1] Avoid ether if possible, as anilinium salts can sometimes solubilize in wet ether.

  • The Acid Choice: Use 1M or 2M HCl . We need a strong inorganic acid.[1] Weak acids (Citric, Acetic) act as buffers and may not reach the target pH of <2.0.

  • The pH Check (Critical): After adding the acid and shaking, measure the pH of the aqueous layer . If it is not pH 1–2, add more acid. Amine byproducts can neutralize your acid wash, leaving the o-anisidine neutral and organic-soluble.[1]

  • Emulsion Control: Anilines can form stubborn emulsions.[1] If this happens, add saturated NaCl (brine) to the acidic aqueous layer to increase ionic strength and force phase separation.

Q: My product is acid-sensitive (e.g., contains an acetal or silyl ether). Can I still use extraction?

A: No. Strong HCl washes will cleave acid-labile protecting groups.[1] Proceed to Module B (Scavenging) .

Visualization: Extraction Logic Flow

ExtractionLogicStartCrude Mixture + o-AnisidineDecision1Is Product Acid Stable?Start->Decision1AcidWashAdd 1M HClTarget Aqueous pH < 2.0Decision1->AcidWashYesGoToScavengerGOTO Module B:Scavenger ResinsDecision1->GoToScavengerNoPhaseSepPhase SeparationAcidWash->PhaseSepCheckpHCheck Aqueous pHPhaseSep->CheckpHAqueous LayerAddMoreAdd conc. HClCheckpH->AddMorepH > 2.5Successo-Anisidine in Aqueous LayerProduct in Organic LayerCheckpH->SuccesspH < 2.0AddMore->PhaseSep

Figure 1: Decision logic for liquid-liquid extraction of aromatic amines.

Module B: Scavenger Resins (The "Polishing" Step)

Q: I have <5% o-anisidine remaining, or my product is acid-sensitive. How do I remove the rest without chromatography?

A: Use Solid Supported Scavengers . This is the preferred method for late-stage purification in medicinal chemistry as it avoids aqueous workup entirely.[1]

Mechanism: You will use a resin that chemically reacts with the o-anisidine (a nucleophile) to covalently bind it to a solid bead, which is then filtered off.[1]

Recommended Resins:

Resin TypeFunctionalityMechanismBest For
Strong Cation Exchange (SCX) Sulfonic AcidIonic binding (Salt formation)General removal (if product is non-basic).[1]
Electrophilic Resins Isocyanate or AldehydeCovalent bonding (Urea/Imine formation)Acid-sensitive products or when product is also an amine (but less nucleophilic).[1]

Protocol (Batch Mode):

  • Solvent: Dissolve crude in DCM, THF, or DMF.[1]

  • Stoichiometry: Add 3–5 equivalents of resin relative to the estimated o-anisidine content.[1]

  • Time: Agitate (do not stir with a magnetic bar, which grinds the beads) for 4–16 hours. Note: o-Anisidine is sterically hindered at the ortho position, so reaction rates are slower than with aniline.

  • Filtration: Filter through a fritted glass funnel or a synthesis cartridge.

  • Wash: Wash the resin with solvent to recover any non-specifically adsorbed product.[1]

Visualization: Scavenging Workflow

ScavengerFlowInputCrude Solution(Product + o-Anisidine)ResinChoiceSelect ResinInput->ResinChoiceSCXSCX Resin(Sulfonic Acid)ResinChoice->SCXProduct is NeutralIsoIsocyanate Resin(Electrophilic)ResinChoice->IsoProduct is Acid-LabileBindingIncubate 4-16h(Agitation)SCX->BindingIso->BindingFilterFiltrationBinding->FilterWasteSolid Waste(Resin-bound Impurity)Filter->WasteFiltratePure Product(Filtrate)Filter->Filtrate

Figure 2: Workflow for solid-phase scavenging of amine impurities.[1]

Module C: Distillation & Chromatography (The "Brute Force")

Q: Can I remove o-anisidine via rotary evaporation? A: No. With a boiling point of 225°C, standard water aspirator or diaphragm pumps (reaching ~10–20 mbar) are insufficient.[1] You will distill your solvent, but the o-anisidine will concentrate in the flask.[1]

Q: What about Kugelrohr or Short-Path Distillation? A: Yes, but you need a high-vacuum oil pump (<0.5 mmHg).[1]

  • Warning: o-Anisidine is volatile enough to contaminate pump oil.[1] Use a liquid nitrogen trap.[1]

Q: Does it streak on Silica Gel? A: Yes. Like most aromatic amines, o-anisidine interacts with the acidic silanols on silica, causing broad peaks (streaking) that can co-elute with your product.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent.[1] This neutralizes the silica surface.[1] The o-anisidine will elute as a sharp band, usually moving faster (higher Rf) than more polar products.[1]

Safety & Compliance (ICH M7)

Why this matters: o-Anisidine is not just a nuisance; it is a mutagenic impurity .[1]

  • Regulatory Limit: Under ICH M7, if the compound is a known mutagen (Class 1), the Acceptable Intake (AI) is often limited to the Threshold of Toxicological Concern (TTC) or specific compound-calculated limits.

  • Detection: Standard UV (254 nm) works well, but for trace analysis (ppm level), LC-MS/MS is required to verify removal below regulatory thresholds (e.g., <10 ppm).

  • Handling: It penetrates skin rapidly.[1] Double-gloving (Nitrile) and working in a fume hood are mandatory.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7000, o-Anisidine.[1][Link]

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][Link]

  • Biotage. Strategies for Work-up and Purification: Scavenger Resins.[1][2][3][Link]

Technical Support Center: Diarylamine Crystallization & Oiling Out

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket: #DA-LLPS-001 | Specialist: Senior Application Scientist

Welcome to the Technical Support Center. You are likely here because your diarylamine product (e.g., diphenylamine derivatives) has separated into a viscous oil or "goo" at the bottom of your flask instead of forming the crystalline lattice you expected.

This guide addresses the phenomenon of Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2][3][4][5][6][7][8][9][10]

Module 1: Diagnostics (The "Why")

Q: Why is my compound oiling out instead of crystallizing?

A: Oiling out occurs when the thermodynamic stability of a solute-rich liquid phase is greater than that of the crystalline solid phase at the specific temperature and concentration you are operating in.

For diarylamines, this is driven by three factors:

  • Melting Point Depression: Diarylamines often have naturally low melting points (

    
    ). Impurities (such as oxidation byproducts common in amines) depress the melting point further. If the precipitation temperature is above this depressed melting point, the substance comes out as a liquid.[3][4]
    
  • The Metastable Gap: You have entered a region in the phase diagram where the solution is supersaturated with respect to the oil phase before it nucleates crystals.

  • Conformational Flexibility: Diarylamines have rotational freedom around the N-Aryl bonds, making lattice packing entropically costly compared to the disordered liquid state.

Q: Is my product ruined? A: No. The oil is simply a supercooled liquid. It contains your product, but it likely also holds a higher concentration of impurities than a crystal would. You must "break" this phase to induce lattice formation.

Module 2: Visualization of the Problem

The following phase diagram illustrates the "Danger Zone" (LLPS Region) you are currently stuck in.

PhaseDiagram cluster_legend Thermodynamic State HighTemp High Temperature (Homogeneous Solution) CrystalRegion Stable Crystal Region (Goal) HighTemp->CrystalRegion Controlled Cooling + Seeding LLPS LLPS Region (Oiling Out Zone) HighTemp->LLPS Cooling too fast or High Impurity LLPS->CrystalRegion Slow Transformation (Risk of occlusion) Spinodal Spinodal Decomposition (Uncontrollable Oil) LLPS->Spinodal Deep quench Legend Oiling out happens when the system enters the LLPS region before crossing the solubility curve.

Figure 1: Path of Crystallization.[1] The red path represents the oiling out trajectory. The green path represents the seeded, controlled trajectory required for success.

Module 3: Solvent System Engineering

Q: Which solvent system should I use to prevent this?

A: You need a system that balances solubility with melting point integrity . For diarylamines, avoid solvents that interact too strongly (forming strong solvates that lower MP) or too weakly (forcing rapid crash-out).

Recommended Solvent Classes for Diarylamines:

Solvent ClassExamplesSuitabilityMechanism of Action
Alcohols Ethanol, IPAHigh Good solubility for amines; moderate polarity. Risk:[1][3][4][11] Can hold impurities too well.
Hydrocarbons Hexane, HeptaneMedium Excellent antisolvents. Risk:[3][4][11] Induces oiling if added too fast (creates local high supersaturation).
Aromatics TolueneHigh

-

stacking interactions with diarylamines often stabilize the lattice.
Ethers MTBE, THFLow Often leads to oiling due to high solubility and low boiling points.

The "Golden Ratio" for Diarylamines: A common successful system is Ethanol (Solvent) + Water (Antisolvent) or Toluene (Solvent) + Heptane (Antisolvent) .

  • Tip: If using water, ensure the amine is not protonated. Basic conditions (trace NaOH) can sometimes help keep the amine neutral and crystallizable.

Module 4: The Recovery Protocol (Standard Operating Procedure)

If your reaction has already oiled out, follow this Seeded Cooling Protocol . This is a self-validating system: if step 3 fails, you do not proceed to step 4.

Step 1: Reset the System (The "Erasing" Step)
  • Re-heat the mixture until the oil fully dissolves and the solution is clear (homogeneous).

  • Critical: If the oil does not dissolve at the boiling point, add small aliquots of the "Good Solvent" (e.g., Ethanol) until it just clears.

Step 2: Determine the Cloud Point
  • Cool the solution slowly while stirring.

  • Watch for the exact temperature where the first turbidity (cloudiness) or oil droplets appear. This is your

    
    .
    
  • Action: Re-heat the solution to

    
    .
    
Step 3: The Seeding Event (The Fix)
  • At

    
    , add seed crystals  (0.5% - 1.0% wt/wt).
    
  • Note: If you lack pure seeds, scratch the side of the flask with a glass rod at the liquid-air interface or use a "sacrificial" small batch evaporated to dryness to generate crude seeds.

  • Validation: The seeds must not dissolve. If they dissolve, you are still undersaturated. Cool by

    
     and repeat.
    
Step 4: The Isothermal Hold
  • Hold the temperature constant for 30–60 minutes.

  • Why? This allows the seeds to grow, consuming supersaturation and lowering the concentration of the liquid phase below the critical threshold for oiling out.

Step 5: Controlled Cooling
  • Cool the mixture at a rate of

    
    .
    
  • Do not rush. Rapid cooling will push the system back into the LLPS (red) region.

Module 5: Troubleshooting Workflow

Use the following logic flow to troubleshoot active issues in real-time.

TroubleshootingTree Start Issue: Material Oiled Out CheckTemp Is Temp > Melting Point of pure solid? Start->CheckTemp CoolDown Cool solution below MP Then Seed CheckTemp->CoolDown Yes CheckImpurity Is material crude/dark? CheckTemp->CheckImpurity No YesTemp Yes NoTemp No Charcoal Perform Charcoal Filtration or Acid/Base Wash first CheckImpurity->Charcoal Yes SolventCheck Check Solvent System CheckImpurity->SolventCheck No Dirty Yes (High Impurity) Clean No (Relatively Pure) ChangeSolvent Switch to Toluene/Heptane Reduce Antisolvent rate SolventCheck->ChangeSolvent TooPolar Solvent too polar?

Figure 2: Decision Matrix for Oiling Out. Follow the path to identify the corrective action.

Module 6: Frequently Asked Questions (FAQs)

Q: Can I just sonicate the oil to make it crystallize? A: Sometimes. High-energy sonication can induce nucleation by creating cavitation bubbles. However, if the oil is thermodynamically stable (you are deep in the LLPS region), sonication will only create an emulsion (cloudy oil), which will eventually coalesce back into a blob. You must change the thermodynamics (temperature/concentration) first.

Q: My diarylamine turns blue/black during this process. Why? A: Diarylamines are easily oxidized to aminyl radicals and nitroxides, which are highly colored.

  • Fix: Perform the recrystallization under an inert atmosphere (

    
     or Ar). Add a pinch of sodium dithionite or ascorbic acid to the aqueous phase (if using a biphasic system) to act as a reducing agent.
    

Q: I don't have seed crystals. How do I start? A:

  • Take 1 mL of your oiled solution.

  • Put it on a watch glass.

  • Evaporate the solvent rapidly (blow air over it).

  • Scratch the residue vigorously with a spatula.

  • Use the resulting solid (even if gummy) as "crude seeds" for the main batch.

References
  • Veesler, S., & Boistelle, R. (1994). Nucleation and growth of crystals from solutions in the presence of a liquid-liquid phase separation. Generally establishes the thermodynamic framework for LLPS.
  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (The definitive text on industrial crystallization and metastable zones).

  • Mettler Toledo. Oiling Out in Crystallization. Comprehensive guide on mechanisms and detection using FBRM/PVM.

  • Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development. (Specific study on detecting and managing oiling out in API synthesis).

  • Bonnett, P. E., et al. (2003). Solution crystallisation via a submerged liquid–liquid phase boundary: oiling out.[1][8][9] Chemical Communications.

Sources

optimizing temperature for SnAr reaction of fluoronitrobenzenes

Thermal Optimization Hub: of Fluoronitrobenzenes

Welcome to the Technical Support Center. This guide is designed for process chemists and medicinal chemists optimizing Nucleophilic Aromatic Substitution (


Module 1: The Thermodynamics of Reactivity

The Fluorine Effect & Temperature

In



  • Mechanism: The highly electronegative fluorine atom inductively destabilizes the ground state and stabilizes the anionic transition state (Meisenheimer complex), significantly lowering the activation energy (

    
    ).
    
  • Thermal Implication: Because

    
     is lower, these reactions often proceed at mild temperatures (
    
    
    ). However, "mild" does not mean "selective." Excessive heat frequently erodes the specific rate advantage of fluorine, leading to competitive attack at other halogenated positions or nitro-group reduction.
The Regioselectivity Paradox (2,4-Difluoronitrobenzene)

When optimizing temperature for substrates with multiple leaving groups (e.g., 2,4-difluoronitrobenzene), you face a critical trade-off:

  • Ortho-Attack (C2): Favored by the strong inductive effect of the adjacent nitro group (making C2 more electrophilic). Often the Kinetic Product (favored at lower T).

  • Para-Attack (C4): Favored by steric factors (less hindrance). Often the Thermodynamic Product (favored at higher T).

Key Insight: In non-polar solvents, the ortho pathway is further accelerated by hydrogen bonding between the nucleophile and the nitro group, a mechanism that is highly sensitive to thermal disruption.

Module 2: Troubleshooting Logic & Workflows

Workflow 1: Thermal Optimization Decision Tree

Use this logic gate to determine if temperature is your limiting factor or if chemical inhibition is at play.

SnAr_OptimizationStartSTART: Low Conversion(< 50%)SolventCheckCheck Solvent System(Polar Aprotic?)Start->SolventCheckWaterCheckCheck Water Content(Karl Fischer < 0.1%?)SolventCheck->WaterCheckYes (DMSO/DMF/NMP)BaseCheckIncrease Base Equivor Switch BaseSolventCheck->BaseCheckNo (Using MeOH/THF)TempStepIncrease T by 10°CWaterCheck->TempStepDryDry Solvent/ReagentsDry Solvent/ReagentsWaterCheck->Dry Solvent/ReagentsWetDecompCheckCheck Decomposition(Darkening/Tar?)TempStep->DecompCheckDecompCheck->TempStepNo (Stable but slow)SwitchModeSwitch to Flow Chemistry(High T / Short Residence)DecompCheck->SwitchModeYes (Unstable)Process OptimizedProcess OptimizedSwitchMode->Process OptimizedBaseCheck->TempStepBase Optimized

Figure 1: Decision matrix for distinguishing between kinetic barriers (temperature) and chemical inhibition (solvation/impurities).

Module 3: Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 60% conversion despite heating to 120°C in DMSO. Should I go hotter?

Recommendation: STOP. Do not increase the temperature further.

  • The Cause: This is likely not a thermal barrier but an equilibrium or inhibition issue . In

    
    , the leaving group (
    
    
    ) can act as a base or compete for the active site if not scavenged.
  • The Fix:

    • Solvent Effect: DMSO is hygroscopic. "Wet" DMSO introduces hydroxide (

      
      ) which competes with your nucleophile, hydrolyzing the fluoride to a phenol (often invisible by UV, but kills stoichiometry).
      
    • Explicit Solvation: At high concentrations, solvent molecules stabilize the ground state of the nucleophile, effectively "caging" it.

    • Action: Instead of heat, add a fluoride scavenger (e.g.,

      
       or excess inorganic base like 
      
      
      with a phase transfer catalyst) to drive the equilibrium.
Q2: I am seeing significant "denitration" or nitro-reduction byproducts.

Recommendation: Lower the temperature and switch to an inert atmosphere.

  • Mechanism: At

    
    , particularly in the presence of basic amines or hydrides, the nitro group can undergo Single Electron Transfer (SET) reduction or oxidative denitration.
    
  • Troubleshooting:

    • Degas Solvents: Oxygen often promotes radical decomposition pathways at high T.

    • Switch Base: If using

      
       in DMF/DMSO, stop immediately. This combination is thermally unstable and prone to runaway decomposition.[1] Switch to 
      
      
      or organic bases (DIPEA).
Q3: How do I control regioselectivity in 2,4-difluoronitrobenzene?

Recommendation: Leverage the "Temperature-Solvent" axis.

  • To favor Ortho (C2): Use Low Temperature (-20°C to 0°C) and Non-Polar Solvents (Toluene/THF). This promotes the transition state stabilized by H-bonding between the nucleophile and the nitro group.

  • To favor Para (C4): Use Higher Temperature (>60°C) and Polar Aprotic Solvents (DMSO/DMF). This disrupts the H-bonding organization and allows sterics to dictate the major product.

Module 4: Standard Operating Procedures (SOPs)

Protocol A: Thermal Screening (Batch)

Use this for initial

  • Preparation: Prepare a 0.2 M solution of fluoronitrobenzene in dry DMSO (

    
     ppm 
    
    
    ).
  • Base: Add 2.0 equiv. DIPEA (organic) or

    
     (inorganic).
    
  • Screening: Set up 4 parallel vials at

    
    , 
    
    
    ,
    
    
    , and
    
    
    .
  • Sampling: Take aliquots at

    
     and 
    
    
    .
  • Analysis: Plot ln(k) vs 1/T (Arrhenius).

    • Pass Criteria: If conversion

      
       at 
      
      
      with
      
      
      impurity, lock this temperature.
    • Fail Criteria: If

      
       phenol impurity appears at high T, switch to Protocol B.
      
Protocol B: High-Temperature Flow Synthesis

Use this when batch reactions decompose or are too slow.

Why Flow? Flow reactors allow superheating (operating above the solvent's boiling point) with short residence times, outrunning decomposition pathways.

ParameterSettingRationale
Reactor PFA or Stainless Steel CoilChemical resistance to fluoride.
Temperature

High T overcomes kinetic barrier instantly.
Pressure 10 - 15 barMaintains solvent in liquid phase (Superheating).
Residence Time 5 - 20 minsShort exposure prevents nitro-reduction/degradation.
Solvent MeCN or NMPLower viscosity than DMSO, better for back-pressure regulators.

Module 5: Visualizing the Selectivity Mechanism

The following diagram illustrates the competing transition states for 2,4-difluoronitrobenzene, highlighting how temperature influences the pathway.

Regioselectivity_MechanismSubstrate2,4-DifluoronitrobenzeneTS_OrthoTS: Ortho-Attack(H-Bond Stabilized)Substrate->TS_OrthoLow T / Non-Polar Solv(Inductive Control)TS_ParaTS: Para-Attack(Sterically Favored)Substrate->TS_ParaHigh T / Polar Solv(Steric Control)Prod_OrthoOrtho-Product(Kinetic)TS_Ortho->Prod_OrthoProd_ParaPara-Product(Thermodynamic)TS_Para->Prod_Para

Figure 2: Bifurcation of reaction pathways based on thermal and solvent conditions.

References

  • Mechanism & Solvent Effects

    • Newmann, P. et al.

      
       Reactions." Journal of Organic Chemistry, 2016 . 
      
    • Note: Highlights why implicit solvation models fail for nitro-activ
  • Regioselectivity in Fluoronitrobenzenes

    • Sythana, S. et al. "Nonpolar Solvent a Key for Highly Regioselective

      
       Reaction in the Case of 2,4-Difluoronitrobenzene."[2][3] Organic Process Research & Development, 2014 , 18(7), 912–918.[2] 
      
    • Note: Definitive guide on using solvent/temp to switch between ortho/para isomers.
  • Flow Chemistry Optimization

    • Oerkenyi, R. et al. "Continuous-flow

      
       reaction of 2,4-difluoronitrobenzene." ResearchGate / Reaction Chemistry & Engineering, 2018 . 
      
    • Note: Demonstrates safe operation
  • Safety (DMSO Decomposition)

    • Yang, Q. et al. "Safety Concerns in Pharmaceutical Manufacturing: Thermal Hazards of DMSO." Organic Process Research & Development, 2012 , 16, 1994–2000.[1]

Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Cross-Coupling of Nitroarenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of palladium-catalyzed cross-coupling reactions involving nitroarene substrates. This resource is designed for researchers, chemists, and professionals in drug development who are encountering challenges with catalyst performance and reaction efficiency. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst poisoning and deactivation when working with these versatile yet challenging building blocks.

Introduction: The Challenge of Nitroarenes in Cross-Coupling

Nitroarenes are valuable synthetic intermediates due to the versatile reactivity of the nitro group. However, this same reactivity presents a significant challenge in palladium-catalyzed cross-coupling reactions. The nitro group is a well-known oxidant and can interact with the palladium catalyst in various ways, often leading to catalyst deactivation or "poisoning."[1] Understanding the mechanisms of this poisoning is crucial for developing robust and efficient cross-coupling protocols. This guide will provide you with the expertise to diagnose and resolve these issues, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here are some common questions and quick answers to get you started:

Q1: My reaction with a nitroarene substrate is sluggish or has completely stalled. What is the most likely cause?

A1: The most probable cause is catalyst deactivation. The nitro group on your substrate can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively halting the catalytic cycle.[1][2] Additionally, the nitro group can coordinate to the palladium center, inhibiting substrate or reagent binding.

Q2: I observe the formation of a black precipitate in my reaction flask. What is this, and is it related to my low yield?

A2: The black precipitate is likely palladium black, which consists of agglomerated, inactive palladium particles.[3] Its formation is a strong indicator of catalyst decomposition and is directly linked to low reaction yields. This can be exacerbated by the presence of oxidizing nitroarenes.

Q3: Can I use standard palladium catalysts and ligands for cross-coupling with nitroarenes?

A3: While some standard systems may show limited success, specialized catalyst systems are often required for efficient cross-coupling of nitroarenes.[4] Ligands like BrettPhos have been shown to be particularly effective in promoting the desired reactivity and stabilizing the catalyst against deactivation.[4][5][6]

Q4: Are there any general precautions I should take when setting up a cross-coupling reaction with a nitroarene?

A4: Yes. Meticulous control over the reaction atmosphere (strictly inert), the purity of reagents and solvents, and the choice of a suitable ligand and base are critical.[7] Additionally, carefully monitoring the reaction temperature is important, as higher temperatures can accelerate catalyst decomposition pathways.

In-Depth Troubleshooting Guides

Guide 1: Low to No Product Yield

Problem: Your palladium-catalyzed cross-coupling reaction with a nitroarene substrate shows minimal or no conversion to the desired product.

Root Cause Analysis:

The primary culprit is often the deactivation of the palladium catalyst. The nitro group can interfere with the catalytic cycle in several ways:

  • Oxidation of Pd(0): The active form of the catalyst in most cross-coupling reactions is Pd(0). Nitroarenes are capable of oxidizing Pd(0) to Pd(II), which is catalytically inactive for the oxidative addition step with the aryl halide.[1] This effectively breaks the catalytic cycle.

  • Strong Coordination: The oxygen atoms of the nitro group can coordinate strongly to the palladium center. This coordination can block the sites required for the oxidative addition of the aryl halide or the transmetalation step, thus inhibiting the reaction.

  • Formation of Undesired Byproducts: In some cases, the nitro group itself can undergo reduction or other side reactions under the coupling conditions, consuming the starting material and generating impurities that can further poison the catalyst.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield start Low or No Product Yield q1 Verify Reagent Purity and Inert Atmosphere start->q1 a1_no Purify Reagents & Improve Degassing q1->a1_no No q2 Optimize Catalyst System q1->q2 Yes a1_yes Reagents Pure & Atmosphere Inert a1_no->q1 a2_no Switch to a More Robust Ligand q2->a2_no No q3 Adjust Reaction Conditions q2->q3 Yes a2_yes Using Specialized Ligand (e.g., BrettPhos)? a2_no->q2 a3_no Systematically Vary Temperature q3->a3_no No end Improved Yield q3->end Yes a3_yes Screen Different Bases and Solvents a3_no->q3

Caption: A workflow for troubleshooting low-yield reactions.

Detailed Steps & Explanations:

  • Verify Reagent and Solvent Purity:

    • Action: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous.

    • Rationale: Water and other protic impurities can hydrolyze organometallic reagents and interfere with the base. Oxygen can oxidize the Pd(0) catalyst.[7]

  • Optimize the Catalyst and Ligand:

    • Action: If using a standard phosphine ligand like PPh₃, consider switching to a more electron-rich and sterically hindered biarylphosphine ligand, such as BrettPhos.[4][5][6]

    • Rationale: Electron-rich ligands can stabilize the electron-deficient palladium center, making it less susceptible to oxidation by the nitro group. The steric bulk of these ligands can also promote the reductive elimination step and prevent the formation of inactive catalyst dimers. Recent studies have shown that a Pd/BrettPhos catalyst system can effectively promote the Mizoroki-Heck reaction of nitroarenes.[5][6]

  • Screen Different Bases and Solvents:

    • Action: Perform a small-scale screen of different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF).

    • Rationale: The choice of base and solvent can significantly impact the solubility of the reagents and the stability of the catalytic species. For Suzuki-Miyaura couplings of nitroarenes, K₃PO₄ has been found to be an effective base.[8]

  • Adjust the Reaction Temperature:

    • Action: Carefully lower the reaction temperature. While higher temperatures generally increase reaction rates, they can also accelerate catalyst decomposition.

    • Rationale: Finding the optimal temperature balance between reaction rate and catalyst stability is crucial.

Guide 2: Catalyst Decomposition (Palladium Black Formation)

Problem: You observe the formation of a black precipitate, indicative of catalyst decomposition.

Root Cause Analysis:

The formation of palladium black is a result of the aggregation of Pd(0) species.[3] This process is often irreversible and leads to a significant loss of catalytic activity. In the context of nitroarene cross-coupling, this can be triggered by:

  • Inefficient Ligand Stabilization: If the ligand is not effectively stabilizing the Pd(0) center, the palladium atoms can aggregate.

  • Reductive Processes: The reaction environment, potentially involving the nitroarene itself or other reagents, can lead to the over-reduction of palladium complexes, stripping them of their stabilizing ligands and promoting aggregation.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Catalyst Decomposition start Palladium Black Formation q1 Assess Ligand Stability start->q1 a1_no Switch to a more stabilizing ligand (e.g., biarylphosphine) q1->a1_no No q2 Modify Catalyst Loading and Addition q1->q2 Yes a1_yes Using a robust ligand? a1_no->q1 a2_no Use a well-defined Pd(0) source or a precatalyst q2->a2_no No q3 Control Reaction Concentration q2->q3 Yes a2_yes Consider using a pre-catalyst a2_no->q2 a3_no Decrease the concentration q3->a3_no Yes end Stable Catalytic System q3->end No a3_yes Is the reaction too concentrated? a3_no->q3 G cluster_0 Catalyst Poisoning by Nitroarenes Pd0 Active Pd(0) Catalyst Oxidation Oxidation Pd0->Oxidation Coordination Coordination Pd0->Coordination Nitroarene Nitroarene (Ar-NO2) Nitroarene->Oxidation Nitroarene->Coordination Inactive_PdII Inactive Pd(II) Species Oxidation->Inactive_PdII Blocked_Catalyst Coordinatively Saturated (Inactive) Catalyst Coordination->Blocked_Catalyst Decomposition Decomposition Inactive_PdII->Decomposition Blocked_Catalyst->Decomposition Pd_Black Palladium Black Decomposition->Pd_Black

Sources

Technical Support Center: Purification of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline using column chromatography. It is designed for researchers and drug development professionals who require high-purity material for subsequent applications. We will explore the foundational principles, provide a detailed experimental workflow, and address common troubleshooting scenarios and frequently asked questions.

Section 1: Foundational Principles of Separation

The successful purification of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline hinges on understanding its molecular interactions with the stationary and mobile phases in a normal-phase chromatography setup.

The Analyte: 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline is a structurally complex molecule with multiple polar functional groups:

  • Nitro Group (-NO₂): Strongly electron-withdrawing and a potent hydrogen bond acceptor.

  • Secondary Amine (-NH-): A hydrogen bond donor and acceptor.

  • Methoxy Group (-OCH₃): A hydrogen bond acceptor.

  • Bromo Group (-Br): Contributes to polarity and molecular weight.

The Stationary Phase: Silica gel (SiO₂) is the standard stationary phase for separating moderately to highly polar compounds like nitroaniline derivatives.[1][2] Its surface is covered with hydroxyl groups (silanols, Si-OH), which are polar and acidic.

Mechanism of Interaction: The primary forces governing the separation are hydrogen bonding and dipole-dipole interactions between the analyte and the silica gel.[1] The nitro and amine groups of the target molecule will form strong hydrogen bonds with the silanol groups, causing it to adsorb strongly to the stationary phase. Less polar impurities will have weaker interactions and elute from the column more quickly.

The Mobile Phase: A binary solvent system, typically a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used as the eluent.[3] The mobile phase competes with the analyte for binding sites on the silica gel. By gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate), the analyte's affinity for the mobile phase increases, eventually causing it to desorb from the silica and travel down the column.

Section 2: Detailed Experimental Workflow

A systematic approach is crucial for achieving high purity. The following workflow outlines the essential stages from initial analysis to final product isolation.

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution & Analysis cluster_post Phase 3: Isolation TLC_Optimization TLC Analysis for Solvent System Optimization Column_Packing Prepare Column (Slurry Packing) TLC_Optimization->Column_Packing Sample_Prep Prepare Sample (Dry Loading) Column_Packing->Sample_Prep Elution Elution with Gradient Mobile Phase Sample_Prep->Elution Collection Collect Fractions Elution->Collection TLC_Analysis Analyze Fractions by TLC Collection->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Sources

stability of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline in acidic media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline

Topic: Stability & Degradation Profiles in Acidic Media Document ID: TSC-2024-BNMA-05 Audience: Process Chemists, Analytical Scientists, Drug Development Leads

Executive Summary: The Stability Paradox

4-bromo-N-(2-methoxyphenyl)-2-nitroaniline (hereafter BNMA ) presents a unique stability profile defined by two competing structural features:

  • The Stabilizing "Pseudo-Heterocycle": The ortho-nitro group forms a strong intramolecular hydrogen bond with the amine nitrogen (NH[1]···O=N). This locks the molecule into a planar conformation, significantly reducing the basicity of the amine and shielding the C-N bridge from acid-catalyzed hydrolysis.

  • The Labile Ether: The 2-methoxyphenyl moiety (anisole ring) is electron-rich and susceptible to electrophilic attack or acid-catalyzed demethylation, particularly by hydrohalic acids.

The Bottom Line: BNMA is remarkably stable in non-oxidizing mineral acids (HCl, dilute H₂SO₄) at ambient temperatures but degrades rapidly in the presence of strong nucleophiles (HBr, HI) or oxidizing agents (HNO₃).

Module 1: Acid Compatibility Matrix

Use this table to determine solvent suitability for reactions or LC-MS mobile phases.

Acid MediumCompatibilityRisk LevelMechanism of Failure
HCl (Aq/Organic) High LowStable at RT. Prolonged reflux (>80°C) may cause slow hydrolysis.
H₂SO₄ (Dilute) High LowProtonation only. Stable < 60°C.
H₂SO₄ (Conc.) ⚠️ Conditional MediumRisk of sulfonation on the electron-rich methoxy ring or demethylation at >80°C.
HBr / HI Incompatible Critical Rapid Demethylation (Ether cleavage) to the phenol derivative.
HNO₃ Incompatible Critical N-Nitrosation (if NO₂⁻ present) or oxidative nitration of the anisole ring.
TFA (Trifluoroacetic) High LowExcellent solvent; BNMA is stable.

Module 2: Degradation Pathways & Mechanisms

Understanding how BNMA breaks down is essential for troubleshooting.

Ether Cleavage (Demethylation)
  • Trigger: Presence of strong nucleophilic acids (HBr, HI) or Lewis acids (BBr₃).

  • Mechanism: Protonation of the methoxy oxygen makes it a good leaving group. The halide ion (Br⁻/I⁻) attacks the methyl group via Sₙ2, cleaving the bond to form the phenol derivative.

  • Symptom: A new peak appears in HPLC with a retention time (RT) shift corresponding to a loss of ~14 Da (Mass shift: -14).

N-Nitrosation
  • Trigger: Presence of Nitrous Acid (HNO₂) impurities in Nitric Acid or added Sodium Nitrite.

  • Mechanism: The secondary amine reacts with the nitrosonium ion (NO⁺).

  • Symptom: Appearance of a yellow/orange oil or solid; mass shift +29 Da.

Acid-Catalyzed Hydrolysis (The Bridge Break)
  • Trigger: Extreme forcing conditions (e.g., 6M HCl reflux > 24h).

  • Mechanism: While the intramolecular H-bond protects the nitrogen, extreme conditions can protonate the amine, leading to nucleophilic attack by water and cleavage into 4-bromo-2-nitroaniline and o-anisidine.

  • Note: This is kinetically slow due to the electron-withdrawing nitro group reducing electron density on the nitrogen.

Pathway Visualization

BNMA_Stability cluster_legend Condition Legend BNMA BNMA (Starting Material) Protonated Protonated Species (Reversible) BNMA->Protonated H+ (HCl, H2SO4, TFA) Nitrosamine N-Nitroso Derivative (Carcinogenic Risk) BNMA->Nitrosamine + HNO2 (Nitrite Impurity) Protonated->BNMA Neutralization Phenol Phenol Derivative (Demethylation Product) Protonated->Phenol + Br- or I- (Heat) Ether Cleavage Hydrolysis Hydrolysis Products (4-bromo-2-nitroaniline + o-anisidine) Protonated->Hydrolysis H2O, Reflux > 100°C (Slow) key Green: Reversible/Safe Red: Irreversible Degradation

Caption: Figure 1. Degradation pathways of BNMA in acidic media. Note that protonation is reversible, but nucleophilic attack (Br-) or nitrosation leads to irreversible byproducts.

Module 3: Troubleshooting Guide

Q1: My LC-MS shows a new peak at [M-14] after stirring in HBr/Acetic Acid.

  • Diagnosis: You have demethylated the methoxy group.

  • The Science: HBr provides both the proton to activate the ether and the bromide ion to cleave it.

  • Solution: Switch to HCl or H₂SO₄ if maintaining acidic pH is required. If a bromide source is necessary for a subsequent step, use a non-acidic bromide salt (e.g., LiBr) or keep the temperature < 0°C.

Q2: The compound precipitated out of solution when I added acid.

  • Diagnosis: Solubility limit reached (Salt formation).

  • The Science: While the nitro group reduces basicity, strong acids will eventually protonate the amine, forming the salt (BNMA-H⁺ X⁻). These diarylamine salts are often less soluble in organic solvents than the free base.

  • Solution: Check the precipitate.[2][3] If it redissolves upon adding base (NaHCO₃), it is the salt and the molecule is intact.

Q3: I see a color change from deep orange to pale yellow upon acidification.

  • Diagnosis: Disruption of the chromophore (Protonation).

  • The Science: The deep color of BNMA comes from the "push-pull" electronic conjugation between the amine (donor) and the nitro group (acceptor). Protonating the amine removes the lone pair from conjugation, causing a hypsochromic shift (blue shift) in absorbance.

  • Solution: This is normal behavior. Neutralization should restore the original color.

Module 4: Experimental Validation Protocol

To verify stability in your specific matrix, perform this "Stress Test."

Protocol: Acid Stability Stress Test

  • Preparation: Dissolve 10 mg of BNMA in 1 mL of Acetonitrile.

  • Acid Challenge: Add 1 mL of the target acid (e.g., 1M HCl).

  • Control: Prepare a vial with 1 mL Acetonitrile + 1 mL Water.

  • Incubation: Heat both vials to 60°C for 4 hours.

  • Analysis: Dilute 50 µL of the mixture into 950 µL of Methanol and inject on HPLC.

    • Pass Criteria: Area% of BNMA in Acid sample is >98% of Control sample.

    • Fail Criteria: Appearance of new peaks >2% (Check for Phenol derivative at RRT ~0.8).

References

  • Intramolecular Hydrogen Bonding in o-Nitroanilines

    • Mushtaq, A. et al. "A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline." Indian Journal of Pure & Applied Physics, Vol 28, 1990. (Validates the stability of the pseudo-heterocycle).

  • Demethylation Mechanisms: Lundquist, K. "Acid Degradation of Lignin Models (Cleavage of Aryl Ethers)." Applied Polymer Symposia, 1976. (Establishes HBr/HI as primary cleavage agents for anisoles).
  • Synthesis & Hydrolysis Context

    • "Synthesis of 4-bromo-2-nitroaniline."[3][4][5][6] PrepChem. (Demonstrates stability of the core 2-nitroaniline structure in refluxing HCl).

  • General Reactivity of Diarylamines: Freeman, H.S. et al. "The Synthesis and Stability of Nitrodiphenylamine Dyes." Dyes and Pigments, Vol 2, 1981. (Discusses the electronic stabilization of the C-N bond by ortho-nitro groups).

Sources

Technical Support Center: Troubleshooting Sterically Hindered Amine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for researchers encountering "The Steric Wall" in amide coupling. It prioritizes mechanistic understanding over rote recipe following.

Topic: Overcoming Low Conversion in Difficult Amide Bond Formations Audience: Medicinal Chemists, Process Chemists, Peptide Scientists Status: [ACTIVE]

Diagnostic Phase: Why is the Reaction Failing?

Before changing reagents, you must diagnose the specific failure mode. Low conversion in hindered systems is rarely just "slow kinetics"; it is often a competition between productive coupling and rapid side reactions.

Q: I see starting material remaining despite using excess HATU. Is the reagent dead?

A: Unlikely. If you are using a uronium/aminium reagent (HATU, HBTU, COMU) and see low conversion with hindered amines, you are likely encountering Guanidinium Formation .

  • The Mechanism: In hindered systems, the acylation of the amine by the active ester (slow step) is outcompeted by the direct attack of the amine on the uronium species (fast step).

  • The Signature: Check your LCMS.[1] Do you see a peak with a mass of [M+101] (for HATU/HBTU) or similar shifts? This is the tetramethylguanidinium adduct. Once formed, this amine is permanently "capped" and dead.

  • The Fix: You must change the Order of Addition . Pre-activate the acid with the base and coupling reagent for 1-2 minutes before adding the amine.[2] Alternatively, switch to a phosphonium reagent (PyBOP), which cannot form guanidines.

Q: My LCMS shows the active ester formed, but it won't react with the amine.

A: You have hit a pure steric barrier. The active ester (e.g., -OAt or -OBt) is too bulky to approach the nucleophile.

  • The Fix: Switch to Acid Fluorides or T3P .

    • Why? The leaving group in an acid fluoride (-F) is physically smaller than an OAt/OBt group, reducing the steric transition state energy.

Q: I see significant epimerization (racemization) in my product.

A: This is common with slow couplings. The longer the activated acid sits unreacted, the higher the chance of oxazolone formation and subsequent racemization.

  • The Fix:

    • Use COMU or HATU: The 7-azabenzotriazole (in HATU) and Oxyma (in COMU) moieties provide "anchimeric assistance" (neighboring group effect) that speeds up coupling relative to racemization.

    • Use T3P: Propylphosphonic anhydride (T3P) is famous for low epimerization rates, even in segment couplings.

    • Base Choice: Switch from TEA to DIPEA or TMP (2,4,6-trimethylpyridine) to reduce proton abstraction from the alpha-carbon.

Reagent Selection Strategy

Do not guess. Select your reagent based on the specific steric profile of your substrate.

Reagent ClassExamplesBest ForMechanism of Action
Gold Standard HATU Hindered secondary amines, N-methylated amino acids.Generates -OAt ester. Pyridine nitrogen stabilizes transition state (anchimeric assistance).[2]
The Modern Choice COMU Same as HATU, but safer (non-explosive) and easier removal (water-soluble byproducts).[3]Generates -Oxyma ester.[3][4] High reactivity, lower epimerization than HBTU.[5]
The "Nuclear" Option TFFH / BTFFH Aib-Aib couplings, tetra-substituted centers.Generates Acid Fluorides in situ.[6][7] Smallest leaving group for maximum steric access.
The Phosphonium PyBOP When guanidinium capping is observed.Forms -OBt ester but lacks the electrophilic central carbon of uroniums.
The Scavenger T3P Large scale, highly epimerizable substrates.Cyclic anhydride activation.[7] Driven by release of ring strain.

Visualizing the Problem

Diagram 1: The "Race" – Productive Coupling vs. Guanidinium Capping

This diagram illustrates why pre-activation is critical for HATU/COMU couplings.

G Acid Carboxylic Acid (R-COOH) ActiveEster Active Ester (R-CO-OAt) Acid->ActiveEster Activation (Fast) HATU HATU (Uronium Salt) HATU->ActiveEster DeadEnd Guanidinium Adduct (DEAD END) HATU->DeadEnd Direct Attack (Side Reaction) Amine Hindered Amine (R'-NH2) Product Desired Amide (R-CO-NH-R') Amine->Product Amine->DeadEnd If Amine present during activation ActiveEster->Product Coupling (Slow due to Sterics)

Figure 1: The kinetic competition. If the amine is present while HATU is activating the acid, the amine may attack the HATU directly (red path), permanently capping the amine. Pre-activation eliminates this path.

Experimental Protocols

Method A: The "Gold Standard" (HATU/COMU with Pre-activation)

Use for: Moderately hindered systems (e.g., N-methylations, bulky side chains).

  • Dissolve: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF or NMP (0.1 M concentration).

  • Base: Add DIPEA (2.0 - 3.0 equiv).

  • Activate: Add HATU or COMU (1.0 - 1.1 equiv).

  • Wait: Stir for 2-5 minutes at Room Temperature. Do not skip this. This ensures the acid is fully converted to the active ester (-OAt/-Oxyma) and the uronium reagent is consumed, preventing guanidinium formation.

  • Couple: Add the Hindered Amine (1.0 - 1.2 equiv).

  • Monitor: Stir at RT. If conversion is <50% after 4 hours, heat to 50°C.

Method B: The "Nuclear Option" (In Situ Acid Fluoride)

Use for: Extremely hindered systems (e.g., Aib-Aib, tetrasubstituted carbons) where Method A fails.

  • Dissolve: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM (or DMF if solubility is poor).

  • Reagent: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv).

  • Base: Add DIPEA (2.5 equiv).

  • Activate: Stir for 15-30 minutes. The acid is converted to the Acid Fluoride (R-COF).[8]

  • Couple: Add the Hindered Amine (1.0 - 1.5 equiv).

  • Note: Acid fluorides are highly reactive but stable enough to isolate in some cases.[7] They are far smaller than OAt esters.

Method C: T3P (Propylphosphonic Anhydride)

Use for: Large scale or epimerization-sensitive couplings.

  • Dissolve: Combine Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF. (T3P works exceptionally well in these green solvents).

  • Base: Add Pyridine or DIPEA (3.0 - 4.0 equiv).

  • Reagent: Add T3P (50% w/w solution in EtOAc/DMF) (1.5 - 2.0 equiv) dropwise.

  • Reaction: Stir at RT. T3P reactions are often cleaner but may be slower. Heating to 40-60°C is well-tolerated.

Advanced Troubleshooting Flowchart

Use this logic gate to determine your next step.

Troubleshooting Start Start: Low Conversion CheckLCMS Analyze LCMS Check for Byproducts Start->CheckLCMS Guanidine Mass = [M+101]? (Guanidinium) CheckLCMS->Guanidine Yes NoReaction Active Ester Present but No Product CheckLCMS->NoReaction Yes Racemization Product formed but Epimerized CheckLCMS->Racemization Yes Sol_Guanidine Solution: 1. Pre-activate Acid (2 min) 2. Switch to PyBOP Guanidine->Sol_Guanidine Sol_NoRxn Solution: 1. Switch to Acid Fluoride (TFFH) 2. Switch to T3P 3. Microwave Heating NoReaction->Sol_NoRxn Sol_Racemization Solution: 1. Use COMU/HATU (Oxyma/HOAt effect) 2. Use T3P 3. Weak Base (TMP) Racemization->Sol_Racemization

Figure 2: Logical decision tree for troubleshooting based on analytical data.

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[2][9] An efficient peptide coupling additive". Journal of the American Chemical Society. Link

    • Foundational paper establishing the "HO
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews. Link

    • Comprehensive review detailing mechanisms of HATU, COMU, and guanidinium side reactions.
  • Wenschuh, H., et al. (1994).[5] "Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues".[5] The Journal of Organic Chemistry. Link

    • Validation of the acid fluoride method for extremely hindered substr
  • Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride".[7][10][11] Organic Process Research & Development. Link

    • Industrial perspective on using T3P for difficult and epimeriz

Sources

Validation & Comparative

FTIR characteristic peaks for nitro and secondary amine groups

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization of Nitro and Secondary Amine Moieties: A Comparative FTIR Analysis Guide

Executive Summary

In pharmaceutical development and organic synthesis, the precise differentiation of nitrogen-containing functional groups is critical for structural validation. While Nuclear Magnetic Resonance (NMR) provides backbone connectivity, Fourier Transform Infrared (FTIR) Spectroscopy offers superior diagnostic performance for identifying specific electronic environments—specifically the high-dipole nitro (


) group and the subtler secondary amine (

) moiety. This guide analyzes the vibrational signatures of these groups, compares FTIR performance against Raman spectroscopy, and provides a self-validating experimental protocol for optimal spectral acquisition.

Part 1: Technical Deep Dive – Vibrational Signatures

The Nitro Group ( ): The "Powerhouse" Dipole

The nitro group is one of the most distinct functionalities in IR spectroscopy due to the large dipole moment created by the resonance hybrid of the nitrogen-oxygen bonds. Unlike single or double bonds, the


 group exists as a resonance structure where both N-O bonds are equivalent (bond order ~1.5).
  • Mechanism: The high polarity results in intense absorption bands. The two oxygen atoms oscillate in two primary modes: moving in the same direction (symmetric) or opposing directions (asymmetric) relative to the nitrogen.

  • Characteristic Peaks:

    • Asymmetric Stretch (

      
      ):  Found between 1550–1475 cm⁻¹ .[1] This is typically the strongest band in the spectrum. Electron-withdrawing groups on an aromatic ring shift this higher, while conjugation shifts it lower.
      
    • Symmetric Stretch (

      
      ):  Found between 1360–1290 cm⁻¹ .[1] This band is also strong but usually sharper than the asymmetric band.
      
    • Diagnostic Ratio: The presence of both strong bands is a self-validating confirmation of the nitro group.

The Secondary Amine ( ): The "Subtle" Oscillator

Secondary amines present a greater analytical challenge than nitro groups or primary amines. They possess only one N-H bond, resulting in weaker dipole changes and fewer vibrational modes.

  • Mechanism: The single N-H bond undergoes stretching and bending.[2] However, hydrogen bonding (intermolecular) can broaden these peaks, and the lack of a second hydrogen prevents the "scissoring" mode seen in primary amines.

  • Characteristic Peaks:

    • N-H Stretch (

      
      ):  A single  weak-to-medium band in the 3350–3310 cm⁻¹  region.[2][3]
      
      • Differentiation: Primary amines show two bands (asymmetric/symmetric) here.[2][3][4][5] Tertiary amines show none.[2][3][4][5][6]

    • N-H Bend (

      
      ):  Unlike primary amines (which show a strong band ~1600 cm⁻¹), secondary amines show a very weak or absent bending band in the 1580–1490 cm⁻¹  region.[3]
      
    • C-N Stretch: A medium intensity band in the 1350–1250 cm⁻¹ (aromatic) or 1250–1020 cm⁻¹ (aliphatic) range.[2][3]

Part 2: Comparative Performance Analysis

Alternative 1: FTIR vs. Raman Spectroscopy

While FTIR detects changes in dipole moment, Raman detects changes in polarizability.[7][8] This fundamental difference makes them complementary but distinct in performance for these specific groups.

FeatureFTIR PerformanceRaman PerformanceVerdict
Nitro Detection Excellent. The highly polar N-O bonds create massive IR absorption.Good. The symmetric N-O stretch is Raman active (strong), but the asymmetric is often weak.FTIR Wins for rapid ID due to the "two-band" signature.
Amine Detection Moderate. N-H stretches are weak; often obscured by O-H or C-H noise.Poor. N-H bonds are not highly polarizable; signals are often buried by the carbon backbone.FTIR Wins , though requires careful sample prep (dryness).
Aqueous Samples Poor. Water absorbs strongly in the N-H/O-H region.Excellent. Water is a weak Raman scatterer.Raman Wins for biological/aqueous solutions.[9]
Alternative 2: Sampling Techniques (ATR vs. Transmission)

The choice of sampling technique significantly impacts the sensitivity of secondary amine detection.

  • Attenuated Total Reflectance (ATR):

    • Pros: Rapid, no sample prep.

    • Cons: Lower sensitivity at high wavenumbers (3000+ cm⁻¹). The single, weak N-H stretch of a secondary amine can easily be lost in the baseline noise of an ATR spectrum.

  • Transmission (KBr Pellet):

    • Pros: Higher signal-to-noise ratio.[10] The path length can be optimized to enhance weak signals.

    • Cons: Hygroscopic KBr can introduce water peaks (3400 cm⁻¹) that mask the amine stretch.

Part 3: Experimental Protocol

Protocol: Optimized KBr Pellet Fabrication for High-Resolution Amine Detection. Objective: To obtain a high-resolution spectrum capable of resolving the weak single N-H stretch of a secondary amine without water interference.

  • Reagent Prep: Dry spectroscopic-grade KBr powder at 110°C for 2 hours. Store in a desiccator.

  • Ratio Control: Mix 1.5 mg of sample with 250 mg of KBr (approx. 0.5% w/w). Note: Higher concentrations cause "bottoming out" (0% transmission) of strong nitro peaks; lower concentrations lose the amine peak.

  • Grinding: Grind in an agate mortar for 2 minutes. The mixture must be a fine, non-reflective powder (particle size < wavelength of IR light to reduce scattering).

  • Pressing: Apply 10 tons of pressure for 2 minutes under a vacuum (to remove trapped air/moisture).

  • Validation: Inspect the pellet. It must be translucent/transparent. If cloudy (white), the particle size is too large (scattering) or moisture is present.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

Part 4: Data Summary & Visualization

Table 1: Characteristic Peak Summary
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityShape
Nitro (

)
N-O Asymmetric Stretch1550 – 1475StrongBroad/Sharp
N-O Symmetric Stretch1360 – 1290StrongSharp
C-N Stretch~870MediumSharp
Sec.[1][2][3][4][11][12] Amine (

)
N-H Stretch3350 – 3310WeakSingle, Sharp
N-H Bend1580 – 1490Weak/AbsentBroad
C-N Stretch (Aromatic)1350 – 1250StrongSharp
Visualization: Spectral Assignment Logic Flow

The following diagram illustrates the decision logic for distinguishing these groups based on spectral features.

FTIR_Logic Start Unknown Spectrum Analysis CheckRegion1 Check 1500-1300 cm⁻¹ Region Start->CheckRegion1 NitroDecision Two Strong Bands? (~1550 & ~1350) CheckRegion1->NitroDecision NitroConfirmed Nitro Group Present (N-O Stretches) NitroDecision->NitroConfirmed Yes CheckRegion2 Check 3500-3100 cm⁻¹ Region NitroDecision->CheckRegion2 No/Next NitroConfirmed->CheckRegion2 AmineDecision Band Count in 3300-3500? CheckRegion2->AmineDecision Primary Two Bands (Primary Amine -NH₂) AmineDecision->Primary 2 Bands Secondary One Weak Band (Secondary Amine -NH-) AmineDecision->Secondary 1 Band Tertiary No Bands (Tertiary Amine) AmineDecision->Tertiary 0 Bands

Caption: Decision logic for distinguishing Nitro and Amine subclasses based on peak multiplicity and position.

Vibrational_Modes Nitro Nitro Group (NO₂) Sym Symmetric Stretch (O atoms move together) ~1350 cm⁻¹ Nitro->Sym Asym Asymmetric Stretch (O atoms alternate) ~1550 cm⁻¹ Nitro->Asym Amine Sec. Amine (R₂NH) NH_Stretch N-H Stretch (Dipole change) ~3300 cm⁻¹ Amine->NH_Stretch

Caption: Simplified representation of the dominant vibrational modes for Nitro and Secondary Amine groups.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Kintek Solution. (n.d.). What Is The Difference Between KBr Method And ATR Method?. Retrieved from [Link]

  • Lab Manager. (2022). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. Retrieved from [Link]

Sources

A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of Brominated Nitro-Diphenylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) platforms for the analysis of brominated nitro-diphenylamines. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind experimental choices, ensuring a robust and validated analytical approach.

Introduction: The Analytical Challenge of Brominated Nitro-Diphenylamines

Brominated nitro-diphenylamines and their derivatives are a class of compounds with significance in various fields, from chemical synthesis to environmental monitoring, where they can be precursors or degradation products of dyes, pesticides, and flame retardants. Their structural complexity, characterized by the presence of aromatic rings, a nitro group, and one or more bromine atoms, presents a unique set of analytical challenges:

  • Isotopic Complexity: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. This results in a characteristic isotopic pattern that doubles in complexity with each additional bromine atom, making confident molecular formula determination challenging without high-resolution instrumentation.

  • Isomeric Diversity: Numerous positional isomers are possible, which often exhibit very similar physicochemical properties, making chromatographic separation difficult and requiring highly selective detection.

  • Thermal Lability: The nitro- and C-N bonds can be susceptible to thermal degradation, complicating analysis by techniques that require high temperatures, such as Gas Chromatography (GC).[1]

  • Matrix Interference: When analyzing samples from complex matrices (e.g., environmental, biological), isobaric interferences can easily mask the analyte of interest, necessitating the high selectivity of HRMS.[2]

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool to overcome these challenges, providing unparalleled mass accuracy and resolving power to deliver unambiguous compound identification and quantification.[2][3][4]

A Tale of Two Analyzers: Quadrupole Time-of-Flight (QTOF) vs. Orbitrap

The choice of mass analyzer is the most critical decision in setting up an HRMS workflow. The two dominant technologies in the field are Quadrupole Time-of-Flight (QTOF) and Orbitrap-based systems. While both provide the requisite high resolution and mass accuracy, their underlying principles lead to distinct performance characteristics.

Quadrupole Time-of-Flight (QTOF) MS

QTOF instruments couple a quadrupole mass filter with a time-of-flight mass analyzer. Their key strength lies in their rapid data acquisition speeds, making them exceptionally well-suited for coupling with fast separation techniques like Ultra-High-Performance Liquid Chromatography (UHPLC).[5] This ensures that sufficient data points are collected across even the narrowest chromatographic peaks for reliable quantification.

Orbitrap MS

Orbitrap technology utilizes an ion trap where ions orbit a central electrode. The frequency of their orbit is directly related to their mass-to-charge ratio, which is then converted into a mass spectrum via a Fourier transform. This technology is renowned for its exceptional resolving power, often exceeding 140,000 or even 240,000, which can be crucial for separating analytes from complex matrix interferences.[6][7] While historically slower than QTOF systems, recent advancements have significantly increased their scan speed.[8]

Head-to-Head Performance Comparison

The selection between QTOF and Orbitrap depends on the specific analytical goal. For high-throughput screening where speed is paramount, a QTOF may be preferred. For complex sample analysis where maximum resolving power is needed to ensure specificity, an Orbitrap often has the edge.

FeatureQuadrupole Time-of-Flight (QTOF)Orbitrap-based MS (e.g., Q Exactive)Rationale & Impact on Analysis
Resolving Power Good to Excellent (e.g., up to 60,000)Exceptional (e.g., >140,000)[7]Higher resolution provides greater confidence in separating the target analyte from isobaric interferences in complex matrices.
Mass Accuracy Excellent (< 5 ppm)Excellent (< 2 ppm)High mass accuracy is critical for determining the elemental composition and confirming the identity of unknown compounds.
Acquisition Speed Very FastFast (but generally slower than QTOF)[7]Faster acquisition is essential for compatibility with UHPLC, ensuring sufficient data points across narrow peaks for quantification.
Dynamic Range Superior Intrascan Dynamic Range[8]Limited Intrascan Dynamic Range[8]A wider dynamic range is advantageous for detecting low-abundance analytes in the presence of high-abundance matrix components.
Cost & Maintenance Generally lower cost; no magnet required.Higher initial cost; robust but complex technology.Practical considerations for laboratory budget and infrastructure.

The Gateway to Analysis: Selecting the Right Ionization Technique

Before analysis by the mass spectrometer, the brominated nitro-diphenylamine molecules must be ionized. The choice of ionization source is critical and depends on the analyte's polarity and thermal stability, as well as the chosen chromatographic method.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is highly effective for analyzing less-polar to medium-polarity compounds.[9] It involves a corona discharge to ionize the solvent vapor, which then transfers a proton to the analyte. This makes it a strong candidate for many diphenylamine structures and is less susceptible to matrix suppression than ESI. Direct analysis of related brominated compounds from solid samples has been successfully demonstrated using APCI.[10]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and ionizable compounds.[11] It is the most common interface for Liquid Chromatography-Mass Spectrometry (LC-MS). For brominated nitro-diphenylamines, ESI efficiency will depend on the specific structure and the ability to readily accept or lose a proton. The presence of the nitro group can facilitate negative-ion mode analysis.

  • Electron Ionization (EI): As a "hard" ionization technique, EI uses a high-energy electron beam to ionize molecules, resulting in extensive and reproducible fragmentation.[12] While this provides rich structural information and allows for library matching, it often leads to the absence of the molecular ion, making it difficult to determine the molecular weight of an unknown.[12] It is the standard for GC-MS analysis.

Validated Experimental Protocols

The following sections provide step-by-step methodologies for the analysis of brominated nitro-diphenylamines, designed as self-validating systems.

Diagram: General HRMS Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Raw Sample (e.g., Soil, Water, Product) SPE Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction Sample->SPE Extraction Concentration Evaporation & Reconstitution SPE->Concentration Purification LC UHPLC Separation (Reversed-Phase C18) Concentration->LC Ionization Ionization Source (ESI or APCI) LC->Ionization Elution HRMS HRMS Detection (QTOF or Orbitrap) Ionization->HRMS Ion Transfer Processing Peak Picking & Formula Generation HRMS->Processing Confirmation Isotope Pattern & MS/MS Fragmentation Match Processing->Confirmation Validation Quant Quantification Confirmation->Quant Confirmation

Caption: General experimental workflow for HRMS analysis.

Protocol 1: LC-HRMS Analysis via QTOF or Orbitrap

This protocol is optimized for quantifying and identifying brominated nitro-diphenylamines in a complex matrix.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of ultrapure water.[1]

    • Load 100 mL of the aqueous sample onto the cartridge at a flow rate of ~5 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

    • Elute the target analytes with 10 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

    • Causality: SPE is chosen to concentrate the analytes from a dilute sample and remove matrix components like salts that can interfere with ESI/APCI ionization.

  • UHPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile or Methanol.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Causality: A C18 column provides excellent separation for moderately non-polar compounds like diphenylamines. The gradient elution ensures that compounds with varying degrees of bromination and polarity are effectively separated.

  • HRMS Conditions (Example for Negative Ion Mode):

    • Ionization Source: Heated Electrospray Ionization (HESI) or APCI.

    • Ionization Mode: Negative.

    • Scan Mode: Full Scan MS with data-dependent MS/MS (dd-MS²).

    • Full Scan Resolution: 70,000 (Orbitrap) or 40,000 (QTOF).

    • Full Scan Range: m/z 100-1000.

    • MS/MS Resolution: 17,500 (Orbitrap) or 20,000 (QTOF).

    • Collision Energy: Stepped collision energy (e.g., 15, 30, 45 eV) to generate rich fragmentation spectra.

    • Causality: The full scan provides accurate mass data for the precursor ion, while dd-MS² automatically triggers fragmentation scans on the most intense ions, providing structural confirmation in a single run. The nitro group often stabilizes a negative charge, making negative mode a logical starting point.

Data Analysis Strategy

A multi-step process ensures confident identification:

  • Accurate Mass Filtering: Extract potential candidates from the total ion chromatogram based on the calculated exact mass of the target compound(s) within a narrow mass tolerance window (e.g., < 5 ppm).

  • Isotopic Pattern Matching: Verify the presence of the characteristic bromine isotope pattern. The measured isotopic distribution should match the theoretical distribution for the proposed chemical formula.

  • Fragmentation Analysis: Compare the experimental MS/MS spectrum with known fragmentation pathways. The loss of nitro (-NO₂) and nitroso (-NO) groups are common fragmentation pathways for nitroaromatic and related compounds.[13][14][15]

Deciphering the Clues: Fragmentation Pathways

Understanding the fragmentation of brominated nitro-diphenylamines is key to their structural elucidation. Upon collisional activation, several fragmentation routes are possible. The most common pathways involve cleavage of the nitro group and the bond between the nitrogen and the phenyl rings.

Diagram: Proposed Fragmentation of a Brominated Nitro-diphenylamine

Fragmentation_Pathway cluster_mol Precursor Ion cluster_frags Product Ions M [M-H]⁻ (e.g., C₁₂H₇BrN₂O₂⁻) F1 Loss of NO₂ [M-H-NO₂]⁻ M->F1 - 46 Da F2 Loss of NO [M-H-NO]⁻ M->F2 - 30 Da F3 Phenyl Anion [C₆H₄Br]⁻ M->F3 N-Ph Cleavage F4 Nitrophenyl Anion [C₆H₄NO₂]⁻ M->F4 N-Ph(Br) Cleavage

Caption: Proposed fragmentation pathways in negative ion mode.

This diagram illustrates that the initial precursor ion can lose the nitro group (-NO₂) or a nitroso radical (-NO), both of which are diagnostic losses for this class of compounds.[13][14][15] Further fragmentation can lead to cleavage of the C-N bond, resulting in ions corresponding to the individual substituted phenyl rings.

Conclusion

The successful analysis of brominated nitro-diphenylamines hinges on a carefully considered analytical strategy. High-resolution mass spectrometry, whether through a QTOF or Orbitrap platform, is non-negotiable for achieving the required specificity and confidence. A QTOF system offers advantages in speed for high-throughput applications, while an Orbitrap provides superior resolving power for challenging separations in complex matrices. The choice of ionization technique—APCI for less polar analogues and ESI for those amenable to protonation/deprotonation—must be tailored to the specific compounds of interest. By combining high-performance liquid chromatography with a multi-faceted data analysis approach that leverages accurate mass, isotopic patterns, and fragmentation data, researchers can unambiguously identify and quantify these challenging analytes.

References

  • Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
  • TOF vs. Orbitrap for Intact Protein Structural Insights. Thermo Fisher Scientific.
  • Why do we prefer TOFs over Orbitraps for flow injection analysis?. Metabolomics Blog.
  • Orbitrap Mass Spectrometry.
  • Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare.
  • Direct detection of diphenylamino radical formed by oxidation of diphenylamine using atmospheric pressure chemical ionization mass spectrometry.
  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?.
  • Ionization Techniques – Part IV. University of Arizona.
  • What are the common ionization methods for GC/MS. SCION Instruments.
  • Ionization Methods in Organic Mass Spectrometry.
  • High-Resolution Accurate Mass-Spectrometry (HRAMS): An Overview. AZoLifeSciences.
  • Mass Spectrometry Ioniz
  • Characterization of Halogen
  • Advances in high-resolution mass spectrometry techniques for analysis of high mass-to-charge ions. PubMed.
  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.
  • Comparison of analytical strategies for the chromatographic and mass spectrometric measurement of bromin
  • Mass spectrometry based fragmentation patterns of nitrosamine compounds.
  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed.
  • Mass Spectrometry - Fragmentation P
  • (A) Fragmentation pathway of compound 6. (B) Proposed fragmentation mechanism for the elimination product ion from protonated nitrosamine 6.
  • A novel method for non-destructive quantification of Decabromodiphenyl ether in new plastic goods: DIP-HRMS. ScienceDirect.
  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube.
  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI.
  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. MDPI.
  • Qualitative and Quantitative Analysis of Brominated Flame Retardants (PBB and PBDE). Shimadzu.

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Comparative Guide: SNAr vs. Buchwald-Hartwig Amination for Diarylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of diarylamines is a cornerstone transformation in pharmaceutical synthesis, particularly for kinase inhibitors and intercalating agents. Historically, the choice between Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination (BHA) was dictated by substrate availability. Today, it is a strategic decision balancing cost of goods (COGs) against molecular complexity .

  • SNAr remains the industrial "Plan A" for electron-deficient substrates due to its metal-free nature and operational simplicity.

  • Buchwald-Hartwig is the indispensable "Enabler" for electron-rich, sterically encumbered, or deactivated systems, albeit with higher process mass intensity (PMI) due to catalyst costs and scavenging requirements.

This guide provides a decision framework, mechanistic insights, and validated protocols to navigate this selection.

Mechanistic Divergence

Understanding the mechanism is not academic; it dictates the impurity profile and reaction failure modes.

Comparative Pathways

SNAr relies on the stability of a charged intermediate (Meisenheimer complex), requiring electron-withdrawing groups (EWGs) to lower the energy barrier. BHA utilizes a Palladium(0/II) catalytic cycle, decoupling reactivity from the electronic bias of the arene ring.

MechanismComparison cluster_SNAr S_NAr Mechanism (Addition-Elimination) cluster_BHA Buchwald-Hartwig Mechanism (Pd Cycle) Start_SNAr Aryl Halide (EWG) Nu_Attack Nucleophilic Attack (Rate Determining) Start_SNAr->Nu_Attack + Amine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Nu_Attack->Meisenheimer Product_SNAr Diarylamine + HX Meisenheimer->Product_SNAr - Leaving Group Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine + Base RedElim Reductive Elimination AmineCoord->RedElim Pd(II) Amido Complex RedElim->Pd0 Regeneration Product_BHA Diarylamine RedElim->Product_BHA

Figure 1: Mechanistic comparison showing the linear Addition-Elimination pathway of SNAr versus the circular catalytic cycle of Buchwald-Hartwig.

Strategic Decision Matrix

Do not default to BHA simply because it is "modern." Use this matrix to determine the most efficient route.

ParameterSNAr Buchwald-Hartwig (BHA)
Substrate Electronics Strict Requirement: Must have ortho/para EWG (NO₂, CN, CF₃, COR).Agnostic: Works well with Electron-Neutral or Electron-Donating Groups (EDG).
Leaving Group Order F >> Cl ≈ Br > I (Fluorine is best due to high electronegativity stabilizing the transition state).I > Br > Cl >> F (Bond strength determines rate of oxidative addition).
Steric Tolerance Low. Ortho-substituents on the electrophile severely hamper nucleophilic attack.High. Modern ligands (e.g., BrettPhos, XPhos) are designed to force reductive elimination in hindered systems.
Base Sensitivity High. Strong bases often required (unless amine is liquid), leading to hydrolysis side reactions.Moderate. Can use weak bases (Cs₂CO₃, K₃PO₄) or strong bases (NaOtBu) depending on substrate.
Impurity Profile Regioisomers (if multiple EWGs present); Hydrolysis products (phenols).Dehalogenation (reduction); Homocoupling; Residual Palladium (heavy metal).
Scalability Cost Low.[1] Cheap reagents, no heavy metal removal.High. Pd prices fluctuate; Scavengers (Silica-Thiol/Charcoal) required for GMP.

Experimental Protocols

The following protocols are designed as self-validating systems . They include checkpoints to ensure the reaction is proceeding correctly before committing resources to workup.

Protocol A: SNAr (The "Process" Route)

Target: Synthesis of 4-nitro-N-phenylaniline from 1-fluoro-4-nitrobenzene.

Rationale: The nitro group activates the ring. Fluorine is selected over Chlorine because its high electronegativity lowers the LUMO energy, accelerating the rate-determining nucleophilic attack (Element Effect).

Reagents:

  • 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • Aniline (1.2 equiv)

  • K₂CO₃ (2.0 equiv, micronized)

  • Solvent: DMSO (High dielectric constant stabilizes the Meisenheimer intermediate).

Step-by-Step:

  • Setup: Charge a round-bottom flask with 1-fluoro-4-nitrobenzene and DMSO (5 mL/mmol).

    • Validation: Solution should be clear and yellow.

  • Addition: Add K₂CO₃ followed by Aniline.

    • Exotherm Check: Monitor internal temp. A slight rise indicates initiation.

  • Reaction: Heat to 80 °C.

    • Visual Check: The reaction typically darkens to deep orange/red due to the formation of the charge-transfer complex.

  • Monitoring (TLC): Eluent 20% EtOAc/Hexane.

    • Endpoint: Disappearance of the fluoride starting material (high Rf). Product will appear as a bright yellow/orange spot (lower Rf).

  • Workup: Pour slowly into crushed ice/water (10x volume). The product should precipitate.

    • Why: DMSO is water-miscible; the hydrophobic diarylamine crashes out.

  • Purification: Filtration and recrystallization from Ethanol.

Protocol B: Buchwald-Hartwig (The "Enabler" Route)

Target: Synthesis of 4-methoxy-N-phenylaniline from 4-bromoanisole.

Rationale: The methoxy group is an EDG, deactivating the ring toward SNAr. BHA is required. We use a Pre-catalyst system to ensure active Pd(0) generation without an induction period.[2]

Reagents:

  • 4-Bromoanisole (1.0 equiv)

  • Aniline (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (1-2 mol%) + Ligand: BINAP or XPhos (2-4 mol%) OR use a precatalyst like XPhos Pd G2.

  • Base: NaOtBu (1.4 equiv) - Note: Must be stored in a glovebox or fresh bottle.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, sparged).

Step-by-Step:

  • Inerting: Flame-dry the flask and cycle Argon/Vacuum 3 times.

    • Critical: O₂ kills the active Pd(0) species.

  • Charging: Add solid reagents (Base, Catalyst, Ligand) under a positive stream of Argon.

  • Solvation: Add sparged solvent and liquid substrates via syringe.

    • Visual Check: Solution color depends on ligand (often dark red/brown). If it turns black immediately (Pd black precipitation), the catalyst is dead/inactive.

  • Reaction: Heat to 100 °C.

    • Validation: Color change to a lighter orange/brown often indicates active catalytic turnover.

  • Workup: Filter through a pad of Celite to remove inorganic salts and Pd black.

  • Scavenging (Crucial step): Treat filtrate with SiliaMetS® Thiol or activated charcoal for 1 hour if intended for biological testing.

    • Why: Residual Pd can act as a false positive in biological assays.

Selection Flowchart

Use this logic flow to determine the optimal synthetic path for your specific diarylamine target.

DecisionTree Start Target Diarylamine Structure Check_EWG Are there strong EWGs (NO2, CN, SO2R) ortho/para? Start->Check_EWG BHA_Path Primary Path: Buchwald-Hartwig Check_EWG->BHA_Path No (Deactivated/Neutral) Check_LeavingGroup Is the Halide F or Cl? Check_EWG->Check_LeavingGroup Yes (Activated) SNAr_Path Primary Path: S_NAr Check_Sterics Is the amine or halide ortho-substituted? Check_Sterics->SNAr_Path No (Low Sterics) Check_Sterics->BHA_Path Yes (High Sterics) Check_LeavingGroup->SNAr_Path Fluorine (Ideal) Check_LeavingGroup->Check_Sterics Chlorine/Bromine

Figure 2: Decision tree for selecting between SNAr and Buchwald-Hartwig based on electronics and sterics.

Process Safety & Green Chemistry

When moving from mg to gram/kg scale, the following factors become critical:

  • Thermal Hazards (SNAr): SNAr reactions are often exothermic. In polar aprotic solvents (DMSO/DMF), thermal runaway can lead to decomposition.

    • Mitigation: Use DSC (Differential Scanning Calorimetry) to determine the onset of decomposition.

  • Solvent Toxicity:

    • SNAr: Often uses DMF, NMP, or DMAC (Reprotoxic, SVHC). Green Alternative: DMSO or Sulfolane.

    • BHA: Often uses Dioxane (Carcinogen) or Toluene. Green Alternative: 2-MeTHF or t-Amyl alcohol.

  • Metal Removal (BHA):

    • For pharmaceutical intermediates, Pd must be <10 ppm.

    • Technique: Use Trimercaptotriazine (TMT) functionalized silica during the final filtration.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.

  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.

Sources

A Senior Application Scientist's Guide to Chromatographic Method Development for 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive framework for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline. While specific, pre-existing retention time data for this compound is not widely published, this document leverages fundamental chromatographic principles and predictive chemical properties to establish a scientifically sound starting point for analysis. We will compare analytical methodologies, detail a complete experimental protocol, and provide the rationale behind each parameter selection. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the separation, identification, and quantification of this and structurally similar molecules.

Foundational Analysis: Predicting Chromatographic Behavior

The logical first step in any method development is to understand the analyte. The structure of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline dictates its behavior in a chromatographic system.

  • Structure:

    4-bromo-N-(2-methoxyphenyl)-2-nitroaniline

    Molecular Weight: 323.15 g/mol

    CAS: 1408185-97-6

  • Key Physicochemical Properties:

    • High Hydrophobicity: The molecule possesses two phenyl rings, a bromo-substituent, and a methoxy group. A key indicator of its non-polar character is its predicted LogP value of approximately 5.26.[1] This high value strongly suggests that the analyte will be highly retained on a non-polar stationary phase, making Reversed-Phase HPLC (RP-HPLC) the method of choice.[2]

    • UV Absorbance: The presence of nitro (-NO2) and aromatic (phenyl) chromophores indicates strong UV absorbance. Similar nitroaromatic compounds are typically detected at wavelengths around 254 nm, providing a robust signal for UV-based HPLC detectors.[3]

    • Acidity/Basicity: The aniline amine group is the primary ionizable site. However, the presence of a powerful electron-withdrawing nitro group ortho to the amine significantly suppresses its basicity, resulting in a very low predicted pKa (likely below 1.0). Therefore, for practical purposes within the typical RP-HPLC pH range of 2-8, the molecule can be treated as a neutral analyte.[4][5]

Comparison of Analytical Methodologies

A successful analysis requires selecting the appropriate technology. Here, we compare the standard workhorse, HPLC, with its modern successor, UPLC, for the analysis of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Rationale for 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline
Particle Size 3–5 µm< 2 µmUPLC's smaller particles provide significantly higher column efficiency, leading to sharper, narrower peaks and better resolution from potential impurities.[6][7]
Operating Pressure Up to 6,000 psi (40 MPa)Up to 15,000 psi (100 MPa)The high pressure of UPLC is necessary to drive the mobile phase through the densely packed sub-2 µm particle column.[7][8]
Analysis Time Typical: 15–20 minutesTypical: 3–10 minutesUPLC can offer a 5-10 fold reduction in run time, dramatically increasing sample throughput.[7][9]
Resolution GoodExcellentFor complex samples where impurities may be structurally similar to the main analyte, the superior resolving power of UPLC is a major advantage.[9]
Solvent Consumption HigherLowerFaster run times and smaller column internal diameters lead to a significant reduction in solvent use, making UPLC a more cost-effective and environmentally friendly option.[6][9]
System Cost LowerHigherUPLC systems represent a greater capital investment, but the long-term savings in time and solvent can provide a strong return on investment.[6]

Proposed HPLC Method Development Protocol

This section provides a detailed, step-by-step protocol for establishing a robust RP-HPLC method. The causality behind each choice is explained to empower the scientist to troubleshoot and optimize effectively.

Instrument and Consumables
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Stationary Phase (Column):

    • Primary Recommendation: Ascentis® C18, 4.6 x 150 mm, 5 µm particle size. A C18 phase is the industry standard for RP-HPLC and provides excellent hydrophobic retention for non-polar analytes like our target compound.

    • Alternative for Selectivity Tuning: Ascentis® Phenyl, 4.6 x 150 mm, 5 µm. A phenyl column can offer alternative selectivity for aromatic compounds through π-π interactions, which may be useful for resolving closely related impurities.

  • Mobile Phase:

    • Solvent A: HPLC-grade Water

    • Solvent B: HPLC-grade Acetonitrile (ACN)

    • Rationale: Acetonitrile is often preferred over methanol as it typically provides lower viscosity (leading to lower backpressure) and better peak shape for many compounds.[10]

  • Sample Diluent: 70:30 (v/v) Acetonitrile:Water. The diluent should be strong enough to fully dissolve the analyte but not so strong that it causes peak distortion upon injection.

Initial Chromatographic Conditions

The following table outlines a recommended starting point for method development.

ParameterRecommended Starting ConditionRationale & Optimization Notes
Column Temperature 30 °CProvides stable retention times. Can be increased (e.g., to 40 °C) to reduce viscosity and sharpen peaks, but should not exceed column limits.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Can be adjusted to alter retention time and resolution.
Detection Wavelength 254 nmBased on the strong UV absorbance of nitroaromatic compounds. A PDA detector can be used to scan for the optimal absorbance maximum.[3]
Injection Volume 5 µLA small volume minimizes potential for peak overload. Can be increased to improve sensitivity if needed.
Mobile Phase Elution GradientA gradient is recommended for initial screening to ensure all components, including potential late-eluting impurities, are eluted from the column in a reasonable time.
Step-by-Step Experimental Workflow
  • System Preparation:

    • Prepare fresh mobile phases. Filter aqueous phases through a 0.45 µm filter to remove particulates.[11]

    • Thoroughly purge all pump lines to remove air bubbles and ensure a stable baseline.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 70% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline standard in the sample diluent to create a stock solution (e.g., 1 mg/mL).

    • Further dilute the stock solution to a working concentration suitable for UV detection (e.g., 0.1 mg/mL). Ensure the sample is fully dissolved.

  • Initial Gradient Run (Scouting Gradient):

    • Perform an initial broad gradient run to determine the approximate elution strength required.

    • Example Gradient Program:

      • 0.0 min: 70% B

      • 15.0 min: 95% B

      • 17.0 min: 95% B

      • 17.1 min: 70% B

      • 20.0 min: 70% B

    • Analysis: Observe the retention time (tR) of the main peak. A good target retention time is typically between 3 and 10 minutes.

  • Method Optimization:

    • If tR is too long (> 15 min): Increase the initial %B or make the gradient steeper.

    • If tR is too short (< 3 min): Decrease the initial %B to increase retention.

    • Rule of Thumb: For reversed-phase, a 10% decrease in the organic solvent content roughly triples the retention factor.[4][11]

    • Once a suitable retention time is achieved, the gradient can be focused around the elution point or converted to an isocratic method for simplicity and robustness. For example, if the compound elutes at 85% ACN, an isocratic run at this composition can be tested.

Ensuring Trustworthiness: System Suitability Testing (SST)

Before any sample analysis, the performance of the entire chromatographic system must be verified.[12] This is a non-negotiable step in regulated environments and a best practice in all laboratories.[13][14]

  • Procedure: Make 5-6 replicate injections of the working standard solution.

  • Evaluation Parameters: The following parameters must meet pre-defined criteria to proceed with analysis.

SST ParameterTypical Acceptance CriteriaPurpose
Retention Time (tR) RSD ≤ 1.0%Demonstrates the precision of the pump and the stability of the system.[15]
Peak Area RSD ≤ 2.0%Shows the precision of the injector and the stability of the detector response.[15]
Tailing Factor (Tf) 0.8 – 1.5Measures peak symmetry. A value > 1 indicates tailing, often due to secondary interactions with the stationary phase.[15][16]
Theoretical Plates (N) > 2000A measure of column efficiency. Low plate count indicates a poorly packed or degraded column.[16]

Visualized Workflows and Relationships

Diagrams help clarify complex processes and relationships in method development.

HPLC_Method_Development_Workflow cluster_prep 1. Preparation cluster_dev 2. Development & Optimization cluster_val 3. Verification A Define Analytical Goal (Purity, Quantification) B Predict Analyte Properties (LogP, UV, pKa) A->B C Select Column & Mobile Phase (e.g., C18, ACN/H2O) B->C D Perform Scouting Gradient Run C->D E Evaluate Retention Time (tR) D->E F Optimize Mobile Phase (Adjust %B or convert to Isocratic) E->F G Fine-tune Parameters (Flow Rate, Temperature) F->G H Perform System Suitability Test (SST) G->H I Check Acceptance Criteria (RSD, Tailing, Plates) H->I I->F FAIL J Proceed to Sample Analysis I->J

Caption: Workflow for HPLC Method Development and Verification.

Parameter_Relationships cluster_params Adjustable Parameters cluster_outcomes Expected Outcomes P1 Increase % Organic (Solvent B) O1 Decrease Retention Time P1->O1 P2 Decrease % Organic (Solvent B) O2 Increase Retention Time P2->O2 P3 Increase Flow Rate P3->O1 P4 Increase Temperature P4->O1 O3 Decrease Backpressure P4->O3 O4 Sharper Peaks P4->O4

Sources

Crystal Structure Analysis of Nitro-Substituted Diarylamines: A Comparative Publish Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Nitro-substituted diarylamines (NDPAs) represent a critical scaffold in the development of non-linear optical (NLO) materials, high-energy density materials, and polymorphic pharmaceutical intermediates.[1] Their performance—defined by second-harmonic generation (SHG) efficiency, lattice stability, and solubility—is strictly governed by their solid-state arrangement.[1]

This guide provides a technical comparison of structural analysis techniques and elucidates the causal link between nitro-positioning (


, 

,

) and crystal packing efficiency.[1] It is designed for researchers requiring actionable protocols for synthesis, crystallization, and structural solving.[1]

Methodology Comparison: Analytical Architectures

Selecting the correct analytical pipeline is decisive for resolving disorder and hydrogen-bonding networks in NDPAs.

FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) DFT Computational Modeling
Primary Utility Absolute structure determination; 3D packing visualization.[1]Phase purity check; Polymorph identification in bulk.Lattice energy calculation; H-bond strength prediction.
Resolution Atomic level (

Å).[1][2]
Bulk phase fingerprinting.[1]Electronic density distribution.[1]
Limitation Requires high-quality single crystals (

mm).[1]
Cannot easily resolve new structures ab initio.Computationally expensive for large unit cells.[1]
NDPA Specifics Essential for mapping

vs.

interactions.[1]
Used to detect amorphous content in NLO films.[1]Validates "virtual" polymorphs before synthesis.

Structural Mechanics: The Nitro-Positioning Effect

The crystallographic destiny of a diarylamine is pre-encoded by the position of the nitro group. This "positional programming" dictates the Hydrogen Bond (HB) network topology.

A. The Ortho-Effect (Intramolecular Locking)

When the nitro group is at the ortho position (e.g., 2-nitrodiphenylamine):

  • Mechanism: A strong intramolecular Hydrogen Bond forms between the amine N-H and the nitro oxygen (

    
    ).
    
  • Consequence: This creates a pseudo-six-membered ring, locking the molecule into a planar conformation.[1]

  • Lattice Impact: The lack of available donors for intermolecular bonding often leads to discrete molecular packing held together by weak van der Waals forces or

    
    -stacking, resulting in lower melting points  and higher solubility.
    
B. The Para-Effect (Infinite Chains)

When the nitro group is at the para position (e.g., 4-nitrodiphenylamine):

  • Mechanism: The nitro group is geometrically distant from the amine proton.

  • Consequence: The amine acts as a donor to the nitro oxygen of a neighboring molecule.

  • Lattice Impact: This forms robust intermolecular chains (Head-to-Tail motifs).[1] These structures typically exhibit higher lattice energy , higher density, and increased thermal stability.[1]

C. Polymorphism & NLO Potential

Polymorphism is rampant in multi-nitro derivatives.[1] For NLO applications, the goal is to engineer a non-centrosymmetric space group (lacking an inversion center).

  • Case Study: 4′-methyl-2,4-dinitrodiphenylamine exists in two forms:

    • Form I (Orthorhombic

      
      ):  Non-centrosymmetric.[1] NLO Active. 
      
    • Form II (Triclinic

      
      ):  Centrosymmetric. NLO Inactive. 
      
    • Causality: The polymorph selection is governed by the conformational flexibility of the supramolecular synthon.

Visualization of Structural Logic

Figure 1: Packing Logic & Interaction Pathway

This diagram illustrates how molecular substitution dictates the macroscopic crystal lattice.

PackingLogic Subst Nitro Substitution Pattern Ortho Ortho-Nitro (2-position) Subst->Ortho Para Para-Nitro (4-position) Subst->Para IntraHB Intramolecular H-Bond (Planar Lock) Ortho->IntraHB N-H...O distance < 2.2Å InterHB Intermolecular H-Bond (Infinite Chains) Para->InterHB Head-to-Tail Motif LowMP Discrete Packing Low Melting Point IntraHB->LowMP HighMP Network Packing High Stability InterHB->HighMP NLO Non-Centrosymmetric (Potential NLO) InterHB->NLO If Dipoles Align

Caption: Logical flow from molecular substitution to macroscopic crystal properties.

Experimental Protocols

Protocol A: Synthesis via Nucleophilic Aromatic Substitution

Standard synthesis for 2,4-dinitrodiphenylamine derivatives.[1]

  • Reagents: 1-chloro-2,4-dinitrobenzene (1.0 eq), Aniline derivative (1.1 eq), Sodium Acetate (buffer).

  • Solvent System: Ethanol/Water (3:1 v/v).[1] Why? Promotes precipitation of the hydrophobic product.

  • Reflux: Heat to 80°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Quench: Pour reaction mixture into ice-cold water (500 mL).

  • Isolation: Filter the yellow/orange precipitate.[1] Wash with cold water to remove salts.[1]

  • Yield: Typically 85-95%.[1]

Protocol B: Polymorph-Selective Crystallization

Optimized for obtaining single crystals suitable for XRD.[1]

  • Screening Solution: Dissolve 50 mg of crude NDPA in 5 mL of solvent.

  • Solvent Selection:

    • For Kinetic Form (Metastable): Rapid cooling in Methanol .[1]

    • For Thermodynamic Form (Stable): Slow evaporation in Acetone/Hexane (1:1) .

  • Vapor Diffusion Method (Recommended):

    • Place solution in a small inner vial.

    • Place inner vial into a larger jar containing a precipitant (e.g., Pentane).[1]

    • Seal and leave undisturbed at 20°C for 7 days.

  • Harvesting: Select crystals with sharp edges and no visible cracks under a polarizing microscope.[1]

Figure 2: Crystallization & Analysis Workflow

Workflow cluster_cryst Crystallization Screening Start Crude Nitro-Diarylamine Solv1 Rapid Cooling (MeOH) Start->Solv1 Solv2 Slow Evap (Acetone/Hexane) Start->Solv2 Solv3 Vapor Diffusion (THF/Pentane) Start->Solv3 Check Microscopy Check (Birefringence) Solv1->Check Solv2->Check Solv3->Check Selection Crystal Selection (>0.1mm, Single Domain) Check->Selection Good Quality XRD SC-XRD Data Collection (Mo/Cu Source) Selection->XRD Solve Structure Solution (SHELXT / OLEX2) XRD->Solve

Caption: Step-by-step workflow from crude product to solved crystal structure.

Comparative Data: Case Study

Compound: 4′-methyl-2,4-dinitrodiphenylamine (Polymorph Comparison)

ParameterPolymorph I (Orthorhombic) Polymorph II (Triclinic)
Space Group

(Non-centrosymmetric)

(Centrosymmetric)
Z (Molecules/Unit Cell) 44 (2 independent molecules)
Density 1.45 g/cm³1.48 g/cm³
Packing Motif Infinite

-stacks
Dimer-like aggregates
Interactions

, weak


,

stacking
NLO Activity Active Inactive

Note: The non-centrosymmetric form is essential for second-harmonic generation applications. The density difference indicates the triclinic form is likely the thermodynamic product.

References

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. Journal of Organic Chemistry. (2024).[1] Link[1][3]

  • Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility. Crystals. (2023). Link[1]

  • Crystal Structure Analysis of Two 4-Nitro-N-methylaniline Derivatives. Journal of Chemical Crystallography. (2018). Link

  • Investigation of hydrogen bonding patterns in sulfonylamino compounds. Journal of the Chemical Society, Perkin Transactions 2. Link

  • 2-Nitrodiphenylamine Properties and Safety. PubChem. Link[1]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of Brominated Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Electronic Landscape of Brominated Nitroanilines

Substituted anilines are fundamental scaffolds in medicinal chemistry and materials science. The introduction of electron-withdrawing and electron-donating groups onto the aniline ring profoundly influences their electronic properties, which can be effectively probed using Ultraviolet-Visible (UV-Vis) spectroscopy. This guide provides a comparative analysis of the UV-Vis absorption maxima (λmax) of various brominated nitroaniline isomers. Understanding these spectroscopic properties is crucial for predicting molecular behavior, designing novel chromophores, and developing new pharmaceutical agents.

The absorption of UV-Vis light by these molecules is primarily governed by π→π* and n→π* electronic transitions. The position of the absorption maximum is highly sensitive to the nature and position of substituents on the aromatic ring. The interplay between the electron-donating amino group (-NH₂), the electron-withdrawing nitro group (-NO₂), and the inductively withdrawing but resonance-donating bromo group (-Br) creates a fascinating array of electronic landscapes across different isomers. This guide will delve into the experimental data available for these compounds and provide a theoretical framework to understand the observed trends.

Comparative Analysis of UV-Vis Absorption Maxima

Compound NameChemical Structureλmax (nm)Solvent
2-Nitroaniline412, 282Ethanol

Safety Operating Guide

Personal protective equipment for handling 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Compound Class: Halogenated Nitro-Diaryl Amine Primary Risk Vector: Dermal Absorption & Methemoglobinemia[1]

As a researcher handling 4-bromo-N-(2-methoxyphenyl)-2-nitroaniline , you are dealing with a lipophilic, electron-deficient aromatic system.[1] While specific toxicological data for this exact intermediate may be sparse, we must apply Read-Across Toxicology based on its pharmacophores (nitroaniline and halogenated aryl groups).[1]

The "Silent" Hazard: Unlike corrosive acids that cause immediate pain, nitroaniline derivatives are insidious. They can readily permeate standard laboratory gloves and human skin. Once absorbed, the nitro group undergoes enzymatic reduction to a hydroxylamine intermediate, which oxidizes hemoglobin (


) to methemoglobin (

).[1] This strips your blood of its oxygen-carrying capacity, leading to cyanosis and cellular hypoxia [1].[1]

Operational Directive: Treat this compound as a Band 4 Potent Compound (OEL < 10


).[1] Engineering controls (fume hoods) are primary; PPE is the critical fail-safe.[1]

The Barrier Strategy: Personal Protective Equipment (PPE)[1][2]

Do not rely on a single layer of protection. We utilize a Redundant Barrier System to account for the permeation kinetics of nitro-aromatics.[1]

A. Hand Protection (The Critical Interface)

Nitro-aromatics are notorious for permeating thin nitrile rubber.

TaskRecommended Glove ConfigurationRationale
General Handling (Vials, Closed Systems)Double Nitrile (Minimum 5 mil / 0.12 mm per layer)Colored Indicator System: Wear bright orange/blue under white nitrile.[1] If the outer glove rips, the color contrast provides immediate visual failure warning.[1]
Stock Solution Prep (High Concentration/Solvents)Laminate (Silver Shield/4H) + Outer Nitrile Nitroanilines in organic solvents (DMSO/DCM) permeate nitrile in <15 mins.[1] Laminate films offer >480 min breakthrough time [2]. The outer nitrile provides grip.
Spill Cleanup Butyl Rubber or Viton Thick-gauge chemically resistant polymer required to prevent saturation.
B. Respiratory Protection[2][3][4][5][6][7]
  • Primary: All open handling must occur inside a certified Chemical Fume Hood.

  • Secondary (Outside Hood): If weighing or moving solids outside a hood is unavoidable (not recommended), a P100 (HEPA) particulate respirator is the minimum requirement.[1] Simple surgical masks offer zero protection against nitroaniline dusts.

C. Body & Ocular Defense[8][9]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for liquids that can absorb through the skin around the eyes.[1]

  • Body: Tyvek® lab coat or sleeve covers are superior to cotton. Cotton absorbs nitroanilines, holding the toxin against the skin.

PPE Decision Logic (Visualization)

The following logic gate ensures you select the correct PPE based on the physical state and solvent vector of the experiment.

PPE_Decision_Tree Start START: Define Task State Physical State? Start->State Solvent Solvent Involved? State->Solvent Liquid/Solution Level1 LEVEL 1 PPE: Double Nitrile Gloves Lab Coat + Goggles Fume Hood Required State->Level1 Solid/Powder (Inside Hood) Level3 LEVEL 3 PPE: P100 Respirator + Goggles Double Nitrile Static Control State->Level3 Solid/Powder (Outside Hood) Solvent->Level1 Aqueous/Low Penetrability Level2 LEVEL 2 PPE: Laminate Liners + Nitrile Tyvek Sleeves Fume Hood Required Solvent->Level2 Organic (DMSO, DCM) High Skin Absorption Risk

Figure 1: PPE Selection Logic based on physical state and carrier solvent risks.[1]

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer

Static electricity causes nitroaniline powders to "jump," creating invisible contamination.[1]

  • Static Neutralization: Use an ionizing fan or antistatic gun on the weighing boat before adding the compound.

  • The "Wet" Transfer: If possible, dissolve the solid directly in the weighing vessel using your reaction solvent (e.g., DMSO) and transfer as a liquid. This eliminates airborne dust risks.[2][3]

  • Surface Protection: Line the balance area with plastic-backed absorbent pads (bench diapers). Dispose of these pads immediately after weighing. [1]

Phase 2: Reaction Monitoring[1]
  • Closed Systems: Run reactions in septum-capped vials. Avoid open-flask refluxing unless strictly necessary.[1]

  • Needle Hygiene: When sampling for TLC/HPLC, wipe the needle with a Kimwipe inside the hood before withdrawing it. A dripping needle tip is a primary source of bench contamination.

Phase 3: Decontamination

Standard soap is often insufficient for lipophilic nitro-aromatics.[1]

  • Solvent Wash: Wipe contaminated surfaces with a paper towel soaked in ethanol or isopropanol (solubilizes the organic residue).

  • Surfactant Wash: Follow immediately with a soap/water scrub to remove the solvent-residue mixture.

  • UV Verification: Many nitroanilines fluoresce or absorb strongly in UV. Use a handheld UV lamp (254/365 nm) to check the benchtop for missed spots (dark spots or fluorescent smears).[1]

Disposal & Waste Logistics[3][5][8][9][10][11]

Because this molecule contains both a Nitro group and a Halogen (Bromine) , it requires strict segregation to prevent the formation of dioxins during incineration or explosive reactions with incompatible waste.[1]

Waste Stream Segregation Table
Waste TypeContainer LabelingDisposal MethodCritical Note
Mother Liquor / Reaction Solvent "Halogenated Organic Waste" High-Temp Incineration w/ ScrubbingDO NOT mix with "Non-Halogenated" waste.[1][4] The bromine content requires specific incinerator settings to neutralize acid gases (HBr).
Solid Waste (Gloves, Weigh Boats)"Hazardous Solid Debris" Hazardous Landfill / IncinerationDouble-bag in clear polyethylene bags.[1] Label as "Toxic - Nitroaniline Contaminated".[1]
Sharps (Needles, Glass)"Bio/Chem Sharps" IncinerationNever recap needles.[1] Drop entire syringe into the sharps bin.
Disposal Workflow Diagram

Disposal_Flow Waste Waste Generation Type Liquid or Solid? Waste->Type Solid Solid Debris (Gloves, Tissues) Type->Solid Liquid Liquid Waste Type->Liquid StreamC STREAM C: Double-Bagged Hazardous Solids Solid->StreamC Contaminated HalogenCheck Contains Halogens? (Br, Cl, I) Liquid->HalogenCheck StreamA STREAM A: Halogenated Organic Waste (Red Tag) HalogenCheck->StreamA YES (4-bromo...) Must be scrubbed for HBr StreamB STREAM B: Non-Halogenated Solvent (Clear Tag) HalogenCheck->StreamB NO (e.g., pure Acetone wash)

Figure 2: Waste segregation logic ensuring compliance with halogenated waste protocols.

Emergency Response (Self-Validating Protocol)

In the event of exposure, time is tissue.[1]

  • Skin Contact:

    • Immediate Action: Drench for 15 minutes.[5]

    • Contraindication: Do NOT use ethanol or solvents to wash skin. This increases the absorption rate of the nitroaniline into the blood.[1] Use soap and water only .

  • Methemoglobinemia Symptoms:

    • Blue/gray coloring of lips or fingernails (Cyanosis).

    • Headache, dizziness, fatigue.[1]

    • Medical Note: Inform emergency responders that the patient was exposed to a Nitroaniline derivative . They may need to administer Methylene Blue [3].

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Nitroaniline Derivatives: Toxicity and Methemoglobinemia Mechanisms. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[6][7] Occupational Health Guideline for Nitroaniline: Medical Surveillance and Emergency Treatment. Retrieved from [Link][1]

  • Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals: Management of Halogenated Organic Waste.[1] National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.